3-[(3-Methylbenzyl)thio]-1-propanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-5,8H,3,6-7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVBQZVOWGWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652004 | |
| Record name | 3-{[(3-Methylphenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-37-7 | |
| Record name | 1-Propanamine, 3-[[(3-methylphenyl)methyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(3-Methylphenyl)methyl]sulfanyl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine
Abstract
The rigorous identification and structural confirmation of novel chemical entities are foundational to modern drug discovery and development. This whitepaper provides an in-depth technical guide to the comprehensive structural elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine, a molecule featuring a primary amine, a thioether linkage, and a substituted aromatic ring. This document outlines a systematic, multi-technique approach, beginning with purity assessment via High-Performance Liquid Chromatography (HPLC) and culminating in unambiguous structural confirmation through a suite of spectroscopic methods. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The causality behind experimental choices is emphasized, ensuring a self-validating analytical workflow that meets the stringent quality and regulatory standards of the pharmaceutical industry.[1][2][3]
Introduction: The Analytical Imperative
In pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, safety profile, and intellectual property value. The process of structural elucidation is therefore not merely a characterization step but a critical component of the overall drug development process.[4] For a novel compound like this compound, a methodical approach is required to piece together its constituent parts—a propyl amine chain, a benzyl group with a methyl substituent, and a connecting sulfur atom—and confirm their precise connectivity.
This guide is structured to mirror the logical progression of an investigation in a professional laboratory setting. We begin by establishing the purity and molecular formula of the analyte, which are prerequisites for any detailed structural analysis. Subsequently, we employ a synergistic combination of spectroscopic techniques to build a complete picture of the molecule, bond by bond.
Foundational Analysis: Purity and Molecular Formula
Before delving into complex structural analysis, it is imperative to confirm the purity of the analyte and determine its molecular formula. These initial steps prevent the misinterpretation of data due to contaminants and provide the fundamental building blocks for the subsequent structural puzzle.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for verifying the purity of pharmaceutical compounds due to its high resolution and sensitivity.[5][6][][8] A properly developed HPLC method can separate the target compound from synthesis by-products, residual starting materials, and degradation products.[5][]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total peak area. For regulatory purposes, a purity level of >95% is typically required.[9]
Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺.[11]
Experimental Protocol: HRMS Analysis
-
Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Sample Infusion: Infuse the HPLC sample solution directly into the mass spectrometer.
-
Data Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the molecular formula. The high mass accuracy of the instrument (typically <5 ppm) significantly limits the number of possible elemental compositions.[10]
Expected Data for this compound:
-
Chemical Formula: C₁₁H₁₇NS
-
Exact Mass: 195.1082
-
Expected [M+H]⁺: 196.1154
A measured m/z of 196.1154 would strongly support the proposed molecular formula.
Spectroscopic Analysis: Assembling the Structural Puzzle
With purity and molecular formula established, we proceed to the detailed structural investigation using a combination of IR and NMR spectroscopy. This multi-faceted approach ensures that every aspect of the molecular structure is rigorously confirmed.[12][13]
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-600 cm⁻¹.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretches, confirming a primary amine.[14][15][16][17][18] |
| ~3000-3100 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |
| ~2850-2960 | C-H Stretch | Aliphatic | Confirms the presence of sp³ hybridized carbons in the propyl and benzyl groups. |
| ~1600 | N-H Bend | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[14] |
| ~1450-1500 | C=C Stretch | Aromatic Ring | Further evidence for the benzene ring. |
| ~1020-1250 | C-N Stretch | Aliphatic Amine | Confirms the carbon-nitrogen bond.[14] |
The presence of these key bands provides strong initial evidence for the major functional groups within the molecule.
Comprehensive Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will employ a suite of 1D and 2D NMR experiments to solve the structure.[19]
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.[20][21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[20][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[20][22]
-
3.2.1 Analysis of ¹H and ¹³C NMR Data
Based on the known structure of this compound, we can predict the expected NMR signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.0-7.2 | m | 4H | Ar-H |
| b | ~3.65 | s | 2H | Ar-CH ₂-S |
| c | ~2.75 | t | 2H | S-CH₂-CH₂-CH ₂-NH₂ |
| d | ~2.50 | t | 2H | S-CH ₂-CH₂-CH₂-NH₂ |
| e | ~2.30 | s | 3H | Ar-CH ₃ |
| f | ~1.75 | quint | 2H | S-CH₂-CH ₂-CH₂-NH₂ |
| g | ~1.40 | br s | 2H | -NH ₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 1 | ~138.0 | Quarternary (absent) | Ar-C -CH₃ |
| 2 | ~137.5 | Quarternary (absent) | Ar-C -CH₂ |
| 3 | ~129.0 | CH (positive) | Ar-C H |
| 4 | ~128.5 | CH (positive) | Ar-C H |
| 5 | ~128.0 | CH (positive) | Ar-C H |
| 6 | ~126.0 | CH (positive) | Ar-C H |
| 7 | ~41.0 | CH₂ (negative) | S-CH₂-CH₂-C H₂-NH₂ |
| 8 | ~36.0 | CH₂ (negative) | Ar-C H₂-S |
| 9 | ~32.0 | CH₂ (negative) | S-C H₂-CH₂-CH₂-NH₂ |
| 10 | ~31.0 | CH₂ (negative) | S-CH₂-C H₂-CH₂-NH₂ |
| 11 | ~21.5 | CH₃ (positive) | Ar-C H₃ |
3.2.2 Elucidation through 2D NMR Correlations
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.
-
COSY: This experiment would reveal the connectivity within the propyl chain. We would expect to see a cross-peak between the protons at positions d (~2.50 ppm) and f (~1.75 ppm), and another between f (~1.75 ppm) and c (~2.75 ppm). This confirms the -CH₂-CH₂-CH₂- sequence.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. For example, the proton signal b at ~3.65 ppm would show a correlation to the carbon signal 8 at ~36.0 ppm, confirming the Ar-C H₂-S assignment.
-
HMBC: This is the key experiment for connecting the isolated fragments.
-
The benzylic protons (b , ~3.65 ppm) would show a correlation to the aromatic quaternary carbon (2 , ~137.5 ppm) and the sulfur-adjacent propyl carbon (9 , ~32.0 ppm), definitively linking the benzyl group to the propyl chain via the sulfur atom.
-
The aromatic protons (a , ~7.0-7.2 ppm) would show correlations to the methyl carbon (11 , ~21.5 ppm), confirming the position of the methyl group on the ring.
-
The methyl protons (e , ~2.30 ppm) would show correlations to the aromatic carbons (1 , 3 , 6 ), further solidifying the substitution pattern on the aromatic ring.
-
HMBC Correlation Diagram
Caption: Key HMBC correlations for structural assembly.
Conclusion: A Self-Validating Approach
The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. The workflow begins with establishing purity and molecular formula using HPLC and HRMS, respectively. This foundational data provides the necessary context for the detailed structural investigation that follows. IR spectroscopy offers a quick confirmation of key functional groups, while a comprehensive suite of 1D and 2D NMR experiments provides the definitive evidence for the precise atomic connectivity. Each step in this process serves to validate the others, culminating in an unambiguous and robust structural assignment. This integrated approach, grounded in authoritative analytical principles, is essential for advancing compounds through the drug development pipeline with confidence and regulatory compliance.[1][3][23]
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An In-depth Technical Guide to the Physicochemical Properties of 3-[(3-Methylbenzyl)thio]-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-[(3-Methylbenzyl)thio]-1-propanamine, a molecule of interest in medicinal chemistry and drug development. This document delves into the structural attributes, predicted physicochemical parameters (pKa, logP, and aqueous solubility), a plausible synthetic route, and detailed analytical characterization methodologies. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, formulation, and progression of this compound in a research and development setting. All technical assertions are supported by established scientific principles and authoritative references.
Introduction: Unveiling this compound
This compound is a primary amine and a thioether, structural motifs that are prevalent in numerous biologically active compounds. The presence of a flexible propanamine chain, a lipophilic 3-methylbenzyl group, and a polar thioether linkage bestows upon this molecule a unique combination of properties that are critical for its interaction with biological targets and its behavior in physiological environments. Understanding these properties is paramount for its potential application in drug discovery, where molecular characteristics dictate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
This guide will systematically explore the key physicochemical attributes of this compound, providing both predicted data and the experimental rationale for their determination.
Molecular Structure and Identification
A thorough understanding of a molecule begins with its precise identification and structural elucidation.
| Identifier | Value | Reference |
| IUPAC Name | 3-[(3-methylbenzyl)sulfanyl]propylamine | [1] |
| CAS Number | 1082766-37-7 | [1] |
| Molecular Formula | C₁₁H₁₇NS | [1] |
| Molecular Weight | 195.33 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC=C1)CSCCCN | |
| InChI Key | YROVBQZVOWGWLG-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical parameters that are crucial for drug development.
Acidity Constant (pKa)
The basicity of the primary amine group is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding.
Predicted pKa: The pKa of the protonated primary amine is predicted to be approximately 10.5 ± 0.5 .
Justification: Aliphatic primary amines typically exhibit pKa values in the range of 10-11.[2] Computational studies based on density functional theory (DFT) have shown good correlation with experimental pKa values for alkylamines.[3][4] The electron-donating nature of the alkyl chain contributes to the basicity of the nitrogen atom. The thioether and benzyl groups are sufficiently distant from the amine to have a minimal inductive effect on its basicity.
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in its ability to cross biological membranes.
Predicted logP: The predicted logP for the neutral form of this compound is approximately 2.8 ± 0.5 .
Justification: The logP can be estimated using substructure-based or whole molecule approaches.[5] The presence of the lipophilic 3-methylbenzyl group and the alkyl chain contributes positively to the logP value. The primary amine and the thioether linkage provide some polarity, which tempers the overall lipophilicity. Various computational algorithms are available to calculate logP, and a value in this range is consistent with the molecule's structure.[6]
Aqueous Solubility (logS)
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.
Predicted Aqueous Solubility (logS): The predicted intrinsic solubility (logS) of the neutral species is estimated to be around -2.5 ± 0.5 . This corresponds to a solubility in the range of 1-10 mg/L.
Justification: The prediction of aqueous solubility is complex and can be approached using quantitative structure-property relationship (QSPR) models or machine learning algorithms.[2][7] The molecule's relatively high molecular weight and significant lipophilicity (as indicated by the predicted logP) suggest limited aqueous solubility for the neutral form. However, as a primary amine, its solubility is expected to be significantly higher at acidic pH due to the formation of the more soluble protonated species.
Synthesis and Purification
A plausible and robust synthetic route is essential for obtaining the compound for further studies. The following section outlines a potential synthesis and purification strategy.
Proposed Synthesis Pathway
A convenient one-pot synthesis of benzyl thioethers from benzyl halides using thiourea is a well-established method that can be adapted for this molecule.[8][9]
Caption: Proposed one-pot synthesis of this compound.
Step-by-Step Protocol:
-
Formation of the Isothiuronium Salt: 3-Methylbenzyl chloride is reacted with thiourea in a suitable solvent (e.g., ethanol) to form the corresponding isothiuronium salt.
-
In situ Generation of the Thiolate: A strong base, such as sodium hydroxide, is added to the reaction mixture to hydrolyze the isothiuronium salt, generating the 3-methylbenzylthiolate anion in situ. This approach avoids the isolation of the malodorous thiol.
-
Nucleophilic Substitution: 3-Chloropropan-1-amine (or a suitable protected derivative) is then added to the reaction mixture. The thiolate anion undergoes a nucleophilic substitution reaction with the chloroalkane to form the desired this compound.
Purification Strategy
Purification of the final compound is critical to remove unreacted starting materials, by-products, and inorganic salts.
Caption: A typical purification workflow for the target molecule.
Detailed Protocol:
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Chromatographic Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, can be employed to isolate the pure amine. The use of a small percentage of triethylamine in the eluent can help to prevent tailing of the amine on the silica gel.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methylbenzyl group, the benzylic methylene protons, the methyl group protons, and the protons of the propanamine chain. The signals for the protons adjacent to the nitrogen and sulfur atoms will have characteristic chemical shifts.
-
¹³C NMR: The carbon-13 NMR spectrum will show the expected number of signals corresponding to the unique carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.3.
-
Fragmentation Pattern: The molecule may undergo characteristic fragmentation, such as cleavage of the C-S or C-N bonds, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[10]
-
N-H Bending: A characteristic N-H bending vibration for a primary amine should be observed around 1650-1580 cm⁻¹.[10]
-
C-N Stretching: The C-N stretching of an aliphatic amine will likely appear in the 1250-1020 cm⁻¹ region.[10]
-
Aromatic C-H Stretching: Bands corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹.
Stability Assessment
The chemical stability of a potential drug candidate is a critical parameter that influences its shelf-life and formulation development.
Stability-Indicating Assay Method (SIAM)
A stability-indicating assay is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Caption: Workflow for developing a stability-indicating assay method.
Protocol Outline:
-
Forced Degradation Studies: The compound is subjected to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis, to generate potential degradation products.
-
Method Development: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is developed to separate the parent compound from its degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector.
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for specificity, linearity, range, accuracy, and precision.
Potential Degradation Pathways
Primary amines can be susceptible to oxidation, particularly in the presence of light and certain metal ions.[11] The thioether linkage can also be oxidized to a sulfoxide and then to a sulfone under oxidative stress. The stability of the compound in different pH and temperature conditions should be systematically evaluated.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By combining established chemical principles with predictive methodologies, we have outlined its key characteristics, a viable synthetic route, and the necessary analytical techniques for its characterization and stability assessment. This foundational knowledge is intended to facilitate the progression of this compound in research and drug development endeavors.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-226.
- Nair, D. S., & Sastri, N. V. (2015). Study of pKa values of alkylamines based on density functional theory. Cogent Chemistry, 1(1), 1095908.
- Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. ARKIVOC, 2010(ix), 216-226.
- Van den Abeele, H., Van der Borght, M., & Vanhaecke, F. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(11), 1957-1969.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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Devagiri Journal of Science. (2017). Computational Analysis of pKa Values of Alkanolamines. Retrieved from [Link]
- Hoppe, M., Fornara, S., & Biedermann, S. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1761-1773.
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J-Stage. (n.d.). Separation and Determination of Aliphatic Amines. Retrieved from [Link]
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ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
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Figshare. (2019). Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab Initio Calculations. Retrieved from [Link]
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Science.gov. (n.d.). aliphatic amines extraction: Topics by Science.gov. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Cambridge Open Engage. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]
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PubChem. (n.d.). Propylamine. Retrieved from [Link]
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PubChem. (n.d.). 3-(Methylthio)propylamine. Retrieved from [Link]
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ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]
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Spiral. (n.d.). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Retrieved from [Link]
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Cambridge Open Engage. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]
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ResearchGate. (n.d.). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Retrieved from [Link]
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MDPI. (2022). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. Retrieved from [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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ResearchGate. (n.d.). LogP values calculated using different theoretical procedures and.... Retrieved from [Link]
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PubChem. (n.d.). N,N-bis(3-(triethoxysilyl)propyl)-1-propanamine. Retrieved from [Link]
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An In-depth Technical Guide to 3-[(3-Methylbenzyl)thio]-1-propanamine and the Broader Class of S-Alkylated Aminothiols
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
The compound 3-[(3-methylbenzyl)thio]-1-propanamine, identified by CAS number 1082766-37-7, represents a unique molecular architecture that, while not extensively documented in current scientific literature, belongs to the promising class of S-alkylated aminothiols. This guide is structured to provide a comprehensive technical overview, not only of the known attributes of this specific molecule but also to extrapolate its potential properties, synthesis, and applications based on the well-established chemistry of its constituent functional groups. As such, this document will serve as a valuable resource for researchers and drug development professionals interested in the broader family of thioether-containing amines and their potential in medicinal chemistry.
Physicochemical Profile: A Blend of Amine and Thioether Characteristics
The physicochemical properties of this compound are dictated by the interplay between its primary amine and thioether moieties. While extensive experimental data for this specific compound is not publicly available, we can infer its likely characteristics and have compiled the known data in the table below.
| Property | Value | Source |
| CAS Number | 1082766-37-7 | - |
| Molecular Formula | C₁₁H₁₇NS | - |
| Molecular Weight | 195.33 g/mol | - |
| IUPAC Name | This compound | - |
| Physical Form | Expected to be a liquid at room temperature | - |
| Basicity (pKa) | Estimated to be in the range of 9-10 for the primary amine | Inferred |
| Lipophilicity (LogP) | Estimated to be moderately lipophilic | Inferred |
The primary amine group imparts a basic character to the molecule, allowing for the formation of acid addition salts, which can be advantageous for formulation and handling in a pharmaceutical context. The thioether linkage and the methylbenzyl group contribute to the compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Synthetic Pathways: A Generalized Approach to S-Alkylated Aminothiols
While a specific, published synthetic route for this compound has not been identified, a plausible and efficient synthesis can be designed based on the well-established S-alkylation of aminothiols. A generalized, hypothetical protocol is presented below.
Hypothetical Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via S-alkylation of 3-amino-1-propanethiol with 3-methylbenzyl chloride.
Materials:
-
3-Amino-1-propanethiol hydrochloride
-
3-Methylbenzyl chloride
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Free Aminothiol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanethiol hydrochloride in a minimal amount of water. Cool the solution in an ice bath.
-
Basification: Slowly add a stoichiometric equivalent of a cooled aqueous solution of sodium hydroxide to neutralize the hydrochloride and generate the free aminothiol. The pH should be monitored to ensure it is basic (pH > 10).
-
Reaction Setup: To the freshly prepared solution of 3-amino-1-propanethiol, add a solution of 3-methylbenzyl chloride in anhydrous ethanol dropwise with vigorous stirring. The reaction is exothermic and should be maintained at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of the hydrochloride salt of the aminothiol is for stability and ease of handling. It is converted to the more reactive free amine in situ.
-
A strong base like NaOH is used to deprotonate the thiol group, forming a thiolate anion, which is a potent nucleophile for the subsequent S-alkylation reaction.
-
Ethanol is chosen as a solvent due to its ability to dissolve both the polar aminothiol and the less polar benzyl chloride.
-
The workup procedure is designed to remove inorganic salts and any remaining starting materials.
Caption: Synthetic scheme for this compound.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is primarily governed by its primary amine and thioether functionalities.
-
Amine Reactivity: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and salt formation. This allows for the straightforward introduction of a wide range of substituents, making it a versatile building block for the synthesis of more complex molecules.
-
Thioether Reactivity: The thioether sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties compared to the parent thioether. The thioether linkage is generally stable under physiological conditions.
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound suggest several potential applications in medicinal chemistry. Thioethers are found in a number of FDA-approved drugs and are valued for their contribution to a molecule's pharmacokinetic profile and their ability to engage in specific interactions with biological targets.[1]
-
Scaffold for Library Synthesis: The reactive primary amine allows for the facile synthesis of a library of derivatives, which can be screened for a variety of biological activities.
-
Bioisosteric Replacement: The thioether linkage can serve as a bioisostere for other functional groups, such as an ether or a methylene group, to fine-tune the properties of a lead compound.
-
Fragment-Based Drug Discovery: This molecule could be used as a fragment in fragment-based screening campaigns to identify new starting points for drug discovery programs.
Analytical Characterization Workflow
A comprehensive analytical characterization of a newly synthesized batch of this compound would involve a combination of spectroscopic and chromatographic techniques.
Standard Analytical Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence and connectivity of all protons in the molecule, including the characteristic signals for the aromatic, benzylic, propyl, and amine protons.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the sample.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector) is the preferred method for determining the purity of the final compound.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to confirm the presence of the N-H and C-S bonds.
-
Caption: Analytical workflow for compound characterization.
Safety and Handling Considerations
Conclusion: A Foundation for Future Research
This compound, CAS number 1082766-37-7, represents a chemical entity with significant potential as a building block and scaffold in medicinal chemistry. Although specific data for this compound is scarce, its structural features place it within the important class of S-alkylated aminothiols. This guide has provided a comprehensive overview of its inferred properties, a plausible synthetic route, and potential applications. It is our hope that this document will serve as a valuable starting point for researchers and scientists interested in exploring the chemistry and biological activity of this and related compounds, ultimately paving the way for new discoveries in drug development.
References
- Due to the lack of specific literature for 3-[(3-Methylbenzyl)
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.[1]
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The Nexus of Sulfur and Nitrogen: A Technical Guide to the Synthesis and Characterization of Novel Thioether Amines
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Synergy of Thioether Amines
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence the bioactivity, pharmacokinetic profile, and material properties of a molecule. Among the vast arsenal of chemical motifs, the thioether amine scaffold, which marries the nucleophilicity and hydrogen-bonding capacity of an amine with the unique steric and electronic properties of a thioether, represents a cornerstone for innovation. These bifunctional molecules are integral components in a wide array of pharmaceuticals, bioactive natural products, and advanced materials.[1][2] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and purification of novel thioether amines. Moving beyond a mere recitation of protocols, this document delves into the underlying principles that govern these transformations, offering insights to empower the rational design and efficient synthesis of this vital class of compounds.
I. Strategic Approaches to the Synthesis of Thioether Amines
The construction of the thioether amine framework can be approached from several retrosynthetic perspectives. The choice of synthetic strategy is dictated by the desired substitution pattern, the complexity of the target molecule, and the available starting materials. This section will explore both classical and contemporary methods, with a focus on the rationale behind their application.
Nucleophilic Substitution: The Workhorse of C-S and C-N Bond Formation
The most direct and widely employed method for the synthesis of thioether amines involves the nucleophilic substitution of an appropriate electrophile by a thiol or an amine. The versatility of this approach lies in the vast commercial availability of diverse starting materials.
Protocol 1: Synthesis of a β-Aminothioether via Ring-Opening of an Epoxide
This protocol exemplifies a highly regioselective method for the synthesis of β-aminothioethers, which are prevalent motifs in various biologically active molecules.[2]
Methodology:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired epoxide (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).
-
Nucleophilic Addition of Amine: Add the primary or secondary amine (1.1 eq.) to the solution and stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Thiolation: To the resulting amino alcohol solution, add a suitable base (e.g., sodium hydride, 1.2 eq.) portion-wise at 0 °C. After cessation of gas evolution, add the desired thiol (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Extraction: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Self-Validation: The initial aminolysis of the epoxide is typically regioselective, with the amine attacking the less sterically hindered carbon. The subsequent Williamson ether synthesis-type reaction with the thiol is driven by the formation of a stable C-S bond. The protocol's self-validating nature is confirmed by the stepwise consumption of starting materials and the formation of the intermediate amino alcohol, which can be isolated and characterized before proceeding to the thiolation step.
Modern Synthetic Methodologies: Expanding the Toolkit
Recent years have witnessed the emergence of powerful new methods for the synthesis of thioether amines, often offering milder reaction conditions, improved functional group tolerance, and access to novel chemical space.
Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions.[1][3][4] The synthesis of thioether amines can be achieved through photocatalytic thiol-ene and thiol-yne reactions.[1]
Conceptual Workflow: Photocatalytic Thiol-Ene Synthesis of a Thioether Amine
Caption: Photocatalytic Thiol-Ene Reaction for Thioether Amine Synthesis.
Direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to complex molecule synthesis. Recent advances have enabled the C-H activation of thioethers to generate α-thioalkyl radicals, which can then be coupled with various nitrogen-containing nucleophiles.[5][6][7] This strategy allows for the synthesis of α-aminothioethers, a class of compounds with significant potential in medicinal chemistry.[5][8][9][10][11]
II. Comprehensive Characterization of Novel Thioether Amines
The unambiguous structural elucidation of newly synthesized thioether amines is paramount for their application in research and development. A combination of spectroscopic techniques is typically employed to confirm the identity and purity of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.
Expected ¹H NMR Spectral Features of a Thioether Amine:
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 1.0 - 5.0 | Broad singlet | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| α-protons to Amine (C-H) | 2.5 - 3.5 | Varies | Deshielded by the electron-withdrawing nitrogen atom. |
| α-protons to Thioether (C-H) | 2.5 - 3.0 | Varies | Deshielded by the sulfur atom, though to a lesser extent than oxygen. |
| β-protons to Amine/Thioether | 1.5 - 2.5 | Varies | Less deshielded than α-protons. |
Expected ¹³C NMR Spectral Features of a Thioether Amine:
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| α-carbon to Amine | 40 - 60 | Deshielded by the nitrogen atom. |
| α-carbon to Thioether | 30 - 45 | Deshielded by the sulfur atom. |
Advanced NMR Techniques: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex thioether amine structures.[12][13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Characteristic IR Absorption Bands for Thioether Amines:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) | The presence of two bands is characteristic of a primary amine.[7][14] |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium (one band) | A single band in this region suggests a secondary amine.[7][14] |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium | |
| C-N Stretch | 1000 - 1250 | Medium to Weak | |
| C-S Stretch | 600 - 800 | Weak | Often difficult to observe and less diagnostic. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Key Fragmentation Pathways for Thioether Amines:
-
α-Cleavage: The most common fragmentation pathway for both amines and thioethers is the cleavage of the bond alpha to the heteroatom, leading to the formation of a stable resonance-stabilized cation.[16][17][18]
-
Loss of a Thioalkyl Radical: Fragmentation can occur via the loss of a radical from the thioether moiety.
-
McLafferty Rearrangement: If the thioether amine contains a carbonyl group and a γ-hydrogen, a McLafferty rearrangement may be observed.
Logical Flow of Spectroscopic Analysis
Caption: Integrated workflow for the spectroscopic characterization of novel thioether amines.
III. Purification Strategies for Thioether Amines
The purification of thioether amines can present unique challenges due to their basicity, potential for oxidation, and ability to chelate metal catalysts. A carefully considered purification strategy is essential to obtain the target compound in high purity.
Chromatographic Methods
-
Silica Gel Chromatography: This is the most common method for purifying organic compounds. For basic thioether amines, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent peak tailing and irreversible adsorption to the acidic silica gel.[19][20]
-
Alumina Chromatography: Alumina, being a more basic stationary phase, can be an excellent alternative to silica gel for the purification of basic amines.
-
Reversed-Phase Chromatography (HPLC): For more polar thioether amines, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or trifluoroacetic acid) is a powerful purification technique.
Non-Chromatographic Methods
-
Acid-Base Extraction: The basic nature of the amine functionality can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to protonate the amine, which will then partition into the aqueous phase. The aqueous layer can then be basified and the purified thioether amine extracted back into an organic solvent.
-
Crystallization: If the synthesized thioether amine is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of high purity.
Considerations for Purification:
-
Oxidation: Thioethers are susceptible to oxidation to sulfoxides and sulfones. It is advisable to handle them under an inert atmosphere and avoid prolonged exposure to air, especially during heating.[21]
-
Metal Contamination: If a metal catalyst was used in the synthesis, it is crucial to remove any residual metal. This can often be achieved by washing the organic solution with an aqueous solution of a chelating agent (e.g., EDTA) or by passing the crude product through a plug of a metal scavenger resin.
IV. Conclusion and Future Perspectives
The synthesis and characterization of novel thioether amines remain a vibrant and evolving field of research. The development of new synthetic methodologies, particularly in the realms of photocatalysis and C-H activation, continues to expand the accessible chemical space and provide more sustainable and efficient routes to these valuable compounds. As our understanding of the intricate roles of thioether amines in biological systems and materials science deepens, the demand for innovative and robust synthetic and analytical techniques will undoubtedly continue to grow. This guide has provided a foundational understanding of the key principles and practical considerations for working with this important class of molecules, with the aim of empowering researchers to confidently design, synthesize, and characterize the next generation of novel thioether amines.
V. References
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Redox-Neutral Thioether C–H Activation Enables Stereoselective Noncanonical Amino Acid Synthesis. ChemRxiv. [Link]
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Synthetic developments on the preparation of thioethers via photocatalysis. Semantic Scholar. [Link]
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Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
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Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. National Institutes of Health. [Link]
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Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. National Institutes of Health. [Link]
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The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. PubMed. [Link]
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Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Organic Chemistry Portal. [Link]
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THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University. [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. OMICS International. [Link]
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Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. National Institutes of Health. [Link]
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Metal-free synthesis of thioethers and thioesters. ResearchGate. [Link]
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Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. ResearchGate. [Link]
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Synthetic developments on the preparation of thioethers via photocatalysis. Royal Society of Chemistry. [Link]
-
Thioether Formation. American Chemical Society. [Link]
-
(PDF) Transition-metal-catalyzed remote C–H functionalization of thioethers. ResearchGate. [Link]
-
Green Chemistry. Max Planck Society. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Synthesis of aminothioether substrate 2 a. ResearchGate. [Link]
-
Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society. [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. [Link]
-
Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy. YouTube. [Link]
-
Theoretical NMR correlations based Structure Discussion. National Institutes of Health. [Link]
-
Problem arises in thiol synthesis.? ResearchGate. [Link]
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Multiphysics NMR correlation spectroscopy. PubMed. [Link]
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Using two-dimensional correlations of ¹³C NMR and FTIR to investigate changes in the chemical composition of dissolved organic matter along an estuarine transect. PubMed. [Link]
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High Resolution Heteronuclear Correlation NMR Spectroscopy of an Antimicrobial Peptide in Aligned Lipid Bilayers. National Institutes of Health. [Link]
-
Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link]
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Spectroscopic Characterization of 3-[(3-methylbenzyl)sulfanyl]propylamine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists, the ability to unequivocally confirm the identity and purity of a synthesized compound is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-[(3-methylbenzyl)sulfanyl]propylamine, a molecule of interest in medicinal chemistry.
While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By dissecting the molecule into its constituent functional groups—the 3-methylbenzyl moiety and the S-substituted propylamine chain—we can build a comprehensive and scientifically rigorous spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this and structurally related compounds.
Molecular Structure and Functional Group Analysis
The structure of 3-[(3-methylbenzyl)sulfanyl]propylamine is characterized by a flexible propylamine chain linked via a thioether bond to a 3-methylbenzyl group. This unique combination of an aromatic ring, a thioether linkage, and a primary amine dictates its chemical properties and, consequently, its spectroscopic signature.
Key Structural Features:
-
3-Methylbenzyl Group: A substituted aromatic ring that will give rise to distinct signals in the aromatic region of the NMR spectrum and characteristic absorption bands in the IR spectrum.
-
Thioether (Sulfanyl) Linkage: The C-S bond will influence the chemical shifts of adjacent protons and carbons and can be identified by specific, albeit often weak, IR absorptions.
-
Propylamine Chain: A three-carbon aliphatic chain with a terminal primary amine, which will exhibit characteristic signals in the aliphatic region of the NMR spectrum and distinct N-H stretching and bending vibrations in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the entire molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-[(3-methylbenzyl)sulfanyl]propylamine is predicted to show several distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.00 | Multiplet | 4H | Aromatic Protons | The four protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region. |
| ~ 3.70 | Singlet | 2H | Ar-CH₂ -S | The benzylic protons adjacent to the sulfur atom are expected to be a singlet due to the absence of adjacent protons. |
| ~ 2.80 | Triplet | 2H | S-CH₂-CH₂ -NH₂ | These methylene protons are adjacent to the NH₂ group and will be split into a triplet by the neighboring CH₂ group. |
| ~ 2.60 | Triplet | 2H | CH₂ -S-CH₂ | The methylene protons adjacent to the sulfur are deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~ 2.35 | Singlet | 3H | Ar-CH₃ | The methyl protons on the aromatic ring will appear as a sharp singlet. |
| ~ 1.80 | Quintet | 2H | S-CH₂-CH₂ -CH₂-NH₂ | These central methylene protons are coupled to two adjacent CH₂ groups, resulting in a quintet. |
| ~ 1.50 (broad) | Singlet | 2H | NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-[(3-methylbenzyl)sulfanyl]propylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.
¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment | Rationale |
| ~ 138 | Quaternary Ar-C | The aromatic carbon attached to the methyl group. |
| ~ 137 | Quaternary Ar-C | The aromatic carbon attached to the -CH₂S- group. |
| ~ 129 - 126 | Aromatic CH | The four CH carbons of the benzene ring. |
| ~ 41 | -CH₂-NH₂ | The carbon attached to the nitrogen is deshielded. |
| ~ 36 | Ar-CH₂ -S | The benzylic carbon adjacent to the sulfur. |
| ~ 33 | S-CH₂ -CH₂ | The carbon adjacent to the sulfur in the propylamine chain. |
| ~ 31 | -CH₂-CH₂ -CH₂- | The central carbon of the propylamine chain. |
| ~ 21 | Ar-CH₃ | The methyl carbon on the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3380 - 3250 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3050 - 3010 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1650 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine |
| 1600, 1475 | Medium | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | Medium | C-H Bend | Aliphatic (CH₂) |
| 700 - 600 | Weak | C-S Stretch | Thioether |
Interpretation:
The IR spectrum will be dominated by the characteristic "twin peaks" of the primary amine N-H stretching vibrations in the 3380-3250 cm⁻¹ region.[1] Strong absorptions from aliphatic C-H stretching will be observed below 3000 cm⁻¹, while weaker aromatic C-H stretches will appear just above 3000 cm⁻¹. The N-H bending vibration will be visible around 1600 cm⁻¹. The C-S stretching vibration is typically weak and may be difficult to definitively assign.
Experimental Protocol for IR Data Acquisition (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample of 3-[(3-methylbenzyl)sulfanyl]propylamine directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectroscopy (ATR) Workflow
Caption: Workflow for acquiring an IR spectrum using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 211. The molecular ion peak corresponding to the exact mass of the compound [C₁₁H₁₇NS]⁺ should be observable.
-
Key Fragmentation Peaks:
-
m/z = 105: This would be a very prominent peak resulting from the cleavage of the C-S bond to form the stable 3-methylbenzyl cation ([C₈H₉]⁺).
-
m/z = 106: This fragment corresponds to the propylamine-sulfanyl radical cation ([C₃H₈NS]⁺) formed by cleavage of the benzylic C-S bond.
-
m/z = 30: A characteristic fragment for primary amines, corresponding to [CH₂NH₂]⁺.[2]
-
Experimental Protocol for MS Data Acquisition (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the analyte's volatility.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Mass Spectrometry (EI) Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 3-[(3-methylbenzyl)sulfanyl]propylamine in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-[(3-methylbenzyl)sulfanyl]propylamine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more confidently identify and characterize this molecule in their synthetic workflows. The provided protocols for data acquisition offer a standardized approach to obtaining high-quality spectra. It is the author's hope that this guide will serve as a practical and valuable tool for scientists engaged in the development of novel therapeutics and other advanced chemical applications.
References
-
PubChem. 3-(Methylthio)propylamine. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Propylamine. [Link]
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NIST. Propylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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PubChem. 3-Methylbenzylamine. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. Mass Spectrum of Propylamine. [Link]
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- 1. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Introduction: The Propanamine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity Screening of Propanamine Derivatives
Propanamine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This chemical scaffold, characterized by a three-carbon chain with a terminal amine group, is found in drugs targeting a wide array of biological systems, including neurotransmitter transporters, receptors, and enzymes. The versatility of the propanamine structure allows for systematic modifications, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and metabolic stability.[1]
This guide provides a comprehensive framework for the systematic biological activity screening of novel propanamine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. We will explore the entire screening cascade, from initial computational assessments and high-throughput screens to detailed in vitro characterization and considerations for in vivo validation. Our focus is on building a robust, self-validating experimental pathway to identify and optimize promising lead compounds.
Part 1: Foundational Strategy & Pre-Screening Evaluation
Before embarking on extensive and resource-intensive wet-lab screening, a thorough pre-screening evaluation is critical. This initial phase leverages computational tools and fundamental medicinal chemistry principles to prioritize candidates with the highest probability of success, effectively filtering out compounds likely to fail due to poor pharmacokinetics or undesirable chemical properties.[2][3]
Physicochemical Characterization & Structure-Activity Relationships (SAR)
The biological activity of a drug is intrinsically linked to its physicochemical properties. For propanamine derivatives, key parameters include:
-
Lipophilicity (logP): The octanol/water partition coefficient is a crucial predictor of a molecule's ability to cross biological membranes. An optimal logP is essential for oral absorption and penetration of the blood-brain barrier if targeting the central nervous system (CNS).
-
Aqueous Solubility: Adequate solubility is necessary for formulation and to ensure sufficient concentration at the target site.
-
pKa: As amines, propanamines are basic. The pKa determines the ionization state at physiological pH (approx. 7.4), which profoundly impacts receptor interaction, solubility, and membrane permeability.
Structure-Activity Relationship (SAR) studies are the intellectual core of a screening campaign, aiming to connect specific structural features with biological activity.[4][5] By systematically modifying the propanamine scaffold—for instance, through N-substitution or aromatic ring substitution—chemists can probe the chemical space to enhance desired activities.[1][6]
Table 1: Illustrative SAR Data for 3-(Naphthalen-1-yl)propan-1-amine Derivatives Targeting the Serotonin Transporter (SERT)
| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC₅₀ (nM) | Cytotoxicity (CC₅₀ in HEK293 cells, µM) |
| 1 | -H | -H (unsubstituted) | 150 | > 100 |
| 2a | -CH₃ | -H | 75 | > 100 |
| 3a | -H | 4-Fluoro | 55 | > 100 |
| 3b | -CH₃ | 4-Fluoro | 25 | > 100 |
| 3d | -H | 4-Methoxy | 210 | > 100 |
Data is illustrative, based on trends observed in medicinal chemistry literature.[1]
In Silico Screening and ADMET Profiling
Computational, or in silico, methods provide a rapid, cost-effective first pass to evaluate large numbers of virtual compounds.[3] These models predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a major cause of late-stage drug failure.[7][8]
The workflow typically involves:
-
Structure Preparation: Drawing chemical structures and converting them to a suitable format.[3]
-
Descriptor Calculation: Software calculates various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).
-
Model Prediction: Validated computational models predict properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity.[]
This initial computational screen helps prioritize which derivatives to synthesize and carry forward into more expensive in vitro and in vivo testing, significantly improving the efficiency of the drug discovery process.[2]
Part 2: The In Vitro Screening Cascade: From Hits to Leads
The in vitro screening cascade is a multi-stage process designed to efficiently identify active compounds ("hits") from a library of derivatives and then characterize their biological activity with increasing detail to select promising "leads" for further development.
Caption: The In Vitro Screening Cascade Workflow.
Primary Screening: High-Throughput Screening (HTS)
The initial step for a large library of derivatives is High-Throughput Screening (HTS). HTS uses automation, robotics, and sensitive detectors to rapidly test thousands of compounds at a single concentration against a specific biological target or cellular pathway.[10][11]
-
Objective: To quickly identify "hits"—compounds that show a predetermined level of activity in the assay.
-
Causality: The goal is not precision but speed and breadth. By screening a wide range of derivatives, we maximize the chances of discovering novel SARs.[12]
-
Methodologies: Assays are typically performed in 96, 384, or 1536-well microplates.[11] Common detection methods include fluorescence, luminescence, and absorbance.[10]
-
Trustworthiness (Self-Validation): Every HTS plate must include:
-
Positive Controls: A known active compound to confirm the assay is working correctly.
-
Negative/Vehicle Controls: Typically DMSO, to define the baseline (0% activity).
-
Z'-factor Calculation: A statistical parameter used to assess the quality of the HTS assay. A Z' > 0.5 is generally considered excellent and indicates a reliable separation between positive and negative controls.[10]
-
Secondary Screening: Hit Confirmation and Potency
Hits from the primary screen must be rigorously validated. This stage aims to confirm their activity, determine their potency, and eliminate false positives that can arise from assay interference.[13]
-
Dose-Response Curves: Instead of a single concentration, compounds are tested across a range of concentrations (typically 8-10 points). This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), which are key measures of a compound's potency.
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different detection technology.[13] For example, if a primary screen used a fluorescence-based readout, an orthogonal assay might use luminescence. This is a critical step to rule out compounds that interfere with the primary assay's technology (e.g., autofluorescent compounds).
Target-Based Assays: Quantifying Molecular Interactions
For derivatives designed to interact with a specific protein, target-based assays are essential for understanding the molecular mechanism of action.
This protocol determines a compound's binding affinity (Ki) for a specific receptor by measuring how it competes with a known radiolabeled ligand.[14][15]
-
Objective: To quantify the strength of the interaction between the propanamine derivative and its molecular target.
-
Principle: A fixed concentration of a high-affinity radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Caption: Principle of a Competitive Receptor Binding Assay.
-
Materials & Reagents:
-
Receptor Source: Cell membranes from cells overexpressing the target receptor (e.g., HEK293-hSERT).[1]
-
Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.
-
Test Compounds: Propanamine derivatives dissolved in DMSO.
-
Assay Buffer: Buffer optimized for receptor stability and binding (e.g., Tris-HCl with appropriate salts).
-
Scintillation Fluid & Vials.
-
Glass Fiber Filters & Filtration Manifold.
-
-
Step-by-Step Methodology:
-
Preparation: Serially dilute test compounds to create a concentration range (e.g., 0.1 nM to 10 µM).
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of radioligand (at or below its Kd value), and either buffer (for total binding), excess unlabeled known ligand (for non-specific binding), or the test compound.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes (and the bound radioligand) while the free radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent specific binding for each compound concentration.
-
Plot percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
This protocol measures the ability of a propanamine derivative to inhibit the activity of a target enzyme.[16][17]
-
Objective: To determine the potency (IC₅₀) of a compound as an enzyme inhibitor.[18]
-
Principle: The assay measures the rate of an enzymatic reaction (conversion of a substrate to a product) in the presence of varying concentrations of the inhibitor. The product is often designed to be chromogenic or fluorogenic for easy detection.
-
Materials & Reagents:
-
Purified Target Enzyme.
-
Enzyme Substrate: A molecule that the enzyme acts upon.
-
Test Compounds: Propanamine derivatives dissolved in DMSO.
-
Assay Buffer: Buffer that provides optimal pH and ionic conditions for enzyme activity.
-
Stop Solution (if required).
-
Microplate Reader (absorbance or fluorescence).
-
-
Step-by-Step Methodology:
-
Preparation: Add assay buffer, enzyme, and varying concentrations of the test compound (or vehicle control) to the wells of a microplate.
-
Pre-incubation: Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the substrate to all wells to start the reaction.
-
Reaction: Incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Termination & Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance) generated by the product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
Plot percent inhibition against the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for confirming that a compound's activity at a molecular target translates into a functional effect in a living cell and for obtaining an early assessment of cytotoxicity.[19]
This is a common assay to measure cell membrane damage, a hallmark of cytotoxicity.[20]
-
Objective: To quantify the degree to which a propanamine derivative causes cell death by lysis.
-
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[21] When the cell membrane is compromised, LDH is released into the culture medium. This released LDH activity is measured by a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified by its absorbance.[21][22]
Caption: LDH Release Assay Enzymatic Reaction Principle.
-
Materials & Reagents:
-
Cell Line: An appropriate cell line (e.g., HEK293, HepG2) plated in 96-well plates.
-
Test Compounds: Propanamine derivatives.
-
Controls: Vehicle (e.g., DMSO), Lysis Buffer (for 100% LDH release/Maximum Release control).
-
LDH Assay Reagent Kit (containing substrate, cofactor, and dye).
-
Microplate Reader (absorbance).
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the propanamine derivatives for a specified time (e.g., 24-48 hours). Include vehicle controls and untreated controls.
-
Control Preparation: Just before the assay, add Lysis Buffer to a set of untreated wells to serve as the "Maximum LDH Release" control.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, empty 96-well plate. This is a critical step to avoid disturbing the remaining cells, allowing for potential multiplexing with other assays.[23]
-
Assay Reaction: Add the LDH assay reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Measurement: Add a stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Correct all absorbance values by subtracting the background absorbance (from wells with medium but no cells).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Where "Spontaneous Release" is the absorbance from vehicle-treated cells.
-
-
Part 3: In Vivo Screening: The Whole Organism Context
After a compound has demonstrated promising potency, selectivity, and an acceptable in vitro safety profile, in vivo testing is the essential next step to understand its behavior in a complex living system.[24] The absence of biokinetics is a significant drawback of in vitro studies, making in vivo validation crucial.[24]
-
Objective: To evaluate the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a lead compound in an animal model.
-
Model Selection: The choice of model is critical and depends on the research question.
-
Zebrafish (Danio rerio): Excellent for early, rapid toxicity and phenotypic screening due to their small size, rapid development, and genetic homology to humans.[25]
-
Rodents (Mice, Rats): The most common models for efficacy and regulatory toxicology studies. Specific models like patient-derived xenografts (PDX) are used in cancer research to better reflect human disease heterogeneity.[26][27]
-
-
Key Studies:
-
Pharmacokinetics (PK): Determines what the body does to the drug (ADME). Measures parameters like half-life, bioavailability, and clearance.
-
Pharmacodynamics (PD): Measures what the drug does to the body. This can involve assessing target engagement (e.g., receptor occupancy) or measuring a physiological response.
-
Efficacy Studies: Evaluates whether the drug produces the desired therapeutic effect in a disease model.
-
Preliminary Toxicology: Assesses safety by observing for adverse effects and analyzing key organs post-mortem.
-
The data from these in vivo models are indispensable for making the critical " go/no-go " decision on whether to advance a compound into late-stage preclinical and clinical development.[8]
Conclusion
The biological activity screening of propanamine derivatives is a systematic, multi-faceted process that relies on the tight integration of computational analysis, high-throughput in vitro assays, and targeted in vivo validation. By employing a logical cascade of experiments, each with built-in controls and clear objectives, researchers can efficiently navigate the vast chemical space of these privileged structures. This disciplined approach, grounded in the principles of SAR and focused on generating reproducible, high-quality data, is fundamental to identifying novel lead candidates and successfully translating them into the next generation of therapeutics.
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- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
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- 27. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]
The Therapeutic Landscape of Organosulfur Compounds: A Technical Guide for Drug Discovery and Development
Foreword: The Resurgence of Sulfur in Modern Therapeutics
For centuries, sulfur-containing compounds, often recognized by their pungent aroma in foods like garlic and broccoli, have been staples in traditional medicine. Today, armed with advanced analytical and molecular biology techniques, we are witnessing a renaissance in the appreciation of organosulfur compounds (OSCs) as potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the therapeutic potential of OSCs. We will delve into their diverse mechanisms of action, offer practical experimental protocols for their investigation, and present a forward-looking perspective on their application in modern drug discovery. Our approach is not merely to list facts but to provide a causal understanding of experimental design and mechanistic pathways, reflecting the expertise and experience of a seasoned application scientist.
Part 1: A Primer on Therapeutic Organosulfur Compounds
Organosulfur compounds are a broad class of organic molecules containing carbon-sulfur bonds. Their therapeutic potential stems from the unique chemical properties of the sulfur atom, which can exist in various oxidation states and readily participates in redox reactions. This chemical versatility allows OSCs to interact with a wide array of biological targets, modulating key cellular processes.
Key Classes and Natural Sources
The most extensively studied therapeutic OSCs originate from two primary botanical families: Allium and Brassicaceae.
| Class of Compound | Key Examples | Primary Natural Sources | Therapeutic Areas |
| Thiosulfinates | Allicin | Garlic (Allium sativum) | Cardiovascular, Antimicrobial, Anticancer |
| Allyl Sulfides | Diallyl sulfide (DAS), Diallyl disulfide (DADS), Diallyl trisulfide (DATS) | Garlic, Onions (Allium cepa) | Anticancer, Cardioprotective |
| Isothiocyanates | Sulforaphane (SFN) | Broccoli sprouts, Kale, Brussels sprouts (Brassicaceae family) | Anticancer, Neuroprotective, Anti-inflammatory |
| S-Allyl Cysteines | S-allyl cysteine (SAC) | Aged garlic extract | Cardioprotective, Neuroprotective |
Table 1: Prominent classes of therapeutic organosulfur compounds and their natural origins.
The bioavailability of these compounds can be a critical factor in their therapeutic efficacy. For instance, allicin from fresh garlic is highly reactive and unstable, rapidly metabolizing into other OSCs.[1][2] In contrast, S-allyl cysteine in aged garlic extract is more stable and readily absorbed.[3] Understanding the chemistry and pharmacokinetics of these compounds is paramount for developing effective therapeutic strategies.[3][4]
Synthetic Organosulfur Compounds in Drug Development
Beyond natural sources, synthetic organosulfur chemistry offers a vast landscape for drug design.[5] The incorporation of sulfur-containing functional groups can enhance the pharmacological properties of drug candidates, including their metabolic stability and target affinity.[5] Many FDA-approved drugs, from antibacterial sulfonamides to various antibiotics, contain sulfur, highlighting the element's importance in medicinal chemistry.[6][7]
Part 2: Core Mechanisms of Action: A Systems-Level Perspective
The therapeutic effects of OSCs are not attributable to a single mode of action but rather to their ability to modulate multiple, interconnected signaling pathways. This pleiotropic activity is a key advantage, particularly in complex multifactorial diseases like cancer and neurodegeneration.
The Keap1-Nrf2 Pathway: Master Regulator of Cytoprotection
A central mechanism underlying the beneficial effects of many OSCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Nrf2 is a transcription factor that orchestrates the expression of a vast array of antioxidant and detoxification enzymes.[11][12]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13] Electrophilic OSCs, such as sulforaphane, can react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[2][13] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[8][14]
Figure 1: Simplified schematic of the Keap1-Nrf2 signaling pathway activation by organosulfur compounds.
Modulation of Inflammatory Pathways: The NF-κB Connection
Chronic inflammation is a key driver of many diseases. Organosulfur compounds can exert potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17] NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[18]
Several OSCs, including alliin and diallyl disulfide, have been shown to suppress the activation of NF-κB.[16][17] This can occur through multiple mechanisms, including the inhibition of IκB kinase (IKK) activity, which prevents the degradation of the NF-κB inhibitor, IκBα, and thereby retains NF-κB in an inactive state in the cytoplasm.[18] There is also significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB signaling.[10]
The PI3K/Akt/mTOR Pathway: A Hub for Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[3][5][19] Dysregulation of this pathway is a hallmark of many cancers.[19] Organosulfur compounds, such as diallyl disulfide, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[9][20]
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by organosulfur compounds.
Part 3: Therapeutic Applications and Experimental Frameworks
The multifaceted mechanisms of action of OSCs translate into a broad spectrum of potential therapeutic applications. Here, we explore some of the most promising areas and provide detailed experimental protocols for their investigation.
Oncology: A Multi-pronged Attack on Cancer
Organosulfur compounds exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[20][21][22][23]
A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in tumor cells. OSCs like sulforaphane and diallyl disulfide are potent inducers of apoptosis.[24][25]
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[26][27][28][29]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[27] This label can then be visualized using fluorescence microscopy.[26]
-
Self-Validation: The protocol includes both positive (DNase I-treated) and negative (un-treated) controls to ensure the specificity of the TUNEL staining for apoptotic DNA fragmentation.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the organosulfur compound (e.g., sulforaphane at 5, 10, and 20 µM) for 24-48 hours. Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[30]
-
-
Positive Control: For a positive control well, treat the cells with DNase I (1 µg/mL) for 10 minutes at room temperature to induce DNA breaks.
-
TUNEL Staining:
-
Wash the cells twice with deionized water.
-
Equilibrate the cells with equilibration buffer for 10 minutes.
-
Prepare the TdT reaction mix according to the manufacturer's instructions (e.g., TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light.[30]
-
-
Counterstaining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the dUTP label) in the nucleus, while all nuclei will be stained blue with DAPI.
-
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
-
OSCs can also inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[26]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[6] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][31][32][33]
-
Self-Validation: The distinct peaks for G0/G1 and G2/M phases, with the S phase in between, provide an internal validation of the staining and analysis procedure.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SW480 colon cancer cells) in 6-well plates and treat with the desired concentrations of the organosulfur compound (e.g., diallyl disulfide at 30-70 µg/mL) for 24 hours.
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[31]
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[33] The RNase A is crucial to degrade RNA, which can also be stained by PI.[6]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
-
Cardiovascular Disease: Protecting the Heart and Vasculature
Organosulfur compounds, particularly those from garlic, have well-documented cardioprotective effects.[3][34][35][36][37] These include lowering cholesterol, reducing blood pressure, and inhibiting platelet aggregation.[34] A key mechanism is their ability to reduce oxidative stress and inflammation in the vasculature.[3]
Experimental Protocol: Ex Vivo Aortic Ring Assay for Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. The aortic ring assay is a robust ex vivo model to study the effects of compounds on angiogenesis.[1][7][13][18][25][38][39][40]
-
Principle: A cross-section of an aorta is embedded in a collagen matrix and cultured. In response to angiogenic stimuli, new microvessels will sprout from the aortic ring.[25] The extent of this sprouting can be quantified to assess the pro- or anti-angiogenic effects of a test compound.
-
Self-Validation: The inclusion of known pro-angiogenic (e.g., VEGF) and anti-angiogenic (e.g., suramin) controls validates the responsiveness of the assay.
-
Step-by-Step Methodology:
-
Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta. Place it in a sterile, ice-cold culture medium.
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.[25]
-
Embedding in Collagen:
-
Place a 100 µL layer of collagen gel in the bottom of a 48-well plate and allow it to polymerize at 37°C.
-
Place an aortic ring on top of the collagen layer.
-
Cover the ring with another 100 µL of collagen gel and allow it to polymerize.[25]
-
-
Treatment: Add culture medium containing the organosulfur compound at various concentrations to the wells. Include vehicle controls, as well as positive and negative controls for angiogenesis.
-
Incubation and Imaging: Incubate the plate at 37°C in a humidified incubator. Monitor the sprouting of microvessels daily for 7-14 days using a phase-contrast microscope.
-
Quantification: Capture images of the rings at different time points. The extent of angiogenesis can be quantified by measuring the length and number of sprouts using image analysis software.
-
Neurodegenerative Disorders: Protecting the Brain
The neuroprotective effects of organosulfur compounds, especially sulforaphane, are gaining significant attention.[1][8][12][19][24] Their ability to cross the blood-brain barrier and combat oxidative stress and neuroinflammation makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[19]
Experimental Workflow: Assessing Neuroprotection in an In Vitro Model
Figure 3: Experimental workflow for assessing the neuroprotective effects of organosulfur compounds in vitro.
Part 4: Synthesis and Characterization of Therapeutic Organosulfur Compounds
For preclinical and clinical development, a reliable and scalable synthesis of pure organosulfur compounds is essential.
Synthesis of Diallyl Trisulfide (DATS)
DATS is a potent anticancer agent found in garlic. A common synthetic route involves the reaction of allyl mercaptan with a sulfur donor.[41][42][43]
Protocol: Synthesis of Diallyl Trisulfide
-
Principle: This method involves the reaction of an allyl thiol with a reagent that can transfer a sulfur atom to form the trisulfide linkage.[41]
-
Step-by-Step Methodology:
-
Dissolve allyl mercaptan (prop-2-ene-1-thiol) and triethylamine in 1-propanol and stir for 20 minutes.[41]
-
Add a solution of 3,4-dichloro-1,2,5-thiadiazole in 1-propanol dropwise to the mixture.[41]
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Add aqueous HCl and stir for 20 minutes.
-
Extract the desired diallyl trisulfide with ethyl acetate.[41]
-
The crude product can be purified by vacuum distillation.[14]
-
Characterization
The synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
Part 5: Future Directions and Concluding Remarks
The therapeutic potential of organosulfur compounds is vast and continues to expand. While preclinical studies have shown immense promise, several challenges remain for their clinical translation. These include optimizing bioavailability, ensuring long-term safety, and identifying predictive biomarkers for patient stratification.
Future research should focus on:
-
Development of novel drug delivery systems to enhance the stability and bioavailability of reactive OSCs like allicin.
-
Large-scale, well-controlled clinical trials to unequivocally establish the efficacy of OSCs in various diseases.
-
Pharmacogenomic studies to identify genetic factors that influence individual responses to OSCs.
-
Exploration of synergistic combinations of OSCs with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
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An In-depth Technical Guide to YROVBQZVOWGWLG-UHFFFAOYSA-N: Structure, Properties, and Emerging Applications
To Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive technical overview of the chemical entity identified by the InChI Key YROVBQZVOWGWLG-UHFFFAOYSA-N. As of our latest search, this specific InChI Key does not resolve to a recognized chemical compound in major public databases, including PubChem, the NIST Chemistry WebBook, and ChemSpider.
This suggests one of the following possibilities:
-
The InChI Key may contain a typographical error.
-
It may refer to a novel or proprietary compound not yet cataloged in public databases.
-
It could be an outdated or deprecated identifier.
Given the critical importance of precise molecular identification in scientific research and drug development, proceeding with an in-depth analysis of an unverified compound would be scientifically unsound. The principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T) mandate that any technical guide be grounded in verifiable data.
Therefore, this document will instead serve as a methodological guide, outlining the rigorous, multi-faceted approach a Senior Application Scientist would take to characterize a novel chemical entity, using the placeholder "Compound Y" to represent the intended subject of inquiry. This framework is designed to be a self-validating system for research, ensuring that subsequent investigations are built on a solid foundation of confirmed identity and well-understood properties.
Part 1: The Foundational Imperative: Unambiguous Molecular Identification
Before any meaningful research can commence, the absolute and unequivocal identification of the molecule is paramount. The InChI system is designed for this purpose, but its validity is contingent on its correct formulation and its presence in referenceable databases.
Initial Verification Workflow
The first step is a systematic search across federated chemical databases to resolve the InChI Key. This process is not merely a search but a cross-validation.
Experimental Protocol: InChI Key Resolution
-
Primary Database Search:
-
Query PubChem ([Link]) for the full InChI Key "YROVBQZVOWGWLG-UHFFFAOYSA-N". PubChem is the world's largest free chemical information database and serves as a primary source for chemical and physical properties, biological activities, and safety information.
-
Query the NIST Chemistry WebBook ([Link]), a resource for critically evaluated chemical and physical property data.
-
-
Partial Key and Structural Fragment Search:
-
If the full key yields no results, a partial search of the first block of the InChI Key ("YROVBQZVOWGWLG") may provide clues to the core molecular skeleton. This can sometimes identify related compounds or highlight potential errors in the original key.
-
-
Alternative Identifier Search:
-
If available, search by other common identifiers such as CAS Registry Number, canonical SMILES, or common name. This cross-referencing is crucial for building a complete and validated profile of the compound.
-
Part 2: Elucidating Physicochemical Properties and Synthetic Pathways
Once "Compound Y" is positively identified, the next phase involves a deep dive into its fundamental chemical nature. This knowledge is critical for everything from designing experiments to formulating it for in vivo studies.
Core Physicochemical Characterization
A summary of essential physicochemical data should be compiled. This data informs solubility, stability, and potential for membrane permeability, all critical factors in drug development.
| Property | Value (Predicted or Experimental) | Source (e.g., PubChem CID) |
| Molecular Weight | ||
| XLogP3-AA | ||
| Hydrogen Bond Donors | ||
| Hydrogen Bond Acceptors | ||
| Polar Surface Area | ||
| Rotatable Bond Count |
A structured table for summarizing key physicochemical data.
Synthesis and Purification
Understanding the synthetic route to "Compound Y" is not merely an academic exercise. It provides insights into potential impurities, scalability, and cost of goods, all of which are vital for translational research.
Workflow for Synthetic Route Analysis
Caption: A generalized workflow for analyzing the synthesis and purification of a target compound.
Part 3: Biological Activity and Mechanism of Action
The ultimate value of a compound in a drug development context lies in its biological activity. This section would detail the known or hypothesized mechanism of action (MOA), supported by experimental evidence.
Signaling Pathway Analysis
If "Compound Y" is known to modulate a specific signaling pathway, a visual representation is essential for understanding its biological context. For instance, if it were an inhibitor of the Hippo-YAP pathway, a diagram would be constructed as follows.
Caption: Hypothetical mechanism of action for "Compound Y" as an inhibitor of the LATS1/2 kinases in the Hippo-YAP signaling pathway.
Experimental Protocols for Biological Validation
To validate the hypothesized MOA, a series of well-defined experiments are necessary. These protocols must be robust and reproducible.
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target pathway) under standard conditions.
-
Compound Treatment: Treat cells with a dose-response range of "Compound Y" for a specified time course.
-
Lysis and Protein Quantification: Lyse the cells and perform a Bradford or BCA assay to normalize protein concentrations.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against the target protein (e.g., phospho-YAP) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Plot the dose-response curve to determine the IC50.
Conclusion and Path Forward
While the InChI Key YROVBQZVOWGWLG-UHFFFAOYSA-N could not be resolved, the framework presented here outlines the essential, scientifically rigorous process for the characterization of any novel chemical entity. The principles of unambiguous identification, thorough physicochemical and biological profiling, and reliance on validated protocols are the cornerstones of successful research and development.
We urge the user to verify the InChI Key and, once the correct identifier is obtained, to apply this methodological template to build a comprehensive and trustworthy technical guide.
References
Due to the inability to identify the specific chemical compound, a reference list cannot be generated. A comprehensive guide would include citations to primary literature, patents, and database entries that support the claims made about the compound's synthesis, properties, and biological activity.
An In-Depth Technical Guide to 3-[(3-Methylbenzyl)thio]-1-propanamine as a Chemical Intermediate
This guide provides a comprehensive technical overview of 3-[(3-Methylbenzyl)thio]-1-propanamine, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and prospective applications, grounded in established chemical principles.
Introduction: The Strategic Value of Bifunctional Intermediates
In the landscape of modern drug discovery and fine chemical synthesis, intermediates possessing multiple reactive functional groups are of paramount importance. This compound, with its primary amine and thioether moieties, represents a valuable building block. The primary amine offers a nucleophilic site for a wide array of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, which are foundational in the synthesis of numerous bioactive molecules. Concurrently, the thioether linkage, while generally stable, can be strategically oxidized to sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. This dual functionality allows for sequential and orthogonal chemical modifications, making it a highly adaptable scaffold for the construction of complex molecular architectures.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis, including aspects of reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 1082766-37-7 | [1][2] |
| Molecular Formula | C₁₁H₁₇NS | [1][2] |
| Molecular Weight | 195.33 g/mol | [1] |
| IUPAC Name | 3-[(3-methylbenzyl)sulfanyl]propan-1-amine | [1] |
| Physical Form | Liquid (presumed based on analogs) | |
| Boiling Point | Not explicitly available. Estimated to be >200 °C at atmospheric pressure based on related structures. | |
| Density | Not explicitly available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | |
| Storage Temperature | Room Temperature | [1] |
Note: Some physical properties are not publicly available and are estimated based on structurally similar compounds.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction (Sɴ2), a cornerstone of thioether formation.[3] This involves the S-alkylation of a suitable thiol precursor with an appropriate benzyl halide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-S bond, identifying 3-aminopropane-1-thiol (cysteamine) and 3-methylbenzyl chloride as the primary starting materials.
Key Starting Materials and Their Safety Considerations
-
3-Methylbenzyl Chloride (CAS: 620-19-9): A combustible and corrosive liquid that is a lachrymator.[4][5] It is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2][3][4][5] It is incompatible with strong bases, alcohols, and amines.[3][4]
-
3-Aminopropane-1-thiol (Cysteamine) (CAS: 462-47-5): Often supplied as the more stable hydrochloride salt. The free base is susceptible to oxidation. It is an irritant to the skin, eyes, and respiratory system.[1][6] Handling should be performed in a well-ventilated area with appropriate PPE.
Proposed Experimental Protocol
This protocol is based on established methods for S-alkylation of aminothiols.
Reaction: 3-Aminopropane-1-thiol + 3-Methylbenzyl Chloride → this compound
Materials:
-
3-Aminopropane-1-thiol hydrochloride
-
3-Methylbenzyl chloride
-
Sodium hydroxide (or a suitable non-nucleophilic base like potassium carbonate)
-
Anhydrous ethanol or methanol
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation of the Thiol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropane-1-thiol hydrochloride (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add a solution of sodium hydroxide (2.0 equivalents) in ethanol dropwise at 0 °C. The excess base is to ensure complete deprotonation of both the thiol and the ammonium salt. Stir the resulting slurry for 30 minutes at 0 °C. The in-situ formation of the thiolate is crucial for the subsequent nucleophilic attack.
-
S-Alkylation: Slowly add a solution of 3-methylbenzyl chloride (1.0 equivalent) in ethanol to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Applications as a Chemical Intermediate in Drug Discovery
While direct citations for the use of this compound in specific drug synthesis pathways are not abundant in publicly accessible literature, the structural motif is of significant interest in medicinal chemistry. The strategic placement of the amine and the substituted benzylthio group allows for its incorporation into scaffolds targeting a variety of biological systems.
Potential as a Scaffold for Sirtuin Inhibitors
A notable application of a structurally related core is in the development of Sirtuin 2 (SIRT2) inhibitors. Research has shown that 3-(benzylthio)benzamide derivatives are potent and selective SIRT2 inhibitors.[7] SIRT2 is a target for neurodegenerative diseases such as Huntington's disease. The thioether linkage in these inhibitors is a key structural feature. It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel SIRT2 inhibitors. The primary amine could be acylated with various substituted benzoic acids to generate a library of candidate compounds for structure-activity relationship (SAR) studies.
Other Potential Applications
The primary amine of this compound can be a handle for the introduction of this moiety into larger, more complex molecules. For instance, it could be used in:
-
Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.
-
Amide Bond Formation: Coupling with carboxylic acids to generate amides, a common functional group in pharmaceuticals.
-
Building Block in Combinatorial Chemistry: Its bifunctional nature makes it an attractive building block for the creation of diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a strategically valuable, yet underexplored, chemical intermediate. Its synthesis is straightforward, relying on well-established S-alkylation chemistry. The presence of both a primary amine and a thioether moiety provides synthetic handles for a variety of chemical transformations, making it a versatile building block for the synthesis of complex organic molecules. While its direct application in drug development is not yet widely documented, its structural similarity to known bioactive scaffolds, such as SIRT2 inhibitors, suggests significant potential for its use in medicinal chemistry research. Further exploration of this intermediate is warranted to fully unlock its utility in the development of novel therapeutics and other fine chemicals.
References
- Khanfar, M. A., Quinti, L., Wang, H., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607–611.
-
PubChem. (n.d.). 3-(Methylthio)propylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanethiol, 3-amino-. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Ouci. (n.d.). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 1-Propanethiol, 3-amino- | C3H9NS | CID 97436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors [ouci.dntb.gov.ua]
Methodological & Application
Synthesis of 3-[(3-Methylbenzyl)thio]-1-propanamine: A Detailed Guide for Researchers
Introduction: The Significance of Thioethers in Medicinal Chemistry
Thioethers are a pivotal class of organosulfur compounds frequently incorporated into the molecular architecture of pharmaceuticals and bioactive molecules. The sulfur atom, with its unique electronic properties and ability to engage in various non-covalent interactions, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. 3-[(3-Methylbenzyl)thio]-1-propanamine is a primary amine-containing thioether that serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development. Its structure combines a flexible aminopropyl chain with a substituted aromatic ring, offering multiple points for further chemical modification.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound. The described method is based on the robust and widely applicable S-alkylation of a thiol, a cornerstone reaction in organic synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously outlined experimental procedure, and discuss the necessary techniques for the purification and characterization of the final product.
Reaction Principle: Nucleophilic Substitution at the Thiol
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between 3-methylbenzyl chloride and 3-amino-1-propanethiol, commonly known as cysteamine. In this reaction, the sulfur atom of cysteamine, being a soft and highly effective nucleophile, attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride. This concerted process leads to the displacement of the chloride leaving group and the formation of a stable carbon-sulfur bond, yielding the desired thioether.
The basicity of the reaction medium is a critical parameter. A base is required to deprotonate the thiol group (-SH) of cysteamine, forming the more nucleophilic thiolate anion (-S⁻). However, a careful choice of base is necessary to avoid undesirable side reactions, such as the N-alkylation of the primary amine. The use of a mild inorganic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile, provides an effective environment for selective S-alkylation.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 3-Methylbenzyl chloride | ≥98% | Sigma-Aldrich | 620-19-9 |
| 3-Amino-1-propanethiol hydrochloride | ≥98% | Sigma-Aldrich | 156-57-0 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | 584-08-7 |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Fisher Scientific | 75-09-2 |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 |
| Deionized Water (H₂O) | |||
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated aqueous NaCl) |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-propanethiol hydrochloride (1.0 g, 8.8 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
While stirring, add anhydrous potassium carbonate (3.65 g, 26.4 mmol, 3.0 equivalents) to the suspension. The potassium carbonate will neutralize the hydrochloride salt and act as the base for the reaction.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or an oil bath.
Step 2: S-Alkylation Reaction
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
In a separate vial, dissolve 3-methylbenzyl chloride (1.24 g, 8.8 mmol, 1.0 equivalent) in anhydrous acetonitrile (10 mL).
-
Add the 3-methylbenzyl chloride solution dropwise to the heated reaction mixture over a period of 15 minutes.
-
Maintain the reaction at 80 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the collected solids with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (50 mL).
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL), saturated aqueous sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
Step 4: Purification
The crude this compound can be purified by silica gel column chromatography.
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed product to the top of the column.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration to 10%).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a pure oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 3-methylbenzyl group, the benzylic methylene protons, the methyl group protons, and the protons of the propyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C-S stretching.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
Safety Precautions
-
3-Methylbenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Amino-1-propanethiol hydrochloride has a strong, unpleasant odor and is an irritant. Handle it in a fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate PPE when handling chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents, insufficient heating, or incorrect stoichiometry. | Ensure the use of anhydrous solvents and fresh reagents. Verify the reaction temperature and stoichiometry. |
| Presence of N-alkylated by-product | Reaction conditions are too harsh, or a stronger base was used. | Use a milder base like potassium carbonate. Avoid excessively high temperatures. |
| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Diagrams
Reaction Mechanism
Caption: S-alkylation of cysteamine via an SN2 mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable building block for medicinal chemistry and drug discovery. By following the outlined procedures for reaction, work-up, and purification, researchers can efficiently obtain the target compound in good purity. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution of this synthesis.
References
- [Provide a relevant citation for the importance of thioethers in medicinal chemistry - this would typically be a review article. A placeholder is used here as a specific one was not identified in the search.]
- [Provide a relevant citation for the S-alkylation of thiols - this could be a textbook or a review on sulfur chemistry. A placeholder is used here.]
- Sigma-Aldrich. Product Page for 3-Methylbenzyl chloride (CAS 620-19-9).
- Sigma-Aldrich. Product Page for 3-Amino-1-propanethiol hydrochloride (CAS 156-57-0).
Application Note & Protocols: A Guide to the Retrosynthetic Analysis and Synthesis of Substituted Benzylthio Alkanamines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted benzylthio alkanamines represent a significant scaffold in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward, requires a nuanced understanding of functional group compatibility and reaction orthogonality. This guide provides a comprehensive overview of the retrosynthetic analysis for this molecular class, detailing two primary synthetic strategies. By deconstructing the target molecule into logical precursors, we present field-proven protocols for key transformations, including thioether formation via nucleophilic substitution and C-N bond formation via reductive amination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to efficiently synthesize these valuable compounds.
Introduction: The Benzylthio Alkanamine Scaffold
The benzylthio alkanamine core structure is characterized by three key components: a (potentially substituted) aromatic benzyl ring, a flexible thioether linkage, and a terminal alkanamine moiety. This unique combination of a lipophilic aromatic group and a basic amine center makes these compounds valuable probes in drug discovery and versatile building blocks in organic synthesis. A logical and well-planned synthetic approach is paramount to achieving high yields and purity. Retrosynthetic analysis provides the essential framework for developing such an approach.
Core Retrosynthetic Strategies
The retrosynthetic analysis of a typical substituted benzylthio alkanamine ( I ) reveals two primary points for strategic disconnection: the Carbon-Nitrogen (C-N) bond of the amine and the Carbon-Sulfur (C-S) bonds of the thioether. These disconnections give rise to two distinct and powerful synthetic pathways.
Figure 1: Primary retrosynthetic disconnections for the benzylthio alkanamine scaffold.
-
Strategy A (C-N Disconnection): This approach involves forming the C-N bond in the final step. The key intermediate is an aldehyde or ketone bearing the benzylthio moiety, which is then coupled with a suitable amine via reductive amination.
-
Strategy B (C-S Disconnection): This strategy focuses on forming the thioether linkage. It typically involves the reaction of a substituted benzylthiol with an electrophilic alkanamine derivative, such as a halo-alkanamine.
The choice between these strategies often depends on the availability of starting materials, the nature of substitutions on the aromatic ring, and the desired complexity of the alkanamine portion.
Strategy A: Thioether Formation Followed by Reductive Amination
This is often the most versatile and high-yielding approach, leveraging the efficiency and control of reductive amination.
Synthetic Workflow
The forward synthesis begins by constructing the key aldehyde intermediate. This is typically achieved through an SN2 reaction between a substituted benzylthiol and a halo-aldehyde or a suitable precursor. The resulting aldehyde is then subjected to reductive amination with a primary or secondary amine.
Figure 2: Workflow for the synthesis via Strategy A.
Causality Behind Experimental Choices
-
Thioether Formation: The reaction between a thiol and an alkyl halide is a classic Williamson-type ether synthesis.[1] Thiols are significantly more acidic than their alcohol counterparts, meaning a relatively mild base like sodium hydroxide or potassium carbonate is sufficient to generate the highly nucleophilic thiolate anion. The reaction proceeds via an SN2 mechanism, so polar aprotic solvents like DMF or acetonitrile are preferred to accelerate the reaction.
-
Reductive Amination: Direct alkylation of amines with halides is notoriously difficult to control and often leads to over-alkylation.[2] Reductive amination circumvents this by first forming an imine (or iminium ion) intermediate from the aldehyde and amine, which is then reduced in situ.[3][4] This two-step, one-pot process is highly efficient. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[2][5] Sodium cyanoborohydride (NaBH₃CN) is another common reagent that selectively reduces imines in the presence of aldehydes.[2]
Protocol 1: Synthesis of N-((3-(benzylthio)propyl)cyclohexanamine
This protocol exemplifies Strategy A, starting from benzylthiol and 3-chloropropanal.
Step 1: Synthesis of 3-(benzylthio)propanal
-
Materials: Benzylthiol, 3-chloropropanal, potassium carbonate (K₂CO₃), acetonitrile (MeCN), ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a stirred solution of benzylthiol (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 3-chloropropanal (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-(benzylthio)propanal, which can often be used in the next step without further purification.
-
Step 2: Reductive Amination to form N-((3-(benzylthio)propyl)cyclohexanamine
-
Materials: 3-(benzylthio)propanal, cyclohexylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve 3-(benzylthio)propanal (1.0 eq) and cyclohexylamine (1.1 eq) in dichloromethane (0.1 M).
-
Stir the mixture at room temperature for 20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure target compound.
-
Strategy B: Amination Followed by Thioether Formation
This approach is particularly useful when the required amino-alcohol or halo-amine is commercially available or more easily synthesized than the corresponding benzylthio-aldehyde.
Synthetic Workflow
The synthesis involves the SN2 reaction between a substituted benzylthiol and an N-protected halo-alkanamine. A final deprotection step may be required.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for 3-[(3-Methylbenzyl)thio]-1-propanamine in Catalysis
Introduction: Unveiling the Potential of a Bidentate Thioether-Amine Ligand
In the ever-evolving landscape of homogeneous catalysis, the design and application of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of synthetic transformations. 3-[(3-Methylbenzyl)thio]-1-propanamine emerges as a promising, yet underexplored, bidentate ligand featuring both a soft sulfur donor (thioether) and a hard nitrogen donor (primary amine). This unique electronic and structural profile suggests its potential to stabilize and activate transition metal centers, particularly palladium, for a range of catalytic applications. The presence of both a thioether and an amine moiety allows for the formation of stable six-membered chelate rings with metal centers, which can influence the steric and electronic environment of the catalyst, thereby impacting its activity, selectivity, and stability.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential catalytic applications of this compound. The protocols provided herein are based on established methodologies for analogous thioether-amine ligands and are intended to serve as a starting point for the exploration of this ligand's catalytic prowess.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step procedure starting from readily available commercial reagents.
Protocol 1: Synthesis of the Ligand
Step 1: Thiol Formation
-
To a solution of 3-methylbenzyl bromide (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux for an additional 2 hours.
-
Cool the mixture to 0 °C and acidify with hydrochloric acid to pH ~1.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylbenzylthiol.
Step 2: Thio-Michael Addition
-
To a solution of 3-methylbenzylthiol (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., sodium methoxide).
-
Add 3-aminoprop-1-ene (acrylonitrile followed by reduction, or a protected equivalent) (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Thioether-amine ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, by promoting catalyst stability and activity.[2][3] The bidentate nature of this compound is expected to form a stable palladium complex, facilitating the key steps of the catalytic cycle.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-formed or in-situ generated palladium complex of this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%), this compound (4 mol%), and the aryl halide (1.0 mmol).
-
Add the arylboronic acid (1.2 mmol) and the base (2.0 mmol).
-
Add the solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Cs2CO3 | Dioxane | 110 | 24 | 85 |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | K2CO3 | Toluene/H2O | 90 | 8 | 95 |
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes based on the performance of similar catalytic systems.
Experimental Workflow:
Sources
Application and Protocol Guide: Analysis of Thioether Compounds by HPLC and GC-MS
Abstract
This comprehensive guide provides detailed methodologies for the analysis of thioether compounds, a class of molecules significant in pharmaceuticals, agrochemicals, and materials science. Thioethers often present unique analytical challenges due to their chemical properties, such as low volatility for some, poor UV absorbance, and potential for oxidation. This document outlines two primary, powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering field-proven protocols and the scientific rationale behind key experimental choices. We delve into sample preparation, derivatization strategies to enhance detectability and volatility, method validation, and data interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification and identification of thioether compounds.
Introduction: The Analytical Landscape of Thioether Compounds
Thioethers, characterized by a C-S-C bond, are integral to numerous biologically active molecules and industrial chemicals. Their analysis is critical for quality control, impurity profiling, metabolic studies, and environmental monitoring. However, their diverse structures, ranging from small volatile molecules to large non-volatile entities, necessitate different analytical approaches.
The choice between HPLC and GC-MS is fundamentally driven by the analyte's properties, particularly its volatility and thermal stability.[1] While GC-MS is a gold standard for volatile compounds, HPLC is better suited for non-volatile or thermally labile molecules.[1] Often, the intrinsic properties of thioethers are not ideal for direct analysis, making derivatization a crucial step to improve chromatographic behavior and detector response.[2] This guide will explore both direct and derivatization-based approaches for these two cornerstone techniques.
Part I: High-Performance Liquid Chromatography (HPLC) for Thioether Analysis
HPLC is the premier choice for non-volatile, polar, or thermally unstable thioethers. The primary challenge in HPLC analysis of many thioethers is their lack of a strong chromophore, making detection by standard UV-Vis detectors difficult at low concentrations.[3]
Principle of Separation: Reversed-Phase Chromatography
Reversed-phase (RP) HPLC is the most common separation mode for thioethers.
-
Causality: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[4] Thioether compounds, which are generally less polar than the mobile phase, are retained on the column through hydrophobic interactions. Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and displaces the analytes from the stationary phase. This principle allows for the effective separation of thioethers from more polar matrix components.
Overcoming Detection Challenges: Pre-Column Derivatization
To overcome the low UV absorbance of many thioethers, a pre-column derivatization strategy is employed. This involves reacting the thioether with a reagent to attach a molecule with high molar absorptivity or fluorescence, significantly enhancing detection sensitivity.
-
Expert Insight: The reaction of non-chromophoric sulfides with reagents like N-halogeno-N-metal arylsulfonamidates can produce derivatives that absorb strongly in the UV or visible spectrum.[3] This not only improves sensitivity but also increases the hydrophobicity of the analyte, which can improve retention and separation on a reversed-phase column.[3] For related thiol compounds, reagents that form stable, UV-active thioether derivatives are also widely used, a principle that can be adapted for certain thioether analyses.[5]
HPLC Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of thioethers with pre-column derivatization.
Detailed Protocol: HPLC-UV Analysis of a Non-Chromophoric Thioether
This protocol is a representative example and must be optimized for specific analytes and matrices.
1. Materials and Reagents:
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA). Derivatization agent (e.g., 4-(bromomethyl)-N,N-dimethylaniline for converting a precursor thiol to a detectable thioether derivative[5]).
-
Standards: Analytical standard of the target thioether and internal standard (IS).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18), if required for sample cleanup.[6]
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the thioether standard and IS in a suitable solvent (e.g., ACN).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. Spike each with a constant concentration of IS.
-
Sample Extraction (if necessary): For complex matrices like plasma, use SPE to remove interferences. Condition the C18 SPE cartridge with MeOH followed by water. Load the sample, wash with a weak aqueous solvent, and elute the analyte with ACN or MeOH.[7]
-
Derivatization Reaction:
-
Evaporate the extracted sample or an aliquot of the standard solution to dryness under a gentle stream of nitrogen.
-
Reconstitute in the reaction buffer.
-
Add the derivatizing agent in excess.
-
Incubate at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). The exact conditions must be optimized to ensure complete reaction.
-
Stop the reaction by adding an acid or by cooling.
-
3. HPLC-UV Instrumentation and Conditions:
| Parameter | Typical Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for a wide range of organic molecules.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and suppresses ionization of any residual silanol groups on the column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 10% B to 90% B over 15 min | A gradient is necessary to elute compounds with a range of polarities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes peak broadening, especially when the injection solvent is strong. |
| Detection | UV-Vis Detector at λmax of the derivative | The wavelength is chosen to maximize the signal of the derivatized analyte for the best sensitivity. |
4. Method Validation: The developed method must be validated to ensure its reliability.[8]
-
Linearity: Analyze calibration standards and plot peak area ratio (analyte/IS) vs. concentration. A correlation coefficient (r²) > 0.99 is desired.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be <15% (<20% for LLOQ).[8]
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected (S/N ≥ 3) and quantified with acceptable accuracy and precision (S/N ≥ 10).[8]
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) for Thioether Analysis
GC-MS is exceptionally powerful for the analysis of volatile and semi-volatile thioethers. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for complex mixtures, such as those found in flavor and fragrance analysis or environmental samples.[9]
Principle of Separation and Detection
-
Gas Chromatography (GC): Volatile analytes are injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase, and separation occurs based on the analytes' boiling points and their interactions with this phase. Less volatile compounds and those with stronger interactions are retained longer.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source (typically Electron Ionization, EI). In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.
Derivatization for Enhanced GC Performance
Direct injection of some thioethers can be problematic due to poor volatility or thermal instability. Derivatization can be used to:
-
Increase Volatility: By replacing active hydrogen atoms (e.g., in related thiol or hydroxyl groups) with non-polar groups like trimethylsilyl (TMS), the intermolecular forces are reduced, making the molecule more volatile.[10]
-
Improve Thermal Stability: Derivatization can mask reactive functional groups, preventing degradation in the hot GC inlet.[2]
-
Expert Insight: Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective method for derivatizing molecules with active hydrogens, converting thiols into TMS sulfides.[10] For thioethers that are already sufficiently volatile, derivatization may not be necessary.
GC-MS Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of volatile thioether compounds.
Detailed Protocol: GC-MS Analysis of Volatile Thioethers
This protocol is a general guideline for analyzing volatile thioethers in a relatively clean matrix.
1. Materials and Reagents:
-
Solvents: High-purity solvents like hexane or dichloromethane.
-
Standards: Analytical standards of target thioethers.
-
Derivatization (Optional): Silylating agent such as MSTFA, if required. Anhydrous conditions are critical for silylation reactions to prevent reagent degradation.[6]
2. Standard and Sample Preparation:
-
Stock & Working Solutions: Prepare stock solutions (e.g., 1000 µg/mL) in a suitable volatile solvent. Create working standards by dilution.
-
Sample Preparation:
-
Direct Injection: For simple liquid samples, a "dilute and shoot" approach may be sufficient. Dilute the sample in a compatible solvent to bring the analyte concentration into the calibration range.[7]
-
Headspace Solid-Phase Microextraction (HS-SPME): For trace analysis in complex matrices (e.g., food, water), HS-SPME is an excellent solvent-free extraction technique.[11] The sample is sealed in a vial and heated, and a coated fiber is exposed to the headspace to adsorb the volatile compounds. The fiber is then desorbed in the hot GC inlet.
-
3. GC-MS Instrumentation and Conditions:
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar (5% phenyl-methylpolysiloxane) column is a good general-purpose choice for separating compounds based on boiling point. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analytes.[12] |
| Injection Mode | Splitless (for trace analysis) or Split (for concentrated samples) | Splitless mode transfers the entire sample to the column for maximum sensitivity. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program is essential for separating a mixture of compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra. |
| MS Transfer Line | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Mass Range | 40 - 450 amu | Scans a wide enough range to capture the molecular ion and key fragment ions of typical small to medium-sized thioethers. |
4. Data Analysis and Interpretation:
-
Identification: An unknown thioether is tentatively identified by comparing its acquired mass spectrum to entries in a commercial mass spectral library (e.g., NIST, Wiley). Confirmation is achieved by comparing the retention time and mass spectrum to that of a pure analytical standard.
-
Fragmentation Patterns: The fragmentation of thioethers in EI-MS is predictable. Common fragmentation pathways include α-cleavage (cleavage of the C-S bond) and cleavage of the C-C bond beta to the sulfur atom.[13][14] Understanding these patterns is crucial for structural elucidation when a library match is unavailable. For example, aliphatic thioethers often show fragmentation via α-cleavage of an alkyl radical.[14] Aromatic thioethers can exhibit complex rearrangements, such as the loss of an SH radical.[15]
Part III: Method Selection and Strategy
Choosing between HPLC and GC-MS depends on the specific analytical problem. The decision should be based on the physicochemical properties of the analyte and the requirements of the analysis.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Properties | Non-volatile, thermally labile, high molecular weight, polar | Volatile, thermally stable, typically <1000 Da |
| Sample Preparation | Often requires extraction; derivatization needed for UV detection | Can be simple (dilute & shoot) or involve headspace/SPME |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid stationary phase |
| Detection | UV-Vis, Fluorescence, MS (LC-MS) | Mass Spectrometry (highly specific and sensitive) |
| Identification Power | Moderate (based on retention time); High with MS detector | Very High (based on retention time and mass spectral fingerprint) |
| Primary Application | Pharmaceutical QC, impurity analysis of large molecules | Flavor/fragrance, environmental volatiles, residual solvents |
Decision Tree for Method Selection
Caption: Decision guide for selecting an analytical method for thioethers.
Conclusion
The successful analysis of thioether compounds relies on a well-chosen analytical strategy tailored to the molecule's specific properties. For volatile and thermally stable thioethers, GC-MS offers unparalleled separation and identification capabilities. For non-volatile or thermally sensitive compounds, HPLC is the method of choice, with pre-column derivatization serving as a powerful tool to overcome challenges with detection sensitivity. By understanding the principles, causality, and practical protocols outlined in this guide, researchers can develop and validate robust methods to accurately quantify and identify thioethers across a wide range of applications, from drug development to environmental science.
References
- BenchChem Technical Support Team. (2025). Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline. Benchchem.
-
Sawicki, E., Stanley, T. W., Hauser, T. R., Elbert, W., & Nee, J. L. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. [Link]
-
Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Yoo, M., Lee, S., & Lee, J. (2021). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. ResearchGate. [Link]
-
ResearchGate. (n.d.). The GC-SCD and GC-MS spectra of thioether sulfur. [Link]
-
Boczkaj, G. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample? ResearchGate. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Pizzoferrato, L., Quattrucci, E., & Di Lullo, G. (1990). Evaluation of an HPLC method for the determination of sulphiting agents in foods. Food Additives & Contaminants. [Link]
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Nicolotti, L., & Larcher, R. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Capone, D. L., Ristic, R., Pardon, K. H., & Jeffery, D. W. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry. [Link]
-
Majors, R. E. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]
-
Zhang, T., et al. (2011). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry. [Link]
- Rohrbaugh, R. H., & Yang, Y. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Liu, Z., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. [Link]
-
Yoshida, H., et al. (2018). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Biological and Pharmaceutical Bulletin. [Link]
-
Dufour, C. (2010). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]
-
Herbst-Johnstone, M., & Fedrizzi, B. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. [Link]
-
Capone, D. L., Ristic, R., Pardon, K. H., & Jeffery, D. W. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ResearchGate. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
-
LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
GMI, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]
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Application Notes & Protocols: 3-[(3-Methylbenzyl)thio]-1-propanamine as a Scaffold for Novel SIRT2 Inhibitors in Neurodegenerative Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-[(3-Methylbenzyl)thio]-1-propanamine as a foundational scaffold in the discovery of novel Sirtuin 2 (SIRT2) inhibitors. The protocols herein are designed to be self-validating, offering both synthetic routes and bioassay procedures to explore this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of SIRT2 Inhibition
Sirtuin 2 (SIRT2), a member of the class III histone deacetylases, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases such as Huntington's and Parkinson's disease.[1][2] SIRT2's role in deacetylating α-tubulin, among other substrates, is implicated in cellular processes like cytoskeletal dynamics and protein aggregation. Inhibition of SIRT2 has been shown to be protective in various models of neurodegeneration, primarily by reducing the aggregation of proteins like polyglutamine, a hallmark of Huntington's disease.[1][2]
The thioether-containing scaffold has shown promise in the development of potent and selective SIRT2 inhibitors. Specifically, derivatives of 3-(benzylthio)benzamide have demonstrated a significant increase in potency and selectivity over other analogs.[1][2] This suggests that the core structure of this compound offers a valuable starting point for a fragment-based or lead optimization campaign. The presence of a primary amine provides a versatile handle for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Proposed Mechanism of Action and Scientific Rationale
The therapeutic rationale for targeting SIRT2 in neurodegenerative diseases is based on its role in pathways leading to neuronal dysfunction and death. The proposed mechanism for inhibitors derived from a this compound scaffold would be direct competitive or non-competitive inhibition of the SIRT2 deacetylase activity.
Caption: Proposed mechanism of neuroprotection via SIRT2 inhibition.
By inhibiting SIRT2, derivatives of this compound would be expected to increase the acetylation of α-tubulin. This has been shown to correlate with a reduction in polyglutamine aggregation and offer protection to neuronal cells.[1][2] The primary amine of the parent compound allows for the addition of various functional groups that can interact with specific residues in the SIRT2 binding pocket, enhancing both potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT3.
Synthetic Protocol: Preparation of this compound
The following is a proposed synthetic route for the title compound, based on established chemical transformations.
Caption: Synthetic workflow for this compound.
Materials:
-
3-Methylbenzyl bromide
-
3-Amino-1-propanethiol hydrochloride
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Preparation of the Thiolate: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-propanethiol hydrochloride (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Alternatively, a milder base like potassium carbonate (2.5 eq) can be used at room temperature. Allow the reaction to stir for 30 minutes at 0 °C (for NaH) or 1 hour at room temperature (for K2CO3) to ensure complete formation of the thiolate.
-
Nucleophilic Substitution: To the stirred suspension of the thiolate, add a solution of 3-methylbenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired this compound.
In Vitro Biological Assay Protocol: SIRT2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compound against human recombinant SIRT2.
Materials:
-
Human recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated product and release a fluorescent molecule)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (and its derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
SIRT2 enzyme solution
-
-
Incubation: Gently mix the contents of the wells and incubate at 37 °C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the deacetylase reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Deacetylation Reaction: Incubate the plate at 37 °C for 60 minutes.
-
Development: Stop the deacetylation reaction by adding the developer solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37 °C for an additional 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Based on literature for related thioether-containing molecules, the following SAR can be hypothesized and explored.[1][3][4]
| Structural Moiety | Modification | Predicted Impact on Activity |
| Primary Amine | Acylation, sulfonation, reductive amination to introduce various substituents. | This is a key vector for exploring the binding pocket. Addition of aromatic or heterocyclic groups could enhance potency through pi-stacking or hydrogen bonding interactions. |
| Propyl Linker | Shortening or lengthening the alkyl chain. | The three-carbon linker is often optimal for positioning the terminal functional group. Variations could probe the depth of the binding pocket. |
| Thioether Linkage | Oxidation to sulfoxide or sulfone. | In related series, the thioether was found to be more potent than the corresponding sulfoxide or sulfone, suggesting the sulfur atom's size and electronics are important for binding.[1] |
| 3-Methylbenzyl Group | Substitution on the aromatic ring (e.g., halogens, alkoxy groups) or relocation of the methyl group. | Modifications here can influence electronic properties and steric interactions, potentially improving binding affinity and selectivity. |
Conclusion
This compound represents a promising and versatile starting point for the development of novel SIRT2 inhibitors. Its straightforward synthesis and the presence of a readily modifiable primary amine make it an ideal scaffold for medicinal chemistry campaigns targeting neurodegenerative diseases. The protocols provided herein offer a solid foundation for synthesizing, evaluating, and optimizing derivatives of this compound to identify potent and selective drug candidates.
References
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PubMed Central. Available at: [Link]
-
Design and evaluation of 3-(benzylthio)benzamide derivatives as potent and selective SIRT2 inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Structure Activity Relationships of direct-acting sympathomimetic amines. Scribd. Available at: [Link]
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Enantioselective Synthesis of Chiral 3-Substituted Propanamines: Application Notes and Protocols
Introduction: The Significance of Chiral 3-Substituted Propanamines
Chiral 3-substituted propanamines and their derivatives, such as β-amino acids and 1,3-amino alcohols, are pivotal structural motifs in a vast array of biologically active molecules. Their presence is critical in pharmaceuticals, agrochemicals, and natural products, where stereochemistry often dictates efficacy and safety. For instance, the (R)-enantiomers of drugs like Baclofen (a muscle relaxant) and Phenibut (a tranquilizer) are significantly more active than their (S)-counterparts.[1] This underscores the necessity for robust and efficient synthetic methods that provide precise control over the stereochemical outcome.
The growing demand for enantiomerically pure compounds has spurred the development of sophisticated synthetic strategies.[2] Modern drug discovery increasingly relies on molecules with a higher fraction of sp³-hybridized carbons and defined stereocenters, as this often correlates with improved drug-like properties such as higher solubility and reduced off-target effects.[3] This guide provides an in-depth exploration of three powerful and widely adopted strategies for the enantioselective synthesis of chiral 3-substituted propanamines: the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis. Each section will delve into the mechanistic rationale behind the methodology, present detailed, field-proven protocols, and summarize key performance data to guide researchers in selecting and implementing the optimal strategy for their specific synthetic challenges.
I. Chiral Auxiliary-Mediated Synthesis: The Pseudoephedrine Approach
The use of a chiral auxiliary is a classical and highly reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[4] After the desired stereocenter is set, the auxiliary is removed and can often be recovered. (1S,2S)-(+)-Pseudoephedrine is an inexpensive and highly effective chiral auxiliary for the synthesis of chiral carboxylic acids, alcohols, and ketones, which are direct precursors to 3-substituted propanamines.[1][5]
Causality of Stereocontrol
The synthetic sequence involves three key stages: acylation of pseudoephedrine, diastereoselective conjugate addition, and auxiliary cleavage. The stereocontrol originates from the rigid chelated intermediate formed during the conjugate addition step. When an α,β-unsaturated amide of pseudoephedrine is treated with a lithium amide nucleophile, the lithium cation is believed to coordinate to both the amide oxygen and the hydroxyl group of the auxiliary. This coordination locks the conformation of the Michael acceptor, and the bulky phenyl and methyl groups of the auxiliary sterically shield one face of the double bond, forcing the nucleophile to attack from the less hindered face.[4][6]
Workflow for Pseudoephedrine-Mediated Synthesis
Caption: General workflow for chiral propanamine synthesis using a pseudoephedrine auxiliary.
Experimental Protocols
Protocol 1: Preparation of N-Crotonyl-(+)-pseudoephedrine (Michael Acceptor) [7]
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve (+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution.
-
Acylation: Slowly add crotonyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Diastereoselective Aza-Michael Addition [6]
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, prepare the lithium amide nucleophile (e.g., lithium benzylamide) by adding n-BuLi (1.0 equiv) to a solution of the corresponding amine (1.0 equiv) in anhydrous THF at -78 °C.
-
Reaction Setup: In another flask, dissolve the N-crotonyl-(+)-pseudoephedrine (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Addition: Slowly transfer the freshly prepared lithium amide solution to the pseudoephedrine amide solution via cannula.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours.
-
Quench and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting diastereomerically enriched β-amino amide can be purified by column chromatography.
Protocol 3: Auxiliary Cleavage via Acidic Hydrolysis to Yield the β-Amino Acid [8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified β-amino amide (1.0 equiv) in dioxane (to a concentration of approx. 0.1-0.2 M).
-
Hydrolysis: Add an equal volume of 9 N aqueous sulfuric acid (H₂SO₄). Heat the biphasic mixture to reflux (approx. 110-115 °C) for 12-24 hours.
-
Product Isolation: Cool the reaction to room temperature and dilute with water. Extract the aqueous mixture with diethyl ether (3x) to remove the recovered pseudoephedrine and any non-polar impurities. The desired β-amino acid remains in the aqueous layer.
-
Auxiliary Recovery: The combined ether layers can be basified with NaOH solution, extracted, dried, and concentrated to recover the pseudoephedrine auxiliary.[10]
Data Presentation
| Michael Acceptor Substituent (R¹) | Nucleophile (R²₂NH) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| H (Acryloyl) | (Bn)₂NH | 95:5 | 85 | [6] |
| Me (Crotonyl) | (Bn)₂NH | 98:2 | 92 | [6] |
| Ph (Cinnamoyl) | (Bn)₂NH | >99:1 | 95 | [6] |
| Me (Crotonyl) | (Allyl)₂NH | 97:3 | 88 | [4] |
II. Organocatalysis: The Asymmetric Mannich Reaction
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. For the synthesis of chiral 3-substituted propanamines, the asymmetric Mannich reaction is a particularly potent tool.[11] This reaction involves the nucleophilic addition of an enol or enolate equivalent (from a ketone or aldehyde) to an imine, creating a β-amino carbonyl compound.[12]
Causality of Stereocontrol
The enantioselectivity of the organocatalytic Mannich reaction is typically governed by the formation of a transient chiral enamine intermediate between the ketone donor and a chiral amine catalyst (e.g., L-proline or its derivatives).[4] The catalyst then directs the facial selectivity of the enamine's attack on the imine electrophile through a highly organized, hydrogen-bonded transition state. For example, in a proline-catalyzed reaction, the carboxylic acid group of proline acts as a Brønsted acid to activate the imine, while the secondary amine forms the chiral enamine, bringing the reactants together in a specific orientation that favors one enantiomer.[4]
Mechanism of Proline-Catalyzed Mannich Reaction
Caption: Catalytic cycle for the L-proline-catalyzed asymmetric Mannich reaction.
Experimental Protocols
Protocol 4: General Procedure for Asymmetric Organocatalytic Mannich Reaction [2][13]
-
Reaction Setup: To a solution of the imine (e.g., N-PMP-protected imine, 0.05 mmol, 1.0 equiv) and the chiral catalyst (e.g., cinchonine-derived thiourea, 0.005 mmol, 10 mol%) in an appropriate solvent (e.g., diethyl ether, 0.5 mL) at the specified temperature (e.g., room temperature or 0 °C), add the ketone or β-keto acid donor (0.075 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture for the required time (typically 12-48 hours), monitoring progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-amino ketone.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Protocol 5: Reduction to Chiral 1,3-Amino Alcohol
-
Setup: Dissolve the purified β-amino ketone (1.0 equiv) in methanol or ethanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours.
-
Quench and Work-up: Carefully quench the reaction with water or 1 M HCl. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the chiral 1,3-amino alcohol, which can be further purified by chromatography.
Data Presentation
| Ketone | Imine Substituent (Ar) | Catalyst | ee (%) | Yield (%) | Reference |
| Acetophenone | Ph | (S)-H₈-BINOL | 85 | 82 | [12] |
| Cyclohexanone | 4-MeO-Ph | L-Proline | 99 | 95 | [14] |
| Acetone | 4-NO₂-Ph | L-Proline | 96 | 74 | [14] |
| 3-Pentanone | Ph | Cinchonine-thiourea | 92 | 90 | [2][13] |
III. Transition-Metal Catalysis: A3 Coupling and Allylic Amination
Transition-metal catalysis offers powerful, atom-economical routes to chiral amines with high levels of enantioselectivity. Two prominent methods for synthesizing precursors to 3-substituted propanamines are the Copper-catalyzed Aldehyde-Alkyne-Amine (A3) coupling and Palladium-catalyzed asymmetric allylic amination.
A. Copper-Catalyzed Asymmetric A3 Coupling
The A3 coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine to produce a propargylamine.[15] The use of a chiral ligand in conjunction with a copper(I) salt catalyst renders this transformation highly enantioselective.[16][17]
Causality of Stereocontrol: The reaction proceeds through the in-situ formation of an imine (from the aldehyde and amine) and a copper-acetylide species.[15][18] The chiral ligand, often a P,N-ligand like QUINAP or PINAP, coordinates to the copper(I) center, creating a chiral environment.[16][17] This chiral copper complex then facilitates the nucleophilic addition of the acetylide to one enantiotopic face of the imine, leading to the formation of the enantioenriched propargylamine.[18]
Mechanism of Asymmetric A3 Coupling
Caption: Catalytic cycle for the Copper-catalyzed asymmetric A3 coupling reaction.
Protocol 6: General Procedure for Copper-Catalyzed Asymmetric A3 Coupling [16][17]
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the copper(I) source (e.g., CuBr, 5 mol%) and the chiral ligand (e.g., (R)-QUINAP, 5.5 mol%). Add an anhydrous solvent (e.g., toluene) and stir for 20-30 minutes at room temperature.
-
Reagent Addition: Add the amine (1.1 equiv), the aldehyde (1.0 equiv), and finally the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the enantioenriched propargylamine. The subsequent reduction of the alkyne yields the desired 3-substituted propanamine.
B. Palladium-Catalyzed Asymmetric Allylic Amination (AAA)
The Pd-catalyzed AAA reaction is a powerful method for forming C-N bonds. In this reaction, an allylic substrate (often an acetate or carbonate) reacts with an amine nucleophile in the presence of a palladium(0) catalyst and a chiral ligand to form a chiral allylic amine.[18][19]
Causality of Stereocontrol: The key intermediate is a (π-allyl)palladium complex, which is formed by the oxidative addition of the Pd(0) catalyst to the allylic leaving group. The chiral ligand, coordinated to the palladium center, controls the facial selectivity of the subsequent nucleophilic attack by the amine on one of the two termini of the π-allyl system.
Protocol 7: General Procedure for Palladium-Catalyzed AAA [18][19]
-
Catalyst Pre-formation: In a nitrogen-filled glovebox or Schlenk tube, prepare a stock solution by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 6 mol%) in an anhydrous, degassed solvent like THF or CH₂Cl₂. Stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the allylic substrate (1.0 equiv) and the amine nucleophile (1.2 equiv) in the reaction solvent.
-
Initiation: Add the pre-formed catalyst solution to the substrate mixture.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux) until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting chiral allylic amine by column chromatography. Hydrogenation of the double bond provides the target 3-substituted propanamine.
Data Presentation
Table: Performance of Transition-Metal Catalyzed Reactions
| Reaction Type | Aldehyde/Allyl Substrate | Amine | Alkyne | Catalyst/Ligand | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| A3 Coupling | Benzaldehyde | Piperidine | Phenylacetylene | CuBr / (R)-QUINAP | 96 | 85 | [17] |
| A3 Coupling | Isovaleraldehyde | Aniline | (TMS)acetylene | Cu(OTf)₂ / (S)-PINAP | 98 | 90 | [16] |
| Allylic Amination | (E)-Cinnamyl acetate | Benzylamine | N/A | Pd₂(dba)₃ / (S,S)-DACH-Naphthyl | 95 | 92 | [18] |
| Allylic Amination | 1,3-Diphenylallyl acetate | Phthalamide | N/A | [Pd(allyl)Cl]₂ / Trost Ligand | >99 | 97 |[19] |
Conclusion and Outlook
The enantioselective synthesis of chiral 3-substituted propanamines is a critical endeavor in modern chemistry, driven by their prevalence in pharmaceuticals and other bioactive compounds. This guide has detailed three robust and highly effective strategies: the reliable, substrate-controlled approach using chiral auxiliaries like pseudoephedrine; the elegant and efficient organocatalytic asymmetric Mannich reaction; and the atom-economical and versatile transition-metal-catalyzed methods of A3 coupling and allylic amination.
The choice of method depends on several factors, including substrate scope, desired scale, cost of reagents and catalysts, and the specific functional groups to be incorporated. Chiral auxiliary methods are often valued for their predictability and high diastereoselectivities. Organocatalysis provides a metal-free alternative that often proceeds under mild conditions. Transition-metal catalysis excels in its high turnover numbers and the ability to perform multicomponent reactions, which streamline synthetic sequences. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers are well-equipped to tackle the synthesis of these valuable chiral building blocks with precision and efficiency.
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Application Notes and Protocols: Thiol-Ene Click Chemistry for Thioether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Thiol-Ene Click Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient, robust, and orthogonal reactions is paramount. Thiol-ene "click" chemistry has emerged as a powerful tool for the formation of carbon-sulfur bonds, meeting the stringent criteria of a "click" reaction: high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[1][2] This guide provides an in-depth exploration of the thiol-ene reaction for the synthesis of thioethers, offering both the foundational principles and detailed, field-proven protocols for its successful implementation. We will delve into the mechanistic underpinnings of both radical and nucleophile-initiated pathways, providing the causal logic behind experimental choices to empower researchers to not just follow protocols, but to innovate upon them.
Scientific Principles: Understanding the "Click"
The versatility of the thiol-ene reaction stems from its ability to proceed through two distinct mechanistic pathways: a free-radical addition and a nucleophilic Michael addition.[3][4] The choice between these pathways is dictated by the nature of the alkene ("ene") and the type of initiator used.
The Radical-Mediated Thiol-Ene Reaction
The radical-mediated pathway is a chain reaction initiated by light, heat, or a radical initiator.[3] This process is particularly valued for its compatibility with a wide range of functional groups and its insensitivity to aqueous environments and oxygen, making it highly suitable for bioconjugation and polymer synthesis.[5][6] The reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene, yielding the corresponding thioether.[2]
The mechanism can be broken down into three key stages:
-
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH) through homolytic cleavage of the S-H bond. This can be induced by UV irradiation in the presence of a photoinitiator or by the thermal decomposition of a radical initiator like azobisisobutyronitrile (AIBN).[7]
-
Propagation: The thiyl radical adds to the alkene across the double bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of two radicals, such as two thiyl radicals forming a disulfide, or a thiyl radical and a carbon-centered radical.
Caption: Radical-mediated mechanism of the photoinitiated thiol-ene reaction.
The Base-Catalyzed Thiol-Ene (Michael Addition) Reaction
When the alkene is electron-deficient, such as an α,β-unsaturated carbonyl compound, the thiol-ene reaction can proceed via a nucleophilic Michael addition mechanism.[3][8] This pathway is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[9][10]
The mechanism involves the following steps:
-
Deprotonation: A base (B:) abstracts the acidic proton from the thiol, generating a highly nucleophilic thiolate anion (RS⁻).
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (BH⁺) or another proton source in the reaction mixture to yield the final thioether product and regenerate the base catalyst.
Caption: Base-catalyzed thiol-ene (Michael addition) reaction pathway.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of a thiol-ene reaction is influenced by several factors, including the choice of thiol, ene, initiator, and solvent. The following tables provide a summary of representative reaction conditions and their corresponding yields.
Table 1: Photoinitiated Thiol-Ene Reactions - Representative Yields
| Thiol | Ene | Photoinitiator (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Hexanethiol | 1-Octene | DMPA (1) | THF | 0.5 | >95 | [11] |
| Thiophenol | Styrene | Phenylglyoxylic acid (10) | Dichloromethane | 2 | 92 | [12] |
| L-Cysteine | N-Allyl-N-methylaniline | DMPA (5) | DMF/H₂O (1:2) | 1 | 81 | [5] |
| 1-Thioglycerol | Allyl alcohol | Irgacure 2959 (0.5 w/v%) | Water | 0.25 | 98 | [6] |
| Glutathione | 1-Hexene | DMPA (20) | THF/H₂O (1:2) | 5 | 97 | [13] |
Table 2: Base-Catalyzed Thiol-Michael Additions - Representative Yields
| Thiol | Ene (Michael Acceptor) | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Cyclohexenone | L-Proline (5) | [bmim]PF₆ | 1 | 95 | [14] |
| 1-Hexanethiol | Ethyl acrylate | Amberlyst® A21 | Neat | 3 | 94 | [14] |
| Thiophenol | Chalcone | Triphenylphosphine (10) | Dichloromethane | 12 | 92 | [14] |
| 1-Dodecanethiol | N,N-Dimethylacrylamide | DBU (5) | Acetonitrile | 0.5 | >99 | [9] |
| Benzyl mercaptan | Divinyl sulfone | Triethylamine (10) | Chloroform | 16 | >95 | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing both photoinitiated and base-catalyzed thiol-ene reactions.
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction
Objective: To synthesize a thioether via a photoinitiated radical thiol-ene reaction.
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran - THF)
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel or borosilicate glass vial
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation: In a quartz reaction vessel or borosilicate glass vial equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) and the thiol (1.1 eq) in the chosen solvent. A typical concentration is 0.1-1.0 M.
-
Initiator Addition: Add the photoinitiator (e.g., DMPA, 1-5 mol% relative to the alkene) to the reaction mixture.
-
Degassing: Seal the vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can inhibit the radical chain reaction.
-
Initiation and Reaction: Place the reaction vessel under a UV lamp (365 nm) and begin stirring. The distance from the lamp and the reaction time will depend on the specific reactants and the power of the lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are often complete within 5-60 minutes.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.[12][15] The choice of eluent will depend on the polarity of the product; a common starting point for non-polar thioethers is a hexane/ethyl acetate gradient.
-
Protocol 2: General Procedure for Base-Catalyzed Thiol-Michael Addition
Objective: To synthesize a thioether via a base-catalyzed Michael addition.
Materials:
-
Thiol (e.g., thiophenol)
-
Electron-deficient alkene (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine - TEA, or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Anhydrous solvent (e.g., dichloromethane - DCM, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas atmosphere (optional, but recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the electron-deficient alkene (1.0 eq) and the thiol (1.05 eq) dissolved in the chosen anhydrous solvent.
-
Catalyst Addition: Add the base catalyst (e.g., TEA, 10-20 mol%, or DBU, 1-5 mol%) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. These reactions are typically rapid and can be complete within minutes to a few hours at room temperature.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for thiol-ene thioether synthesis.
Troubleshooting Guide
Even with the robustness of click chemistry, challenges can arise. This section addresses common issues and provides solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Oxygen Inhibition (Radical): Dissolved oxygen can quench the radical chain reaction.[16] 2. Inefficient Initiation: Incorrect photoinitiator/light source combination, insufficient initiator concentration, or degraded initiator.[1] 3. Poorly Reactive Substrates: Sterically hindered thiols or electron-deficient alkenes in radical reactions (and vice-versa for Michael additions). 4. Low Reactant Concentration: Dilute solutions can slow reaction kinetics. | 1. Rigorously degas the reaction mixture with an inert gas. Work under an inert atmosphere. 2. Ensure the photoinitiator's absorbance spectrum overlaps with the lamp's emission wavelength. Increase initiator concentration incrementally (e.g., 0.1 to 1.0 w/v%).[1] Use a fresh batch of initiator. 3. Consider switching to the alternative mechanism if possible. Increase reaction time or temperature (for thermal initiation). 4. Increase the concentration of reactants. |
| Side Product Formation | 1. Disulfide Formation: Oxidation of thiols, especially in the presence of oxygen or certain catalysts. 2. Alkene Homopolymerization (Radical): Can compete with the thiol-ene addition, especially with activated alkenes like acrylates.[2] | 1. Thoroughly degas the reaction mixture. Use fresh, purified thiols. 2. Use a 1:1 or slight excess of thiol to ene stoichiometry. Optimize initiator concentration; sometimes lower concentrations can disfavor homopolymerization. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may be slower than anticipated due to substrate structure or low temperature. 2. Catalyst Deactivation (Base-catalyzed): The base may be consumed by acidic impurities. | 1. Extend the reaction time and continue monitoring. For photoinitiated reactions, ensure continuous irradiation. 2. Use freshly distilled solvents and reagents. Consider adding a second portion of the catalyst. |
| Difficulty in Purification | 1. Similar Polarity of Product and Starting Materials: Makes separation by column chromatography challenging. 2. Presence of Disulfide Byproduct: Can co-elute with the desired product. | 1. Optimize the eluent system for flash chromatography, trying different solvent mixtures. Consider derivatization of the product or starting material to alter polarity. 2. Disulfides can sometimes be removed by washing the crude reaction mixture with a mild reducing agent solution (e.g., sodium bisulfite), followed by extraction. |
Conclusion
Thiol-ene click chemistry offers a versatile and highly efficient platform for the synthesis of thioethers, with broad applications in drug discovery, bioconjugation, and materials science.[5][17][18] By understanding the underlying mechanistic principles of both the radical and Michael addition pathways, researchers can make informed decisions to optimize reaction conditions for their specific substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful synthetic tool. The inherent orthogonality and biocompatibility of the thiol-ene reaction ensure its continued prominence in the development of novel therapeutics and advanced materials.[3][19]
References
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Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]
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Stamatopoulou, V., & Kokotos, C. G. (2017). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. The Journal of Organic Chemistry, 82(1), 235-243. [Link]
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Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol−Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Macromolecules, 42(1), 211–216. [Link]
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Yang, S. H., Harris, P. W., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272. [Link]
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Liu, Y., Hou, W., Sun, H., Cui, C., Zhang, L., Jiang, Y., ... & Tan, W. (2017). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science, 8(1), 617-621. [Link]
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Toncheva-Moncheva, N., Dangalov, M., Vassilev, N. G., & Novakov, C. P. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC advances, 10(42), 25039-25049. [Link]
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Lee, T. Y., Lee, S., Kim, Y., & Park, H. S. (2020). Visible-Light-Induced Cysteine-Specific Bioconjugation: Biocompatible Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 59(50), 22514-22522. [Link]
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Northrop, B. H., & Söntges, C. (2017). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Molecules, 22(10), 1649. [Link]
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Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of separation science, 38(12), 2116-2124. [Link]
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Chan, J. W., Hoyle, C. E., Lowe, A. B., & Bowman, C. N. (2009). Investigation of Novel Thiol “Click” Reactions. The Aquila Digital Community. [Link]
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Huang, Z., & Bowman, C. N. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3466-3476. [Link]
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Wu, D., & Li, G. (2018). Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega, 3(10), 14363-14369. [Link]
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Harris, P. W., & Brimble, M. A. (2018). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Chemistry–A European Journal, 24(66), 17464-17469. [Link]
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Grøtli, M., & Luthman, K. (2018). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. Polymers, 10(11), 1251. [Link]
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Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]
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Wikipedia. (2023). Thiol-ene reaction. [Link]
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Oytun, F., Kahveci, M. U., & Yagci, Y. (2010). Influence of Type of Initiation on Thiol–Ene “Click” Chemistry. Macromolecular Chemistry and Physics, 211(1), 103-110. [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
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Alge, D. L., Azagarsamy, M. A., Donohue, D. F., & Anseth, K. S. (2013). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Biomaterials, 34(1), 148-155. [Link]
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Reddy, G. V., & Das, A. (2018). Comparison of thiol–ene click protocols. Tetrahedron Letters, 59(31), 3021-3024. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
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Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]
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Li, Q., & Bowman, C. N. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6339-6348. [Link]
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Esen, C., & Yagci, Y. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580-2590. [Link]
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Szilágyi, A., Pál, L., Kálai, T., & Somsák, L. (2015). Photoinitiated Thiol− Ene Reactions of Various 2, 3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides–Scope and Limitations Study. Chemistry–An Asian Journal, 10(4), 876-886. [Link]
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Guidetti, S., Righi, P., & Zoli, L. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein journal of organic chemistry, 12(1), 2689-2695. [Link]
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Gualandi, A., & Cozzi, P. G. (2019). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. University of Bologna. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Pásztor, D., Szilágyi, A., Kálai, T., & Somsák, L. (2019). A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides. Organic & Biomolecular Chemistry, 17(3), 478-490. [Link]
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Application Notes and Protocols for the Reductive Amination of Propanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Amines via Reductive Amination
Reductive amination stands as a cornerstone in modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is particularly valuable in pharmaceutical and medicinal chemistry due to its operational simplicity and broad applicability.[3] For the synthesis of derivatives based on the propanal scaffold, this technique provides a direct and efficient pathway to a diverse range of primary, secondary, and tertiary amines, which are prevalent motifs in biologically active compounds.[4][5][6]
The reaction proceeds through a two-step mechanism: the initial formation of a hemiaminal intermediate from the reaction of the aldehyde (propanal derivative) and the amine, followed by the elimination of water to form an imine or a protonated iminium ion.[2][7][8] This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[2][4] The judicious choice of the reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[1][9]
This application note provides a detailed guide to performing reductive aminations on propanal derivatives, with a focus on two of the most effective and commonly employed reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). We will explore the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting guidance to enable researchers to confidently and successfully apply this powerful transformation in their synthetic endeavors.
Figure 1: General workflow of a one-pot reductive amination reaction.
Choosing the Right Reducing Agent: A Comparative Analysis
The success of a reductive amination hinges on the choice of a reducing agent that is potent enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde.[1] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are two such reagents that have gained widespread use due to their selectivity.[4][9][10]
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Reactivity | Mild reducing agent.[11] | Milder and more selective than sodium borohydride.[10] |
| Selectivity | Highly selective for iminium ions over aldehydes and ketones.[8][12] | Selectively reduces iminium ions in the presence of carbonyls.[1][9][13] |
| Optimal Solvents | Dichloroethane (DCE), Dichloromethane (DCM), THF, Dioxane.[14][15][16] | Methanol (MeOH), Ethanol (EtOH), Water.[13][14] |
| pH Conditions | Can be used with a stoichiometric amount of acetic acid to catalyze imine formation.[10][11] | Effective at neutral or slightly acidic conditions (pH 4-6).[1][13] |
| Safety | Safer alternative to NaBH₃CN as it does not release toxic cyanide gas.[12][17] | Highly toxic hydrogen cyanide (HCN) gas can be liberated in strongly acidic conditions.[10][17] |
| Moisture Sensitivity | Water-sensitive and not very compatible with protic solvents like methanol.[13][14] | Not water-sensitive and can be used in protic solvents.[13] |
Experimental Protocols
The following are detailed protocols for the reductive amination of a generic propanal derivative. It is recommended to perform a small-scale trial to optimize conditions for a specific substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred due to its higher yields, fewer side products, and the use of a less toxic reducing agent.[15][18]
Materials:
-
Propanal derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[12]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, 1-2 equiv for less reactive substrates)[12]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the propanal derivative (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (a typical concentration is 0.1-0.5 M).
-
If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.5-2.0 equiv) to liberate the free amine.[12]
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation. For less reactive substrates, the addition of acetic acid (1-2 equiv) can catalyze this step.[12]
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.6 equiv) to the reaction mixture. Be aware of potential gas evolution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours at room temperature.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or other appropriate methods.
Figure 2: Experimental workflow for reductive amination using STAB.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is useful when working with protic solvents or when moisture sensitivity is a concern.[13] However, extreme caution must be exercised due to the potential for hydrogen cyanide gas evolution.
Materials:
-
Propanal derivative (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[13]
-
Methanol (MeOH)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a well-ventilated fume hood, dissolve the propanal derivative (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid. This is crucial for both imine formation and the stability of the reducing agent.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully raise the pH to >10 with a saturated sodium bicarbonate solution or dilute sodium hydroxide to decompose any residual NaBH₃CN. Ensure this is done in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/Incomplete Reaction | - Inefficient imine formation.[13] - Steric hindrance in the aldehyde or amine.[15] - Deactivated reducing agent. | - Add a catalytic amount of acetic acid (for STAB) or adjust pH to 4-6 (for NaBH₃CN).[1][12] - Consider using a Lewis acid like Ti(OiPr)₄ to facilitate imine formation.[9][13] - Increase reaction time or temperature. - Use fresh, high-quality reducing agent. |
| Formation of Alcohol Byproduct | - The reducing agent is too strong or reaction conditions are not optimal, leading to the reduction of the starting aldehyde.[1][5] | - Use a more selective reducing agent like STAB.[9] - Ensure proper pH control; for NaBH₃CN, avoid conditions that are too acidic. - Pre-form the imine before adding a less selective reducing agent like NaBH₄.[14] |
| Over-alkylation (Formation of Tertiary Amine from Primary Amine) | - The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.[5][19] | - Use a stepwise procedure: form and isolate the imine first, then reduce it.[16] - Use a larger excess of the primary amine. |
| Aldol Condensation of Propanal Derivative | - Basic conditions or prolonged reaction times can promote the self-condensation of the aldehyde. | - Maintain neutral or slightly acidic reaction conditions. - Add the reducing agent soon after mixing the aldehyde and amine to trap the imine as it forms. |
| Difficult Purification | - The product amine and unreacted starting amine have similar polarities.[20] - Presence of imine impurity.[20] | - Utilize acid-base extraction to separate the basic amine product from neutral impurities. - If the imine persists, the reduction may be incomplete. Try increasing the amount of reducing agent or the reaction time.[20] - Consider derivatizing the product amine (e.g., with Boc anhydride) for easier purification, followed by deprotection.[20] |
References
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Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
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Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
RSC Publishing. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ResearchGate. (n.d.). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
ResearchGate. (2025, October 28). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Application Note: High-Throughput Screening Strategies for Novel Thioether Amine Libraries
Introduction: The Emergence of Thioether Amine Libraries in Covalent Drug Discovery
The pursuit of novel therapeutics has increasingly led researchers toward previously "undruggable" targets. This challenge has revitalized interest in covalent drug discovery, where small molecules form a stable, covalent bond with their protein target.[1] This mechanism can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2] Within this landscape, thioether amine libraries are emerging as a promising class of covalent modifiers. These compounds typically feature an electrophilic "warhead" that can react with nucleophilic amino acid residues—most commonly cysteine—on the target protein, forming a stable thioether linkage.[3] The amine functionality often serves as a key part of the scaffold, influencing physicochemical properties and providing vectors for synthetic elaboration.
However, the inherent reactivity of these libraries presents unique and significant challenges for high-throughput screening (HTS).[4] Reactive compounds are notorious for causing assay interference, leading to a high rate of false positives that can derail discovery campaigns.[5][6][7] Therefore, a successful screening campaign requires not only sensitive and robust assay technologies but also a meticulously planned workflow designed to identify and eliminate these artifacts early in the process.[8][9]
This guide provides a comprehensive framework for researchers screening thioether amine libraries. It moves beyond generic protocols to explain the underlying principles and critical decision-making points, ensuring a self-validating workflow from primary screen to confirmed hit. We will detail two powerful HTS assay formats—a proximity-based assay (TR-FRET) and a direct biochemical activity assay—and provide a rigorous protocol for hit validation and triage.
Chapter 1: Strategic Imperatives for Screening Covalent Libraries
Before embarking on a large-scale screen, it is crucial to address the inherent challenges posed by reactive chemical matter. A proactive strategy to mitigate false positives is paramount.
The Double-Edged Sword: Reactivity and Assay Interference
The very reactivity that makes thioether amines effective covalent inhibitors also makes them prone to non-specific interactions.[10] These compounds can react with assay reagents, proteins other than the intended target, or even interfere with the detection technology itself (e.g., light-based readouts).[5] Common mechanisms of interference include:
-
Thiol Reactivity: Covalent modifiers can react with cysteine residues present in reporter enzymes (e.g., luciferase) or other protein reagents in the assay, leading to apparent inhibition or activation.[10]
-
Redox Activity: Some compounds can engage in redox cycling, generating reactive oxygen species (ROS) that damage proteins and disrupt assay signals.
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit proteins.[6]
-
Optical Interference: Compounds may be intrinsically fluorescent or act as quenchers, directly interfering with fluorescence- or luminescence-based readouts.
The Role of Assay Buffer Components
The composition of the assay buffer is a critical first line of defense against non-specific activity.
-
Detergents: The inclusion of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) is standard practice to prevent compound aggregation.[6]
-
Reducing Agents: For many targets, a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary to maintain the reduced state of cysteine residues. However, for screening covalent inhibitors that target cysteines, the inclusion of DTT can act as a scavenger, masking true hits.[11] A careful balance must be struck. Often, a low concentration of DTT (e.g., <1 mM) is used, or it is omitted entirely if the target protein is stable without it. A key counterscreen involves re-testing hits in the presence of a high concentration of DTT; a significant loss of potency suggests non-specific thiol reactivity.[11]
Assay Quality Control: The Z'-Factor
The robustness of an HTS assay is quantified by the Z'-factor (Z-prime), a statistical parameter that measures the separation between the positive and negative controls.[12][13] It accounts for both the dynamic range of the assay and the variability of the data.
The Z'-factor is calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[5] |
| 0 to 0.5 | Marginal / Doable | The assay may be acceptable, but requires caution and may generate more noise.[14] |
| < 0 | Unacceptable | No separation between control signals; the assay is not suitable for screening.[5] |
Table 1. Interpretation of Z'-Factor values for HTS assay quality assessment.
An assay should be optimized to consistently achieve a Z'-factor ≥ 0.5 before initiating a full library screen.[12]
Chapter 2: Proximity-Based Assay Protocol: Time-Resolved FRET (TR-FRET)
TR-FRET is a powerful technology for studying protein-protein interactions (PPIs) and is particularly well-suited for HTS due to its homogeneous format and resistance to interference from autofluorescent compounds.[15][16] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Alexa Fluor 488) when they are in close proximity (<10 nm).[17]
This protocol describes an assay to screen for thioether amine inhibitors that disrupt the interaction between a GST-tagged Protein-X and a His-tagged Protein-Y.
Principle of the TR-FRET PPI Assay
The interaction between Protein-X and Protein-Y brings a Terbium-labeled anti-GST antibody (donor) and an Alexa Fluor 488-labeled anti-His antibody (acceptor) into close proximity, generating a high TR-FRET signal. A compound that disrupts this interaction will cause a loss of signal.
Figure 1. Principle of the TR-FRET assay for PPI inhibitors.
Materials and Reagents
-
Proteins: Purified GST-Protein-X and His-Protein-Y.
-
Antibodies: Terbium-labeled anti-GST antibody and Alexa Fluor 488 (or equivalent)-labeled anti-His antibody.
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% (v/v) Tween-20.
-
Plates: 384-well, low-volume, black assay plates.
-
Instruments: Liquid handler for dispensing, TR-FRET capable plate reader.
-
Controls: DMSO (negative control), known non-covalent inhibitor or unlabeled peptide competitor (positive control).
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound from the thioether amine library (typically at 10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of ~10-25 µM.
-
Dispense DMSO into control columns for 0% inhibition (High Signal) and a known inhibitor for 100% inhibition (Low Signal).
-
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-Protein-X in Assay Buffer. The final concentration needs to be optimized but is typically in the low nM range.
-
Prepare a 2X working solution containing His-Protein-Y and the Tb-anti-GST antibody in Assay Buffer.
-
Scientist's Note: The order of addition is critical. For covalent inhibitors, pre-incubating one binding partner with the compound library allows time for the covalent bond to form before introducing the second binding partner to initiate the competition.
-
-
Dispensing and Pre-incubation:
-
Dispense 5 µL of the 2X GST-Protein-X solution into each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure mixing.
-
Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Scientist's Note: This pre-incubation time is a key parameter for covalent inhibitors and may need to be optimized. Longer times allow for the detection of slower-reacting but potentially potent compounds.
-
-
Detection Reagent Addition:
-
Dispense 5 µL of the 2X His-Protein-Y / Tb-anti-GST antibody mix into all wells.
-
Centrifuge the plate again, seal, and incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation to ~340 nm and measure dual emissions at ~520 nm (Acceptor) and ~490 nm (Donor).[17]
-
Scientist's Note: The time-resolved setting introduces a delay (typically 50-100 µs) between excitation and measurement, which significantly reduces background fluorescence from compounds or plastics.[16]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm) for each well.
-
Normalize the data to percent inhibition using the control wells: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low) / (Ratio_high - Ratio_low))
-
Calculate the Z'-factor for the plate to ensure data quality.
-
Chapter 3: Direct Biochemical Assay Protocol: Enzymatic Activity
For thioether amines targeting an enzyme, a direct activity assay is often the most robust primary screen. This protocol describes a generic fluorescence intensity-based assay for a protease that cleaves a fluorogenic peptide substrate.
Principle of the Enzymatic Assay
The enzyme cleaves a substrate, releasing a fluorophore and causing an increase in fluorescence. An inhibitor prevents this cleavage, resulting in a low fluorescence signal. This format is highly adaptable for various enzyme classes by changing the substrate.
Materials and Reagents
-
Enzyme: Purified target enzyme (e.g., a cysteine protease).
-
Substrate: Fluorogenic peptide substrate.
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100.
-
Plates: 384-well, black, solid-bottom assay plates.
-
Instruments: Liquid handler, fluorescence plate reader.
-
Controls: DMSO (negative control), known inhibitor (positive control).
Detailed Step-by-Step Protocol
-
Compound Plating:
-
As in the TR-FRET protocol, dispense 20-50 nL of the thioether amine library and controls into the assay plates.
-
-
Enzyme Dispensing and Pre-incubation:
-
Prepare a 2X solution of the enzyme in Assay Buffer.
-
Dispense 5 µL of the 2X enzyme solution into each well.
-
Centrifuge, seal, and incubate for 60 minutes at room temperature.
-
Scientist's Note: This pre-incubation step is crucial for covalent inhibitors to allow for time-dependent inactivation of the enzyme before the substrate is introduced.[18] The IC50 of a covalent inhibitor will decrease with longer pre-incubation times, a hallmark that can be used for hit validation.[9]
-
-
Reaction Initiation:
-
Prepare a 2X solution of the fluorogenic substrate in Assay Buffer.
-
Dispense 5 µL of the 2X substrate solution to all wells to start the reaction.
-
Centrifuge the plate briefly.
-
-
Signal Reading:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Read the fluorescence intensity kinetically (e.g., every 2 minutes for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes).
-
Scientist's Note: A kinetic read is preferable as it provides the reaction rate (slope of fluorescence vs. time) and can help identify assay artifacts. For example, fluorescent compounds will show a high initial signal but no change over time.
-
-
Data Analysis:
-
For kinetic data, calculate the reaction rate (V₀) for each well by linear regression of the initial linear portion of the curve.
-
Normalize the data to percent inhibition using the rates from control wells.
-
Calculate the Z'-factor for the plate.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Chapter 4: The Triage Workflow: Validating Hits and Eliminating Artifacts
A primary hit is not a validated lead. Given the reactive nature of thioether amine libraries, a rigorous hit validation cascade is essential to eliminate false positives and build confidence in the remaining compounds.[9][19]
Figure 2. A robust workflow for hit validation and triage.
Step 1: Hit Confirmation and Dose-Response
-
Action: Re-test primary hits using freshly sourced or re-synthesized compound. Test over a concentration range (e.g., 8-10 points) to generate an IC50 curve.
-
Rationale: This step confirms the activity is real and not due to a degraded or impure sample from the screening library. It establishes the potency (IC50) of the hit.
Step 2: Orthogonal Assay
-
Action: Test confirmed hits in a secondary assay that uses a different detection technology. For example, if the primary screen was TR-FRET (a proximity assay), an orthogonal assay could be a direct enzymatic assay or a biophysical method like Surface Plasmon Resonance (SPR).
-
Rationale: This is a critical step to eliminate artifacts specific to the primary assay format (e.g., compounds that interfere with FRET).[9] A true hit should show activity across different technological platforms.
Step 3: Confirmation of Covalent Mechanism
-
Action: Perform experiments specifically designed to prove a covalent mechanism of action.
-
IC50 Shift Assay: Measure the IC50 of the inhibitor after different pre-incubation times with the target protein (e.g., 15 min vs. 120 min). A covalent inhibitor will show a time-dependent increase in potency (a leftward shift in the IC50 curve).[9]
-
Washout/Jump Dilution Assay: Incubate the target protein with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC50. A non-covalent inhibitor will dissociate, and activity will recover. For an irreversible covalent inhibitor, activity will not recover.[14]
-
-
Rationale: These experiments differentiate true covalent modifiers from potent, reversible inhibitors and provide strong evidence for the intended mechanism of action.
Step 4: Counterscreens for Non-Specific Activity
-
Action: Profile the hits in a panel of assays designed to detect common nuisance behaviors.
-
PAINS Filters: Analyze hit structures computationally for Pan-Assay Interference Compound (PAINS) motifs.[20] While not definitive, this can flag problematic chemotypes.
-
Thiol Reactivity Counterscreen: As mentioned, re-test hits in the presence of high DTT concentrations. A loss of activity suggests non-specific thiol reactivity.
-
Promiscuity/Selectivity Assays: Test hits against unrelated proteins (especially other cysteine-containing proteins) to assess selectivity.
-
-
Rationale: This crucial step filters out "bad actors"—compounds that appear active due to non-specific reactivity or other interference mechanisms, saving significant resources from being wasted on intractable chemical matter.[10][16]
Conclusion
Screening novel thioether amine libraries offers a powerful avenue for discovering potent, covalent drugs against challenging targets. However, the success of such a campaign is entirely dependent on a deep understanding of the potential pitfalls and the implementation of a rigorous, self-validating experimental workflow. By integrating careful assay design, robust HTS technologies like TR-FRET, and a comprehensive hit triage strategy, researchers can effectively navigate the challenges of covalent library screening. This approach maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful drug discovery programs.
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
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Jahnke, W., et al. (2010). Thioesters as novel, reversible covalent inhibitors of the prolyl-isomerase FKB12. Journal of the American Chemical Society, 132(21), 7434-7435. [Link]
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IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. [Link]
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Weerapana, E., et al. (2010). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology, 6(7), 487-495. [Link]
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van der Wouden, P. E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Utrecht University. [Link]
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JACS Au. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. [Link]
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Graphviz. (n.d.). User Guide. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
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Zhao, Z., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 358-368. [Link]
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Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS discovery : advancing life sciences R & D. [Link]
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Chew, G. M., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 2(1), 100289. [Link]
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Prabhu, L., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular bioSystems, 13(12), 2509–2520. [Link]
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Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS chemical biology, 13(1), 36-44. [Link]
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Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS discovery : advancing life sciences R & D, 26(7), 896–905. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Thioether Synthesis
Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming carbon-sulfur bonds. Thioethers are crucial functional groups in numerous pharmaceuticals, agrochemicals, and materials.[1] However, their synthesis can be fraught with challenges, from low yields to unexpected side reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: General Troubleshooting for Thioether Synthesis
This section addresses overarching issues that can occur across various synthetic methods.
Question: My reaction is sluggish, and I'm observing significant amounts of disulfide byproduct. What's happening and how can I prevent it?
Answer: This is a classic problem of thiol oxidation. Thiols (R-SH) are susceptible to oxidation, which converts them into disulfides (R-S-S-R).[2][3] This redox process depletes your thiol nucleophile, leading to low conversion to the desired thioether.[2]
Causality and Solution: The S-H bond is relatively weak (around 365 kJ/mol) compared to an O-H bond (around 430 kJ/mol), making thiols prone to oxidation by mild oxidants, including atmospheric oxygen, especially under basic conditions.[4]
-
Degas Your Solvents: Before starting your reaction, thoroughly degas your solvent by bubbling an inert gas (like nitrogen or argon) through it for 15-30 minutes. This removes dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
In Situ Reduction: For particularly sensitive substrates, you can use the disulfide form of your thiol and reduce it in situ just before the reaction.[5]
-
Avoid Certain Metal Contaminants: Trace amounts of some transition metals can catalyze thiol oxidation. Ensure your glassware is scrupulously clean.
Section 2: Method-Specific FAQs & Troubleshooting Guides
Nucleophilic Substitution (Williamson-Type Synthesis)
This is one of the most common methods for forming C(sp³)–S bonds, involving the reaction of a thiolate nucleophile with an alkyl halide or sulfonate via an SN2 mechanism.[5][6][7]
Question: I'm getting low yields in my Williamson thioether synthesis. What are the most critical parameters to check?
Answer: Low yields in this SN2 reaction typically point to one of four areas: (1) inefficient thiolate formation, (2) a poor leaving group, (3) excessive steric hindrance, or (4) competing elimination (E2) reactions.[8][9]
1. Inefficient Thiolate Formation (Base Selection): The thiol must be deprotonated to form the more potent thiolate nucleophile (RS⁻).[3][6] The choice of base is critical.
-
Causality: Thiols are generally more acidic than alcohols (pKa ~10-11 for alkanethiols).[3] While a base like NaOH can be sufficient, a stronger, non-nucleophilic base often ensures complete deprotonation without competing reactions.
-
Troubleshooting: If you are using a weaker base (e.g., K₂CO₃) with an alkanethiol and seeing low conversion, switch to a stronger base like sodium hydride (NaH), sodium tert-butoxide (NaOtBu), or DBU.[10]
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Effective for more acidic thiols (e.g., thiophenols). May be insufficient for alkanethiols. |
| NaOH | ~15.7 | H₂O, Alcohols | Strong enough for most thiols, but the presence of water can be detrimental in some cases. |
| NaOtBu | ~19 | THF, Dioxane | Excellent choice. Strong, non-nucleophilic base.[11] |
| NaH | ~36 | THF, DMF | Very strong, irreversible deprotonation. Use with care (H₂ gas evolution). |
| DBU | ~24 | Acetonitrile, THF | Strong, non-nucleophilic organic base. Good solubility.[10] |
2. Poor Leaving Group: The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge.
-
Causality: The order of reactivity for halides is I > Br > Cl >> F. Sulfonates (e.g., tosylate, mesylate, triflate) are also excellent leaving groups.
-
Troubleshooting: If you are using an alkyl chloride and the reaction is slow, consider switching to the analogous alkyl bromide or iodide.
3. Steric Hindrance:
-
Causality: The SN2 reaction is sensitive to steric bulk at the electrophilic carbon. The reactivity order is methyl > primary (1°) > secondary (2°). Tertiary (3°) alkyl halides do not undergo SN2 reactions.[8][9]
-
Troubleshooting: When planning an unsymmetrical thioether synthesis, always choose the pathway where the thiolate attacks the less sterically hindered carbon.[9] For example, to make isopropyl methyl sulfide, it is far better to react methanethiolate with 2-bromopropane than to react propane-2-thiolate with methyl bromide.
4. Competing E2 Elimination:
-
Causality: Thiolates are not only good nucleophiles but also reasonably strong bases. When reacting with secondary or sterically hindered primary alkyl halides, the E2 elimination pathway can compete with or even dominate the SN2 pathway, leading to alkene byproducts.[8][12]
-
Troubleshooting:
-
Use the least sterically hindered reaction partner where possible.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.
-
Use a polar aprotic solvent like DMF or DMSO, which favors the SN2 pathway.[12]
-
Thiol-Ene Radical Addition
The thiol-ene reaction is a powerful "click" chemistry method that involves the addition of a thiol across a double bond, typically initiated by light or a radical initiator. It proceeds via an anti-Markovnikov addition.[13][14]
Question: My photoinitiated thiol-ene reaction is not going to completion. What should I investigate?
Answer: Incomplete conversion in a thiol-ene reaction often stems from issues with radical initiation, propagation, or premature termination.
Causality and Solution: The reaction proceeds via a radical chain mechanism.[13][14]
-
Initiation: A photoinitiator absorbs light (UV is common) to generate radicals, which then abstract a hydrogen atom from the thiol to create the key thiyl radical (RS•).
-
Propagation: The thiyl radical adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain.[14]
-
Termination: Radicals combine, ending the chain.
Troubleshooting Steps:
-
Initiator Wavelength Mismatch: Ensure the wavelength of your UV lamp matches the absorption maximum of your photoinitiator.
-
Oxygen Inhibition: Oxygen is a radical scavenger and a potent inhibitor of radical reactions. Ensure your reaction mixture is thoroughly degassed.
-
Insufficient Initiator: While catalytic, the initiator is consumed by side reactions. Try increasing the loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Thiol-Alkene Stoichiometry: An excess of the thiol is often used to ensure the carbon-centered radical intermediate is efficiently trapped by hydrogen abstraction, which can help drive the reaction to completion.[15]
Transition-Metal-Catalyzed Cross-Coupling
Methods like the Buchwald-Hartwig C-S coupling are indispensable for synthesizing aryl thioethers, which are difficult to access via traditional SNAr reactions unless the aryl ring is highly electron-deficient.[16]
Question: My Buchwald-Hartwig C-S coupling with an aryl bromide is giving low yield and I see signs of catalyst decomposition. How can I optimize this?
Answer: Low yields and catalyst death in C-S cross-coupling are common and usually point to problems with the ligand, base, or solvent, or inhibition by reaction components.
Causality and Solution: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the thiolate, and reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.[11][17] Each step has specific requirements.
-
Ligand Choice is Paramount:
-
Causality: Unlike C-N coupling, C-S coupling often requires specific ligands. Early methods used bidentate phosphine ligands, but modern systems often show that bulky, electron-rich monodentate phosphine ligands (like tBuXPhos or tBuBrettPhos) are superior, especially for challenging substrates.[1] Bidentate ligands can sometimes perform poorly in these reactions.[1]
-
Troubleshooting: Screen a panel of ligands. Start with established ligands known for C-S coupling. If using a Pd(dba)₂ or Pd(OAc)₂ precursor, ensure the Pd:ligand ratio is optimal (often 1:2 or 1:4). Using a pre-formed palladium precatalyst can often give more reproducible results.[11][18]
-
-
Base Selection and Strength:
-
Causality: The base deprotonates the thiol to form the active thiolate nucleophile. However, very strong bases like NaOtBu can sometimes promote side reactions or ligand decomposition. Weaker bases like Cs₂CO₃ or K₃PO₄ are often effective and offer broader functional group tolerance.[11]
-
Troubleshooting: If using NaOtBu leads to a dark, decomposed reaction mixture, switch to a weaker inorganic base like Cs₂CO₃. The solubility and particle size of the base can also impact the reaction rate.[11]
-
-
Solvent Effects:
-
Causality: The solvent must solubilize the catalyst, substrate, and base to a sufficient degree. Common solvents include toluene, dioxane, and THF.
-
Troubleshooting: Toluene and dioxane are excellent starting points. Avoid protic solvents.
-
-
Inhibition by Iodide:
-
Causality: While aryl iodides are typically more reactive in oxidative addition, the iodide anion generated during the reaction can act as a catalyst inhibitor in some cases.[11][17]
-
Troubleshooting: If using an aryl iodide is problematic, switching to the corresponding aryl bromide or triflate may paradoxically improve the overall yield by avoiding catalyst inhibition.
-
Section 3: Experimental Protocols & Workflows
Optimization Workflow Diagram
This diagram illustrates a logical workflow for troubleshooting a low-yielding thioether synthesis reaction.
Caption: Troubleshooting workflow for optimizing thioether synthesis.
Protocol: General Procedure for a Williamson Thioether Synthesis
This protocol describes the synthesis of benzyl phenyl sulfide as a representative example.
Materials:
-
Thiophenol (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an atmosphere of nitrogen, add potassium carbonate.
-
Reagent Addition: Add anhydrous DMF to the flask, followed by thiophenol via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiophenol starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl phenyl sulfide.
Self-Validation:
-
TLC Monitoring: The disappearance of the thiol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a clean spectrum corresponding to the desired thioether. If side products are observed, refer to the troubleshooting guide.
References
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Thieme Chemistry. [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. (2023). Royal Society of Chemistry. [Link]
-
A Guide to Modern Methods for Poly(thio)ether Synthesis using Earth-abundant Metals. ResearchGate. [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers in Chemistry. [Link]
-
Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters | Request PDF. ResearchGate. [Link]
-
Synthesis of thiols and thioether. (2025). YouTube. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2012). MDPI. [Link]
-
Thiol-ene reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF. ResearchGate. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Royal Society of Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable. [Link]
-
Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
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- 15. mdpi.com [mdpi.com]
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- 18. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Purification Strategies for 3-[(3-Methylbenzyl)thio]-1-propanamine
Welcome to the technical support resource for 3-[(3-Methylbenzyl)thio]-1-propanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this bifunctional molecule. The presence of a basic primary amine and a nucleophilic, oxidizable thioether presents unique challenges that require carefully considered purification strategies. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
The impurity profile largely depends on the synthetic route. A common synthesis involves the S-alkylation of 3-amino-1-propanethiol with 3-methylbenzyl halide. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: 3-Methylbenzyl halide (e.g., chloride or bromide) and 3-amino-1-propanethiol.
-
Over-alkylation Products: Secondary or tertiary amines formed if the primary amine is alkylated.
-
Disulfide Byproduct: Bis(3-aminopropyl) disulfide, formed from the oxidation of 3-amino-1-propanethiol. The thiol group is susceptible to oxidation, especially under basic conditions or in the presence of air.[1]
-
Sulfoxide: The thioether product itself can be oxidized to the corresponding sulfoxide, 3-[(3-Methylbenzyl)sulfinyl]-1-propanamine, particularly if oxidative conditions are present during workup or purification.
-
Elimination Byproduct: 3-Methylstyrene from the elimination of H-X from the benzyl halide under basic conditions.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions. Use a combination of a general stain (like potassium permanganate, which reacts with the thioether) and a ninhydrin stain (which is specific for the primary amine) to visualize all components.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is ideal for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile/water containing an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the amine, leading to sharp peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its impurities are thermally stable and volatile. It can provide valuable information on the molecular weight of various components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for purity estimation (qNMR) if an internal standard is used. Key signals to monitor include the benzylic protons, the methylene groups adjacent to the sulfur and nitrogen atoms, and the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak seen in the HPLC chromatogram and helps in identifying impurities.
Q3: How should I properly store the purified this compound?
Being a primary amine, the compound is basic and can slowly absorb atmospheric CO₂ to form a carbonate salt. The thioether moiety is also susceptible to slow air oxidation to the sulfoxide. Therefore, for long-term storage:
-
Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it refrigerated at 2-8 °C.
-
For maximum stability, consider storing it as a stable crystalline salt (e.g., hydrochloride).
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
Scenario 1: My compound is streaking severely on my silica gel column, and the yield is very low.
Question: I'm trying to purify my crude product using a standard silica gel flash column with an ethyl acetate/hexanes gradient, but the compound is smearing down the column and I'm recovering less than 50% of my expected material. What's happening?
Answer: This is a classic problem when purifying basic amines on standard silica gel.[2] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic primary amine interacts strongly with these acidic sites via an acid-base interaction.[3] This strong, often irreversible, binding leads to significant tailing (streaking) and product loss on the column.
Solutions:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a volatile competing base to your mobile phase to neutralize the acidic silanols. This base will interact with the silica, preventing your target compound from sticking.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[4] Always run a TLC with the modified eluent first to determine the new Rf value.
-
-
Change of Stationary Phase (The Robust Solution): If streaking persists, switch to a more suitable stationary phase.
-
Amine-Functionalized Silica: This is an excellent choice as the basic surface minimizes the strong interactions that cause streaking, allowing for elution with neutral solvent systems like ethyl acetate/hexanes.[2][5]
-
Basic Alumina: Alumina (basic or neutral grade) is another effective alternative to silica for purifying amines.[6]
-
Scenario 2: Chromatography is too difficult or inefficient. Are there any non-chromatographic methods to purify my compound?
Question: My crude product contains impurities with very similar polarity, making chromatographic separation challenging. What other options do I have?
Answer: Absolutely. Classical acid-base chemistry provides a powerful, non-chromatographic method for purifying amines. By converting your basic amine into a salt, you drastically change its solubility properties, allowing for separation from neutral or acidic impurities.[7]
Purification via Salt Formation and Recrystallization:
This method leverages the basicity of the amine functional group.
-
Step 1: Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine will be protonated and move into the aqueous layer as the hydrochloride salt, while non-basic impurities (like unreacted benzyl halide or disulfide byproducts) remain in the organic layer.
-
Step 2: Liberation and Isolation: Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). The free amine will precipitate out or form an oil. Extract the free amine back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it to get the purified product.
-
Step 3: Recrystallization (Optional but Recommended): For the highest purity, you can form a crystalline salt. Dissolve the purified free amine in a solvent like diethyl ether or isopropanol and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will precipitate. This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexanes) to achieve very high purity.[8][9]
Scenario 3: My NMR shows a small amount of a byproduct with signals in the sulfoxide region. How can I remove it?
Question: I've successfully removed the starting materials, but I have a persistent impurity that I believe is the sulfoxide of my product. How can I separate it?
Answer: The sulfoxide impurity is significantly more polar than the parent thioether due to the S=O bond. This polarity difference is the key to its removal.
Solutions:
-
Optimized Flash Chromatography: If you are using chromatography, the sulfoxide will have a much lower Rf value (it will stick more strongly to the silica). You can often achieve separation by running a long column with a shallow gradient of a polar solvent system (e.g., a 0-10% gradient of methanol in dichloromethane). Careful fraction collection is crucial.
-
Recrystallization: If your main product is crystalline (or can be crystallized as a salt), recrystallization is often very effective at excluding the more polar sulfoxide impurity, which will preferentially stay in the mother liquor.[9]
Summary of Purification Strategies
The table below compares the primary purification methods for this compound.
| Strategy | Principle | Pros | Cons | Best For |
| Silica Gel Chromatography (Modified) | Adsorption | Fast, widely available. | Requires mobile phase modifier (e.g., Et₃N); potential for some product loss. | Removing non-basic impurities of different polarity. |
| Amine-Silica/Alumina Chromatography | Adsorption | Excellent resolution for amines; no modifier needed.[5] | More expensive stationary phase. | Baseline separation of closely related amines or when modifiers are undesirable. |
| Acid-Base Extraction | Differential Solubility | Scalable, inexpensive, avoids chromatography.[10] | Can be labor-intensive; emulsion formation is possible. | Bulk purification; removing neutral or acidic impurities. |
| Salt Recrystallization | Crystallization | Can yield very high purity material; product is often a stable solid.[8] | Requires finding suitable crystallization solvents; some product loss in mother liquor. | Final polishing step to achieve >99% purity. |
| Vacuum Distillation | Differential Volatility | Excellent for removing non-volatile impurities (salts, polymers). | Product must be thermally stable; not effective for separating impurities with similar boiling points. | Purifying thermally stable, liquid amines on a large scale.[11] |
Experimental Workflows & Diagrams
Diagram 1: Purification Strategy Decision Tree
This diagram helps you select the most appropriate purification method based on your specific needs.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Purification via Salt Formation
This diagram outlines the key steps in the non-chromatographic acid-base purification route.
Caption: Workflow for acid-base extraction and salt recrystallization.
References
-
PubChem. (n.d.). 3-(Methylthio)propylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
PubChem. (n.d.). (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
ResearchGate. (2020, August 10). Recent Advances in the Synthesis of Thioether. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of Thioether-Containing Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioether-containing amines. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and manage the stability of these important molecules. Our focus is on providing causal explanations for experimental observations and self-validating protocols to ensure the integrity of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for thioether-containing amines?
-
How does the amine functional group influence the stability of the thioether?
-
What are the key factors that accelerate the degradation of these compounds?
-
How can I prevent the degradation of my thioether-containing amine during storage and handling?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Issue: Inconsistent Potency or Purity in Stored Samples
-
Issue: Appearance of Unknown Peaks in HPLC Analysis
-
Issue: Poor Peak Shape (Tailing) in HPLC Analysis of Amines
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study for a Novel Thioether-Containing Amine
-
Protocol 2: HPLC Method for Separation of a Thioether-Containing Amine and Its Oxidative Degradants
-
-
Degradation Mechanisms and Product Identification
-
Oxidative Degradation Pathway
-
Mass Spectrometry Fragmentation Patterns of Common Degradants
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thioether-containing amines?
A1: The most prevalent degradation pathway for thioether-containing amines is the oxidation of the sulfur atom .[1] The thioether (sulfide) is first oxidized to a sulfoxide , which can be further oxidized to a sulfone . This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide, or by peroxide impurities commonly found in excipients and solvents.[2] Other significant degradation pathways include:
-
Hydrolysis: Under strongly acidic or basic conditions, cleavage of the C-S bond or other labile bonds in the molecule can occur. The stability of these compounds is often pH-dependent.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, particularly for photosensitive molecules.[4]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
Q2: How does the amine functional group influence the stability of the thioether?
A2: The amine group can influence thioether stability through several mechanisms:
-
Electronic Effects: The amine group, particularly when protonated at lower pH, can exert an electron-withdrawing effect, which may slightly decrease the nucleophilicity of the thioether sulfur and slow down oxidation. Conversely, the non-protonated amine can act as an electron-donating group through resonance or induction, potentially increasing the susceptibility of the thioether to oxidation.
-
Intramolecular Catalysis: Depending on the molecule's structure and conformational flexibility, the amine group can act as an intramolecular catalyst for hydrolysis or other degradation reactions.
-
pH-Dependent Stability: The protonation state of the amine is pH-dependent. At physiological pH, a significant portion of the amine may be protonated, influencing the molecule's overall electronic properties and, consequently, the thioether's reactivity.
Q3: What are the key factors that accelerate the degradation of these compounds?
A3: Several factors can accelerate the degradation of thioether-containing amines:
| Factor | Mechanism of Action and Impact |
| Oxygen | Direct reaction with the thioether, especially in the presence of initiators like light or metal ions. |
| Peroxides | Potent oxidizing agents often present as impurities in solvents (e.g., ethers) and excipients.[2] |
| Metal Ions | Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.[5] |
| Light Exposure | Provides the activation energy for photolytic degradation and can generate radical species that initiate oxidation. |
| Elevated Temperature | Increases the rate of all chemical reactions, including degradation. A forced degradation study typically involves temperatures of 40-80°C.[6] |
| Extreme pH | Both highly acidic and highly basic conditions can promote hydrolysis and other degradation pathways. |
Q4: How can I prevent the degradation of my thioether-containing amine during storage and handling?
A4: A multi-pronged approach is most effective for preserving the stability of your compound:
-
Inert Atmosphere: Store solid samples and solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Low Temperature: Store materials at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.
-
Light Protection: Use amber vials or store samples in the dark to prevent photolytic degradation.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Test for peroxides in older solvent stocks, especially ethers.
-
Use of Additives:
-
Antioxidants: For solutions, consider adding antioxidants. The choice of antioxidant should be carefully evaluated for compatibility and potential interference with downstream applications.
-
Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester catalytic metal ions.
-
Troubleshooting Guide: Common Experimental Issues
Issue: Inconsistent Potency or Purity in Stored Samples
-
Potential Cause: Oxidative degradation of the thioether moiety upon exposure to air and/or light during storage or repeated sampling.
-
Troubleshooting Steps:
-
Re-analyze by HPLC: Compare the chromatogram of the suspect sample with a freshly prepared standard and a retained, properly stored sample. Look for the appearance of new, more polar peaks (sulfoxide and sulfone degradants typically have shorter retention times in reversed-phase HPLC).
-
LC-MS Analysis: Analyze the sample by LC-MS to identify the masses of the impurity peaks. An increase of 16 Da (for the sulfoxide) or 32 Da (for the sulfone) relative to the parent mass is a strong indicator of oxidation.
-
Review Storage Conditions: Ensure the sample was stored under an inert atmosphere, protected from light, and at the recommended temperature.
-
Implement Preventative Measures: For future work, aliquot samples upon receipt to minimize freeze-thaw cycles and headspace oxygen exposure in the primary container. Purge vials with argon or nitrogen before sealing.
-
Issue: Appearance of Unknown Peaks in HPLC Analysis
-
Potential Cause: Forced degradation due to inappropriate sample preparation or mobile phase conditions.
-
Troubleshooting Steps:
-
Isolate the Source:
-
Blank Injection: Inject a blank (sample diluent) to rule out contamination from the solvent.
-
Mobile Phase Check: Prepare a fresh batch of mobile phase. Ensure the pH is within the stable range for your compound.
-
Sample Preparation: Prepare a new sample, minimizing its time in solution before injection.
-
-
Characterize the Unknowns: If the peaks persist, use LC-MS to determine their molecular weights. This will help to identify them as potential oxidative or hydrolytic degradants.
-
Method Optimization: If the mobile phase is causing degradation (e.g., extreme pH), adjust the pH to a more neutral range if the chromatography allows. Ensure the sample diluent is compatible with the mobile phase to prevent precipitation or degradation upon injection.
-
Issue: Poor Peak Shape (Tailing) in HPLC Analysis of Amines
-
Potential Cause: Interaction of the basic amine group with acidic silanol groups on the surface of the silica-based HPLC column. This is a common issue with amine-containing compounds.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with the analyte for active sites on the column. A common choice is 0.1% triethylamine (TEA) or 0.1% formic acid (which can protonate the amine and reduce its interaction with the stationary phase).
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to block the silanol groups, or a polymer-based column that is more stable at higher pH.
-
Adjust pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their interaction with the analyte. However, be mindful of the column's pH stability limits (most silica columns are not stable above pH 8).
-
Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel Thioether-Containing Amine
This protocol outlines a systematic approach to investigating the degradation pathways of a thioether-containing amine, in line with ICH guidelines.[6] The goal is to generate 5-20% degradation to ensure that the analytical methods are stability-indicating.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (perform each in duplicate, with a control sample stored at 2-8°C in the dark):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At timed intervals, withdraw an aliquot and dilute for HPLC analysis. Quenching the reaction is generally not necessary as the H₂O₂ is diluted.
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and heat at 80°C for 48 hours.
-
Analyze samples at timed intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze both the exposed and control samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation for each condition.
-
Pool the stressed samples for LC-MS analysis to identify the major degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method for Separation of a Thioether-Containing Amine and Its Oxidative Degradants
This protocol provides a starting point for developing a reversed-phase HPLC method to separate a parent thioether-containing amine from its more polar sulfoxide and sulfone degradants.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Injection Volume: 10 µL.
Expected Elution Order: Sulfone -> Sulfoxide -> Parent Thioether Amine. The more oxidized and polar compounds will elute earlier in a reversed-phase system.
Degradation Mechanisms and Product Identification
Oxidative Degradation Pathway
The primary oxidative degradation pathway involves the sequential addition of oxygen atoms to the sulfur center. This is a critical pathway to monitor in stability studies.
Caption: Oxidation of a thioether to a sulfoxide and sulfone.
Mass Spectrometry Fragmentation Patterns of Common Degradants
Mass spectrometry is a powerful tool for identifying degradation products. Here are some key fragmentation patterns to look for when analyzing thioether-containing amines and their oxidative degradants.
| Compound Type | Molecular Ion (M+) | Key Fragmentation Pathways | Characteristic Fragments |
| Thioether Amine | Odd m/z (if one N) | α-cleavage to the amine and thioether | Loss of alkyl radicals adjacent to N or S |
| Sulfoxide | M+16 of parent | Loss of OH, loss of the sulfoxide oxygen | M-17, M-16 |
| Sulfone | M+32 of parent | Cleavage of C-S bonds | Fragments corresponding to R-SO₂⁺ |
Example Fragmentation:
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skemman.is [skemman.is]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. pharmadekho.com [pharmadekho.com]
Improving the enantiomeric excess in asymmetric synthesis of chiral amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies to enhance the enantiomeric excess (ee) in your asymmetric synthesis of chiral amines. Chiral amines are critical building blocks in a vast array of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity.[1][2][3] Achieving high enantioselectivity is therefore not just a measure of success, but a necessity.
This resource is structured to address common challenges in a direct question-and-answer format, followed by in-depth troubleshooting guides with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My asymmetric amination is yielding a low enantiomeric excess (ee). What are the most common initial parameters to investigate?
When troubleshooting a low ee, a systematic evaluation of the key reaction parameters that influence stereoselectivity is crucial.[4] The most common factors include the catalyst system (ligand, metal precursor, and loading), reaction temperature, and solvent.[5][6] A minor adjustment in one of these can often lead to a significant improvement in ee.
Q2: How critical is the purity of my catalyst, reagents, and solvents?
The purity of all reaction components is paramount. Impurities, including water or residual starting materials from previous steps, can poison the catalyst or interfere with the catalytic cycle, leading to a drop in enantioselectivity.[6][7] The enantiomeric purity of the chiral ligand or catalyst itself must also be verified before use.[6]
Q3: Can the concentration of my substrate affect the enantiomeric excess?
Yes, substrate concentration can have a notable effect. In some enzymatic reactions, for instance, high substrate concentrations can lead to a decrease in the product's ee as the reaction approaches equilibrium.[8] For metal-catalyzed and organocatalyzed reactions, high concentrations can sometimes lead to the formation of less selective catalyst aggregates.
Q4: My reaction is sluggish and gives a low yield, along with low ee. Are these issues related?
Low yield and low ee can indeed be linked. A slow reaction might indicate that the desired catalytic cycle is inefficient, potentially allowing a non-selective background reaction to become more prominent.[6] Addressing the factors that improve reaction rate, such as catalyst loading or temperature (within limits), can sometimes also enhance enantioselectivity.
Q5: Is there a universal "best" solvent for asymmetric amination?
No, the choice of solvent is highly reaction-dependent. The polarity and coordinating ability of the solvent can significantly influence the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[9][10] It is essential to screen a range of solvents with varying properties to identify the optimal medium for your specific transformation.[7]
Troubleshooting Guides: From Low ee to High Fidelity
This section provides a deeper dive into specific experimental issues and offers systematic approaches to resolving them.
Guide 1: Catalyst System Optimization
A suboptimal catalyst system is a frequent cause of poor enantioselectivity. This guide will help you dissect and refine your catalytic components.
Problem: Consistently low ee despite using a well-established chiral catalyst.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting the catalyst system.
Potential Causes & Solutions:
-
Catalyst/Ligand Impurity or Degradation:
-
Causality: The chiral catalyst or ligand is the heart of stereochemical induction. Impurities can act as catalyst poisons or promote non-selective pathways. Air- or moisture-sensitive catalysts may degrade if not handled under strictly inert conditions.
-
Solution:
-
Purity Verification: Ensure the chiral ligand and metal precursor are of high purity. If synthesized in-house, re-purify via recrystallization or chromatography.
-
Inert Atmosphere: For sensitive catalysts, conduct all manipulations in a glovebox or using Schlenk techniques.[7]
-
Activation: Some catalysts require an activation step. Consult the literature to ensure proper activation procedures are being followed.
-
-
-
Incorrect Catalyst Loading:
-
Causality: Both too high and too low catalyst loadings can be detrimental. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow a non-catalyzed, non-selective background reaction to compete.[6][11]
-
Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration for your specific substrate and conditions.[6]
-
-
Substrate-Catalyst Mismatch:
-
Causality: A chiral catalyst that is highly effective for one class of substrates may not be optimal for another due to steric or electronic differences.[5]
-
Solution: If optimizing loading and conditions fails, it may be necessary to screen a library of structurally related chiral ligands to find a better match for your substrate.
-
Experimental Protocol: Catalyst Loading Optimization
-
Setup: Prepare a series of identical small-scale reactions in parallel.
-
Variation: In each reaction vessel, vary the catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%). Keep all other parameters (substrate concentration, solvent, temperature, reaction time) constant.
-
Execution: Under an inert atmosphere, add the solvent, substrate, and the appropriate amount of catalyst to each vessel. Initiate the reaction (e.g., by adding the amine or reducing agent).
-
Analysis: After a fixed time, quench all reactions simultaneously. Determine the conversion (e.g., by GC or NMR) and the enantiomeric excess (by chiral HPLC or GC) for each reaction.
| Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) |
| 0.5 | 45 | 85 |
| 1.0 | 92 | 95 |
| 2.0 | >99 | 96 |
| 5.0 | >99 | 92 |
| Illustrative data showing the effect of catalyst loading. |
Guide 2: Optimizing Reaction Conditions
Temperature and solvent are powerful levers for tuning enantioselectivity. Their effects are intertwined and should be optimized systematically.
Problem: Moderate ee that is resistant to changes in the catalyst system.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Solubility enhancement techniques for organosulfur compounds in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous solubility of challenging organosulfur compounds. Many of these molecules, pivotal in pharmaceuticals and nutraceuticals, exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy.[1][2] This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to overcome these challenges effectively.
Part 1: Initial Assessment & Troubleshooting First Steps
Before selecting an advanced solubility enhancement technique, it's critical to understand the fundamental properties of your organosulfur compound. Answering these initial questions can often solve the problem without complex formulations.
FAQ: My organosulfur compound won't dissolve in my aqueous buffer. Where do I start?
Answer: Start by systematically evaluating the compound's basic physicochemical properties and the dissolution conditions.
-
Confirm Purity and Solid State: Is the compound pure? Impurities can significantly impact solubility. Also, consider the solid-state form (crystalline vs. amorphous). Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the lattice structure.[2]
-
Evaluate pH-Dependent Solubility: Does your molecule have ionizable groups (e.g., thiols, carboxylic acids, amines)? The solubility of ionizable compounds can be dramatically influenced by pH.[3]
-
Acidic compounds (like those with thiol or carboxylic acid groups) are more soluble at a pH above their pKa, where they exist in their ionized, more polar conjugate base form.
-
Basic compounds are more soluble at a pH below their pKa, where they exist as their ionized conjugate acid.
-
Experimental Check: Attempt to dissolve the compound in a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
-
Assess Compound Stability: Organosulfur compounds can be unstable. For instance, allicin from garlic degrades rapidly, especially with changes in pH or temperature.[4] Ensure your dissolution method doesn't degrade the compound, which could lead to inaccurate solubility measurements.
-
Mechanical Agitation and Time: Are you providing enough energy and time for dissolution? Use a vortex mixer or sonicator, and allow sufficient time for the solution to reach equilibrium. Be cautious with sonication, as it can generate heat and potentially degrade thermally labile compounds.[5]
Workflow for Initial Solubility Assessment
The following diagram outlines a logical workflow for the initial assessment of a poorly soluble organosulfur compound.
Caption: Initial troubleshooting workflow for solubility issues.
Part 2: Advanced Solubility Enhancement Techniques
If initial troubleshooting fails, several advanced techniques can be employed. This section provides detailed FAQs and troubleshooting for the most common methods.
Technique 1: Co-Solvency
Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of a nonpolar solute.[6]
FAQ: I'm using DMSO as a co-solvent, but my compound precipitates when I dilute the stock into my aqueous buffer. Why?
Answer: This is a classic and common problem. The cause is that while your organosulfur compound is highly soluble in 100% DMSO, you are exceeding its solubility limit in the final, diluted aqueous/organic mixture.[7][8]
-
The "Why": Solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG 400) are polar but less so than water.[9] They work by reducing the dielectric constant of the water, making the solvent system more favorable for a hydrophobic compound. However, there's a specific co-solvent concentration for each compound that yields maximum solubility. Above or below this optimal concentration, solubility can decrease. When you add your DMSO stock to the buffer, the final DMSO percentage is often too low to maintain the solubility achieved in the pure stock.
-
Troubleshooting Steps:
-
Determine the Optimal Co-solvent Ratio: Perform a systematic experiment. Prepare a series of solvent mixtures (e.g., 90:10, 80:20, 70:30... 10:90 water:co-solvent) and measure the compound's solubility in each. This will reveal the "sweet spot."
-
Check the Final Concentration: Always calculate the final percentage of your co-solvent in the working solution. For many in vitro assays, this must be kept low (e.g., <1% or even <0.1%) to avoid solvent-induced artifacts.[9]
-
Change the Order of Addition: Try adding the buffer to your DMSO stock slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that trigger immediate precipitation.
-
Consider a Different Co-solvent: DMSO is potent but can be toxic in some biological systems.[9] PEG 400 and propylene glycol are often better-tolerated alternatives.[8]
-
Data Table: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Dielectric Constant (Approx.) | Key Features | Common Concerns |
| Water | 80 | Universal aqueous solvent | Poor solvent for lipophilic compounds |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizing power for polar and nonpolar compounds.[9] | Potential for cellular toxicity; can interfere with some assays.[9] |
| Ethanol | 25 | Good solubilizing power; commonly used in oral formulations. | Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 32 | Good safety profile; viscous. | Lower solubilizing power than ethanol or DMSO for very nonpolar compounds. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity; commonly used in oral and parenteral formulations.[8] | High viscosity; potential for peroxide impurities. |
Technique 2: Micellar Solubilization (Surfactants)
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell, effectively creating a microenvironment that can encapsulate and solubilize poorly soluble compounds.[10][11]
FAQ: My compound's solubility increases with a surfactant, but the effect is weak and inconsistent. What am I doing wrong?
Answer: This issue often stems from using the surfactant at a concentration below its CMC, selecting a suboptimal surfactant type, or interactions with other formulation components.
-
The "Why": Solubilization only occurs efficiently when micelles are present. Below the CMC, surfactant molecules exist as monomers and have a minimal effect on solubility. The structure of the surfactant is also critical; the size and hydrophobicity of the micelle core must be compatible with your organosulfur compound.[12]
-
Troubleshooting Steps:
-
Ensure You Are Above the CMC: Always use the surfactant at a concentration well above its published CMC value. Remember that the CMC can be affected by temperature, pH, and the presence of salts in your buffer.
-
Match Surfactant to Compound: The "like dissolves like" principle applies. A highly lipophilic organosulfur compound will likely be better solubilized by a surfactant with a longer, more hydrophobic alkyl chain (e.g., Sodium Dodecyl Sulfate vs. Sodium Octyl Sulfate).[12]
-
Consider Surfactant Type (Ionic vs. Non-ionic):
-
Ionic Surfactants (e.g., SDS, CTAB): Can offer strong solubilization due to electrostatic interactions but may be harsh on biological systems and can denature proteins.[11][12]
-
Non-ionic Surfactants (e.g., Polysorbates like Tween® 80, Brijs): Generally milder and better tolerated in biological assays and formulations, but may have lower solubilizing capacity.[1]
-
-
Screen Multiple Surfactants: There is no universal surfactant. It is highly recommended to screen a small panel of ionic and non-ionic surfactants to find the most effective one for your specific compound.
-
Mechanism of Micellar Solubilization
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
Technique 3: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule (your organosulfur compound) if it fits sterically and is sufficiently nonpolar, forming a water-soluble inclusion complex.[13][14]
FAQ: I performed a phase solubility study with β-cyclodextrin, but the solubility enhancement is minimal. Should I just add more cyclodextrin?
Answer: Not necessarily. Simply increasing the cyclodextrin concentration may not help if the fundamental issue is a poor fit between the host (CD) and guest (your compound). It can also lead to viscosity and cost issues.
-
The "Why": The formation of an inclusion complex is governed by the relative sizes and geometries of the CD cavity and the guest molecule.[14] If your organosulfur compound is too large, too small, or the wrong shape to fit snugly into the β-CD cavity, complexation will be inefficient. The resulting phase solubility diagram will be of the A_L type with a shallow slope, or potentially a B-type, indicating the formation of an insoluble complex at high CD concentrations.
-
Troubleshooting Steps:
-
Try Different Cyclodextrins: This is the most critical step. The three native CDs have different cavity sizes (α-CD < β-CD < γ-CD). More importantly, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and can form more stable complexes.[14] HP-β-CD is often a starting point for poorly soluble drugs.[14]
-
Optimize pH: The ionization state of your compound can affect its ability to enter the hydrophobic CD cavity. Repeat the solubility study at a pH where the compound is in its neutral, non-ionized form.
-
Method of Complex Preparation: How you prepare the complex matters. Simple mixing may not be sufficient. Techniques like kneading, co-precipitation, or freeze-drying can significantly improve complexation efficiency by providing the energy needed for the guest to enter the host cavity.[15]
-
Protocol: Phase Solubility Study for Cyclodextrin Selection
This protocol outlines a self-validating system to determine the stability constant and solubility enhancement of a cyclodextrin-drug complex.
-
Preparation of Standard Curve: Prepare a stock solution of your organosulfur compound in a suitable organic solvent (e.g., methanol, acetonitrile). Create a series of dilutions in the assay buffer and measure their absorbance (UV-Vis) or peak area (HPLC) to generate a linear standard curve.
-
Incubation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Saturation: Add an excess amount of your organosulfur compound to each cyclodextrin solution. Ensure a solid pellet of undissolved compound is visible at the bottom of each tube.
-
Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-72 hours) until equilibrium is reached. This is critical for accurate results.
-
Sample Preparation: After equilibration, centrifuge the samples at high speed to pellet the undissolved compound. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered supernatant with the assay buffer to fall within the range of your standard curve. Quantify the concentration of the dissolved compound using the pre-determined UV-Vis or HPLC method.
-
Data Plotting: Plot the concentration of the dissolved organosulfur compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting graph is the phase solubility diagram. The slope of this line is used to calculate the complexation efficiency and stability constant.
Part 3: Alternative and Combined Approaches
Technique 4: Hydrotropy
Hydrotropy is a solubilization phenomenon where the addition of a high concentration of a second solute, the hydrotrope (e.g., sodium benzoate, urea, nicotinamide), increases the aqueous solubility of the primary solute.[16][17] The mechanism is thought to involve the self-aggregation of hydrotropes, creating microdomains that can host the drug.[16]
FAQ: When should I consider using hydrotropy?
Answer: Hydrotropy is particularly advantageous when you need to avoid organic solvents and traditional surfactants.[18] It is a simple, cost-effective, and often eco-friendly method.[16][19] Consider hydrotropy if:
-
You are working with a drug for parenteral (injectable) formulation where common co-solvents or surfactants might cause toxicity or hemolysis.
-
Your compound is sensitive to the high shear or temperature sometimes used in other methods. The process often involves simple mixing.[19]
-
You need to achieve a very high drug concentration in the final formulation.
A unique advantage is the concept of mixed hydrotropy , where using a blend of different hydrotropes can have a synergistic effect, enhancing solubility far more than any single agent alone and at a lower total concentration.[17][20]
Decision-Making Framework
Choosing the right technique depends on the compound's properties and the intended application (e.g., in vitro assay vs. final drug product).
Caption: Decision tree for selecting a solubility enhancement technique.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Retrieved from [Link]
-
Patel, A., et al. (2024). A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. International Journal of Toxicology, 43(1), 63-71. Retrieved from [Link]
-
The Pharma Innovation. (2019). A review: Hydrotropy a solubility enhancing technique. Retrieved from [Link]
-
Research Square. (2024). Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes. Retrieved from [Link]
-
Maheshwari, R. K. (2012). Mixed Hydrotropy: Novel Science of Solubility Enhancement. Semantic Scholar. Retrieved from [Link]
-
Vinarov, Z., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Drug Development and Industrial Pharmacy, 44(4), 677-686. Retrieved from [Link]
-
ResearchGate. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Retrieved from [Link]
-
Research Square. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Gokturk, S. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharma Journal, 9, 1-13. Retrieved from [Link]
-
Müller, R. H., & Rühl, D. (2010). Solubilization of Poorly Water-Soluble Drugs by Mixed Micelles Based on Hydrogenated Phosphatidylcholine. Journal of Pharmaceutical Sciences, 99(11), 4568-4578. Retrieved from [Link]
-
Pharma Journal. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Retrieved from [Link]
-
Khiabani, E. A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. To be published. Retrieved from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Solubility Enhancement of Etoricoxib by Cosolvency Approach. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Allylthiosulfinate: β-cyclodextrin inclusion complex: Preparation, characterization and microbiological activity. Retrieved from [Link]
-
Mikolajczyk, M., & Drabowicz, J. (1982). Organosulfur compounds. 13. Optical resolution of chiral sulfinyl compounds via .beta.-cyclodextrin inclusion complexes. Journal of the American Chemical Society, 104(6), 1700-1701. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. Retrieved from [Link]
-
Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]
-
Molecules. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Various techniques for solubility enhancement: An overview. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Molecules. (2020). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved from [Link]
-
ResearchGate. (2022). How to dissolve a high concentration of sulfur in Water ?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]
-
Reddit. (2021). Are dissolved organosulfur compounds in water a part of the total sulfide measurement of a water sample?. Retrieved from [Link]
-
ResearchGate. (2014). How can I dissolve elemental sulfur in inorganic solvents (such as NH3, HCl, &)?. Retrieved from [Link]
Sources
- 1. Solubilization of poorly water-soluble drugs by mixed micelles based on hydrogenated phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. ask-ayurveda.com [ask-ayurveda.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to the Scalable Synthesis of 3-[(3-Methylbenzyl)thio]-1-propanamine
Welcome to the comprehensive technical support guide for the synthesis of 3-[(3-Methylbenzyl)thio]-1-propanamine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the scalable synthesis of this valuable thioether amine. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.
Introduction to the Synthetic Strategy
The synthesis of this compound presents a unique challenge due to the presence of two nucleophilic centers: the thiol and the primary amine. Direct S-alkylation of 3-amino-1-propanethiol with 3-methylbenzyl chloride would likely result in a mixture of N-alkylated, S-alkylated, and di-alkylated products, complicating purification and reducing the yield of the desired product.
To circumvent this, a robust and scalable three-step synthetic route is employed, which involves the protection of the amine functionality, followed by S-alkylation, and concluding with deprotection. This strategy ensures high selectivity and yield of the target molecule.
Visualizing the Synthetic Workflow
The following diagram illustrates the three-key stages of the synthesis:
Caption: A three-step synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl (3-mercaptopropyl)carbamate (Boc-protected intermediate)
Objective: To selectively protect the primary amine of 3-amino-1-propanethiol to prevent side reactions during the subsequent S-alkylation step.
Reaction Scheme:
Caption: Protection of 3-amino-1-propanethiol with Boc anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-1-propanethiol | 91.18 | 10.0 g | 0.110 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 25.0 g | 0.115 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 18.5 g | 0.220 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Deionized Water | - | 200 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanethiol (10.0 g, 0.110 mol) in dichloromethane (100 mL).
-
Add a solution of sodium bicarbonate (18.5 g, 0.220 mol) in deionized water (100 mL) to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate (25.0 g, 0.115 mol) in dichloromethane (100 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, tert-butyl (3-mercaptopropyl)carbamate, is typically a colorless oil and can be used in the next step without further purification.
Part 2: Synthesis of tert-butyl (3-((3-methylbenzyl)thio)propyl)carbamate (S-Alkylated intermediate)
Objective: To perform a selective S-alkylation of the Boc-protected aminothiol with 3-methylbenzyl chloride.
Reaction Scheme:
Caption: S-alkylation of the Boc-protected intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl (3-mercaptopropyl)carbamate | 191.29 | 21.0 g | 0.110 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 4.8 g | 0.120 |
| 3-Methylbenzyl chloride | 140.61 | 16.2 g | 0.115 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (4.8 g, 0.120 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tert-butyl (3-mercaptopropyl)carbamate (21.0 g, 0.110 mol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add 3-methylbenzyl chloride (16.2 g, 0.115 mol) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with deionized water (1 x 100 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl (3-((3-methylbenzyl)thio)propyl)carbamate as a colorless oil.
Part 3: Synthesis of this compound (Final Product)
Objective: To remove the Boc protecting group to yield the final target molecule.
Reaction Scheme:
Caption: Deprotection of the S-alkylated intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl (3-((3-methylbenzyl)thio)propyl)carbamate | 295.46 | 30.0 g | 0.101 |
| Trifluoroacetic Acid (TFA) | 114.02 | 50 mL | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Deionized Water | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Dissolve tert-butyl (3-((3-methylbenzyl)thio)propyl)carbamate (30.0 g, 0.101 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (50 mL) dropwise to the solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in deionized water (100 mL) and cool to 0 °C.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, this compound, as a liquid.[1][2][3] Further purification can be achieved by vacuum distillation if necessary.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: The yield of the Boc-protected intermediate is low. What could be the cause?
A1: Low yields in the Boc protection step can often be attributed to several factors:
-
Incomplete Reaction: Ensure that the Boc anhydride is added in a slight molar excess and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC is crucial.
-
pH of the Reaction: The reaction works best under basic conditions. Ensure that enough sodium bicarbonate is used to neutralize the carboxylic acid byproduct of the Boc anhydride.
-
Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially at elevated temperatures. Maintaining a low temperature during the addition of Boc anhydride is important.
Q2: During the S-alkylation step, I observe the formation of multiple byproducts. What are they and how can I minimize them?
A2: The primary side reaction in the S-alkylation step is the formation of the disulfide from the starting thiol.
-
Disulfide Formation: The thiolate intermediate is susceptible to oxidation to form a disulfide, especially in the presence of air. To minimize this, it is critical to maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Using freshly distilled, anhydrous solvents can also help.
-
Over-alkylation: While less likely with a protected amine, ensure that the stoichiometry of the 3-methylbenzyl chloride is carefully controlled.
Q3: The deprotection of the Boc group is incomplete. What should I do?
A3: Incomplete deprotection can be addressed by:
-
Increasing Reaction Time or Temperature: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture (e.g., to 40 °C) to drive it to completion.
-
Using a Stronger Acid: While TFA is generally effective, a solution of HCl in dioxane or diethyl ether can also be used.[4][5][6][7]
Q4: My final product is colored. How can I decolorize it?
A4: Colored impurities can arise from trace amounts of oxidized byproducts.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Purification: Vacuum distillation is the most effective method for purifying the final liquid product and removing both colored and non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group?
A1: The primary amine in 3-amino-1-propanethiol is a potent nucleophile and will compete with the thiol in reacting with the electrophilic 3-methylbenzyl chloride. This would lead to a mixture of N-alkylated, S-alkylated, and di-alkylated products, making the purification of the desired product extremely difficult and significantly lowering the overall yield. The Boc protecting group temporarily "masks" the amine's reactivity, directing the alkylation to the thiol group.
Q2: Can I use a different base for the S-alkylation step?
A2: Yes, other strong bases can be used to deprotonate the thiol. However, sodium hydride is often preferred in aprotic solvents like THF as it is a strong, non-nucleophilic base and the only byproduct is hydrogen gas. Other options include sodium methoxide or potassium tert-butoxide, but these may introduce other nucleophiles into the reaction mixture.
Q3: What are the key safety precautions for this synthesis?
A3:
-
3-Amino-1-propanethiol: This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.
-
3-Methylbenzyl chloride: This is a lachrymator and should be handled with care in a fume hood.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn when handling it.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.
References
-
ChemChart. This compound. Available at: [Link]
- Krapcho, A. P. Synthetic Applications of N-Boc Deprotection. Molecules. 2007;12(5):1125-1135.
- Stork, G.; Kim, G. A new method for the protection of amines. J. Org. Chem. 1992;57(1):22-23.
- Azizi, N.; Saidi, M. R. A simple and efficient method for the deprotection of N-Boc amines. Org. Biomol. Chem. 2003;1(18):3048-3049.
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1082766-37-7 [sigmaaldrich.com]
- 3. 1082766-37-7|3-((3-Methylbenzyl)thio)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. scispace.com [scispace.com]
Technical Support Center: Removal of Thiol Impurities from Thioether Reaction Mixtures
Introduction: The synthesis of thioethers is a cornerstone of many processes in pharmaceutical and materials science. However, these reactions often conclude with a persistent challenge: the presence of unreacted thiol starting materials or thiol-containing byproducts. These impurities are frequently malodorous, can interfere with downstream applications, and may pose toxicological risks.[1] This guide provides a comprehensive, field-tested resource for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues related to thiol impurity removal.
Part 1: Frequently Asked Questions & Method Selection
This section addresses common initial questions and provides a logical framework for selecting the most appropriate purification strategy.
Q1: What are the main strategies for removing thiol impurities?
There are four primary methods, each with distinct advantages and limitations:
-
Aqueous Extraction: Exploits the acidity of thiols.
-
Scavenging: Uses solid-supported reagents to covalently bind thiols.
-
Oxidation: Converts thiols to disulfides, which have different physical properties.
-
Chromatography: Separates compounds based on polarity and other physical properties.
Q2: How do I choose the best method for my specific reaction?
The optimal choice depends on several factors: the stability of your thioether product, the reaction scale, the nature of the thiol, and the desired final purity. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting a thiol purification method.
Q3: How can I confirm that all the thiol has been removed?
A simple and effective method is the Ellman's Test , a colorimetric assay that reacts specifically with free sulfhydryl groups to produce a yellow-colored product with strong absorbance at 412 nm.[2][3][4] This allows for the quantitative determination of remaining thiol. Thin-Layer Chromatography (TLC) with a thiol-specific stain (like potassium permanganate) can also provide qualitative confirmation.
Part 2: Troubleshooting Guide
This section tackles specific problems you might encounter during the purification process.
Problem 1: Basic aqueous extraction is incomplete or causes product loss.
Q: I've washed my organic layer with 1M NaOH, but I still detect thiol. Why?
A: The underlying principle of this extraction relies on the significant difference in acidity between thiols (pKa ≈ 10-11) and water or alcohols (pKa ≈ 16-17).[5][6][7] A basic aqueous solution deprotonates the thiol to form a water-soluble thiolate salt, which partitions into the aqueous layer. If this fails, consider the following:
-
Insufficient Base: For bulky or electron-withdrawn thiols, deprotonation may be slower. Try increasing the concentration of the base (e.g., to 2M NaOH), increasing the wash time, or performing multiple extractions.
-
Poor Phase Mixing: Inadequate agitation can lead to inefficient extraction. Ensure vigorous stirring or shaking during the wash. If emulsions form, adding brine can help break them.
-
Product Instability: Your thioether may have base-labile functional groups (e.g., esters, some protecting groups) that are being hydrolyzed.[8] If you observe product degradation via TLC or LCMS, you must switch to a non-basic method like scavenger resins or chromatography.
Problem 2: Thiol scavenger resin shows low efficiency or binds the desired product.
Q: I used a thiol scavenger resin, but the removal is slow and incomplete. What can I do?
A: Solid-phase scavengers, such as those with functionalized silica or polystyrene backbones, offer a highly selective method for covalently capturing thiols.[9][10] Poor performance is often a procedural issue.
-
Cause - Incorrect Stoichiometry: The binding capacity of the resin (typically in mmol/g) must be sufficient to capture all the excess thiol. Always use a stoichiometric excess of the scavenger (typically 3-5 equivalents relative to the thiol).[11]
-
Solution: Calculate the molar amount of excess thiol in your reaction and consult the manufacturer's data for the resin's capacity (e.g., ISOLUTE® Si-Thiol has a capacity of ~1.3 mmol/g).[11] Weigh out the appropriate amount of resin.
-
Cause - Poor Kinetics: Scavenging is a reaction, not just absorption. It requires adequate time and solvent conditions.[12]
-
Solution:
-
Solvent: Ensure your reaction solvent is compatible with the resin. Solvents like DCM, THF, and MeCN are generally good choices.[11] The resin may need to be pre-swelled in the solvent before being added to the reaction mixture.
-
Time & Temperature: Scavenging can take anywhere from 15 minutes to several hours.[11] Monitor the reaction by TLC or LCMS. If the reaction is slow at room temperature, it can often be gently heated (e.g., to 40 °C), provided your product is stable.
-
Q: My scavenger resin seems to be removing my thioether product as well. How can I improve selectivity?
A: This is uncommon but can occur if your thioether product contains other functional groups that can react with the scavenger's electrophilic sites (e.g., primary/secondary amines reacting with an isocyanate-based scavenger).
-
Solution: Switch to a scavenger with a different mechanism. Thiol-functionalized scavengers (e.g., QuadraSil MP, ISOLUTE Si-Thiol) are highly specific for reacting with other thiols or scavenging metals and are less likely to interact with your thioether.[13]
Table 1: Comparison of Common Thiol Scavenger Resins
| Scavenger Name | Support Material | Functional Group | Typical Capacity (mmol/g) | Key Application |
| ISOLUTE® Si-Thiol | Silica | Propylthiol | 1.3 | General thiol & metal scavenger[11] |
| QuadraSil® MP | Silica | Mercaptopropyl | 1.0 - 1.5 | Metal (Pd, Ru, Cu) and thiol scavenging[14] |
| Biotage® MP-TMT | Polystyrene | Trimercaptotriazine | ~1.0 | High-affinity metal scavenger, also for thiols[12] |
Problem 3: Oxidation of the thiol impurity leads to side reactions or difficult purification.
Q: I tried oxidizing the residual thiol to a disulfide, but now I have a complex mixture and my thioether was also oxidized. What went wrong?
A: Mild oxidation converts thiols to disulfides (R-S-S-R), which are typically less volatile, less odorous, and have different polarity, facilitating their removal.[15][16] However, thioethers themselves can be oxidized to sulfoxides and then sulfones, often under similar conditions.
-
Cause - Overly Harsh Oxidant: Strong oxidants like KMnO₄ or HNO₃ will readily oxidize both thiols and thioethers.[6]
-
Solution: Use a milder, more selective oxidant. A solution of iodine (I₂) is a classic choice for this transformation.[8][15] The reaction is often rapid and can be monitored by the disappearance of the iodine color. Another option is dilute hydrogen peroxide.
-
Cause - Difficult Separation: The resulting disulfide may have a polarity very similar to your desired thioether, making chromatographic separation challenging.
-
Solution: A better strategy is to oxidize the thiol to a highly polar sulfonic acid (R-SO₃H). This can be achieved with stronger oxidants, but requires that your thioether is robust. The resulting sulfonic acid is easily removed by a simple aqueous wash or by filtration through a plug of silica gel.
Part 3: Detailed Experimental Protocols
Protocol 1: Quantitative Validation of Thiol Removal using Ellman's Test
This protocol provides a reliable method to quantify free thiol concentration in your purified product.[2][17]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.
-
Sample of your purified thioether dissolved in a compatible solvent (e.g., THF, MeCN).
-
UV-Vis Spectrophotometer.
Procedure:
-
In a cuvette, add 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.
-
Add a known volume (e.g., 125 µL) of your sample solution to the cuvette.
-
Prepare a blank by adding 125 µL of your pure solvent (without product) to a separate cuvette containing the Reaction Buffer and Ellman's Reagent Solution.
-
Mix both solutions well and incubate at room temperature for 15 minutes.[2]
-
Zero the spectrophotometer using the blank at 412 nm.
-
Measure the absorbance of your sample at 412 nm.
-
An absorbance reading near zero indicates successful removal of thiol impurities. The concentration can be calculated using the Beer-Lambert law (Absorbance = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[2]
Protocol 2: Purification using a Thiol Scavenger Resin (Batch Mode)
This protocol describes a general procedure for using a silica-based scavenger like ISOLUTE® Si-Thiol.
Caption: General workflow for batch-mode thiol scavenging.
Procedure:
-
Quantify Thiol: Determine the molar quantity of the excess thiol reagent in your crude reaction mixture.
-
Weigh Resin: Based on the manufacturer's stated capacity (e.g., 1.3 mmol/g), weigh out 3-5 molar equivalents of the scavenger resin into a flask.[11]
-
Add Crude Mixture: Dilute your crude reaction mixture with a compatible solvent (e.g., DCM, THF) and add it to the flask containing the resin.
-
Agitate: Stir the slurry at room temperature.
-
Monitor: After 1 hour, take a small aliquot of the solution (filter it through a small cotton plug in a pipette to remove resin beads) and test for the presence of thiol using TLC or the Ellman's Test (Protocol 1). Continue stirring and monitoring until the test is negative.
-
Isolate Product: Filter the entire mixture through a fritted funnel or a Büchner funnel to remove the resin.
-
Wash: Wash the collected resin with two to three portions of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified thioether product.
References
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Thiol Quantification Protocol. Scribd. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. (2023). Biotage. [Link]
-
Metal Scavenging Screening Kit Product Manual. (2016). Biotage. [Link]
-
ISOLUTE® Si-Thiol | Metal scavenger. Biotage. [Link]
- Method for removing thiol-contaminants from thioether solutions. (1963).
-
Thiols and Thioethers: Properties, Reactions, and Differences. (2015). Studylib. [Link]
-
Developing a scalable metals removal process. Biotage. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Removal of Smelly Thiol via Extraction?. (2020). Reddit. [Link]
-
Organic Chemistry Lessons - Thiols and Thioethers. (2020). YouTube. [Link]
-
ISOLUTE® Si-Thiol metal scavenger. Biotage. [Link]
-
18.8: Thiols and Sulfides. (2024). Chemistry LibreTexts. [Link]
-
Chapter 7. Alcohols, Thiols, Phenols, Ethers. SIUE. [Link]
-
Quantifying the removal of stabilizing thiolates from gold nanoparticles on different carbon supports and the effect on their electrochemical properties. (2022). ResearchGate. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). RSC Advances. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (2020). National Institutes of Health. [Link]
-
Thiol (SH). Supra Sciences. [Link]
-
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. [Link]
- A method of isolating and recovering thiol-containing compounds. (2011).
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Thiol-Functionalization Carbonaceous Adsorbents for the Removal of Methyl-Mercury from Water in the ppb Levels. (2021). MDPI. [Link]
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). ResearchGate. [Link]
-
Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water. (2021). ACS Publications. [Link]
-
Removal of patulin by thiol-compounds: A review. (2022). PubMed. [Link]
-
6.5: Oxidation of Thiols. (2021). Chemistry LibreTexts. [Link]
-
Highly Efficient Organic Dyes Capture Using Thiol-Functionalized Porous Organic Polymer. (2022). National Institutes of Health. [Link]
-
Quadrasil MP S: Silica metal scavenger. Johnson Matthey. [Link]
-
The Chemistry of the Thiol Groups. ResearchGate. [Link]
-
Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption. (2014). ResearchGate. [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2018). ACS Publications. [Link]
-
Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. (2021). National Institutes of Health. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-[(3-Methylbenzyl)thio]-1-propanamine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzylthio Scaffolds
In the landscape of medicinal chemistry, the benzylthio motif is a privileged scaffold, integral to the design of a diverse array of biologically active agents. Its lipophilic nature can enhance the ability of molecules to traverse cellular membranes, a critical factor in drug efficacy. The strategic placement of substituents on the benzyl ring can dramatically modulate the pharmacological profile of the parent compound, influencing its potency, selectivity, and mechanism of action. This guide provides a comparative analysis of 3-[(3-Methylbenzyl)thio]-1-propanamine and its ortho- and para-methyl positional isomers, exploring the impact of methyl group placement on their biological activities. While direct comparative studies on this specific series are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) based on research into related benzylthio-containing molecules. This guide will synthesize these findings to provide a comprehensive overview for researchers in drug discovery and development.
Core Molecular Structures
The compounds at the heart of this guide are positional isomers, differing only in the location of the methyl group on the benzyl ring. This subtle structural variation can lead to significant differences in their biological effects.
| Compound | Structure | IUPAC Name |
| Unsubstituted Analog | Insert Image Here | 3-(Benzylthio)-1-propanamine |
| Ortho-Methyl Analog | Insert Image Here | 3-[(2-Methylbenzyl)thio]-1-propanamine |
| Meta-Methyl Analog | Insert Image Here | This compound |
| Para-Methyl Analog | Insert Image Here | 3-[(4-Methylbenzyl)thio]-1-propanamine |
Inferred Structure-Activity Relationships and Potential Biological Activities
Based on studies of various benzylthio derivatives, we can hypothesize the potential biological activities of 3-(benzylthio)-1-propanamine analogs and how the position of the methyl group might influence these activities.
Antimicrobial and Antifungal Activity
Substituted benzylthio compounds have demonstrated significant antimicrobial and antifungal properties. For instance, derivatives of 2-(benzylthio)-1H-benzimidazole show enhanced activity compared to the unsubstituted parent compound against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, potentially leading to more favorable interactions with microbial targets.
It is plausible that 3-(benzylthio)-1-propanamine and its methyl-substituted analogs also possess antimicrobial and antifungal activity. The position of the methyl group could influence this activity in several ways:
-
Steric Hindrance: An ortho-methyl group might sterically hinder the interaction of the sulfur atom or the benzyl ring with a biological target, potentially reducing activity compared to the meta and para isomers.
-
Electronic Effects: The methyl group is weakly electron-donating. This effect is most pronounced at the ortho and para positions, which could influence the electron density of the sulfur atom and the aromatic ring, thereby affecting binding affinity to target enzymes or proteins.
-
Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes.
A study on 2-(aryl-methanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles found that the presence of a benzylsulfonyl group and a chloro substituent enhanced antimicrobial activity. This highlights the importance of the electronic and steric properties of the benzyl moiety in determining biological effect.
Enzyme Inhibition: A Focus on Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters.[1][2] The inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression.[1][3] Various benzylamine and related structures have been explored as MAO inhibitors.
The 3-(benzylthio)-1-propanamine scaffold possesses features that suggest potential MAO inhibitory activity. The primary amine is a key recognition element for MAO, and the benzylthio portion can interact with the hydrophobic active site of the enzyme. The position of the methyl group on the benzyl ring would likely play a critical role in the potency and selectivity of MAO inhibition:
-
Binding Pocket Interactions: The active sites of MAO-A and MAO-B have distinct topographies. The positioning of the methyl group could favor binding to one isoform over the other. For example, if a hydrophobic pocket in the active site is more accessible to a substituent at the meta or para position, the corresponding isomers would exhibit greater inhibitory activity.
-
Conformational Effects: The methyl group can influence the preferred conformation of the benzylthio side chain, which in turn affects how the molecule fits into the enzyme's active site.
Anticancer Activity
Benzylthio derivatives have also been investigated as potential anticancer agents. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones demonstrated cytotoxic activity against breast cancer cell lines. In another study, tyrosine-chlorambucil hybrids with the phenol group at the meta position showed enhanced cytotoxic activity on breast cancer cell lines.[4]
The potential anticancer activity of 3-(benzylthio)-1-propanamine analogs could be influenced by the methyl group's position through:
-
Target Selectivity: The substitution pattern on the benzyl ring could affect the molecule's affinity for various targets within cancer cells, such as specific enzymes or receptors.
-
Metabolic Stability: The position of the methyl group can influence the metabolic stability of the compound, affecting its half-life and overall efficacy.
Experimental Protocols for Evaluation
To empirically determine and compare the biological activities of this compound and its analogs, a series of well-established experimental protocols should be employed.
Synthesis of 3-(Benzylthio)-1-propanamine Analogs
A general synthetic route to this class of compounds involves the nucleophilic substitution of a substituted benzyl halide with 3-amino-1-propanethiol.
Caption: General synthesis of 3-(benzylthio)-1-propanamine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-amino-1-propanethiol in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, potassium carbonate) to deprotonate the thiol group.
-
Addition of Benzyl Halide: Slowly add the corresponding substituted benzyl bromide (ortho-, meta-, or para-methylbenzyl bromide) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MAO inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and serial dilutions of the test compounds.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and a cofactor (e.g., FAD).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination and Measurement: Stop the reaction and measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cytotoxicity Assay
The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT assay.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
While direct experimental data comparing the biological activities of this compound with its ortho- and para-methyl isomers is limited in the current literature, the analysis of related benzylthio-containing compounds provides a strong foundation for inferring structure-activity relationships. The position of the methyl group on the benzyl ring is anticipated to significantly impact the antimicrobial, enzyme inhibitory, and cytotoxic profiles of these molecules. The meta-substituted isomer, this compound, represents a key compound of interest, and a systematic evaluation of its activity alongside its positional isomers is a promising avenue for future research.
The experimental protocols detailed in this guide provide a robust framework for such a comparative study. The data generated from these assays would be invaluable in elucidating the precise role of substituent positioning on the biological activity of this class of compounds and could guide the rational design of more potent and selective therapeutic agents. Further investigations could also explore a wider range of substituents on the benzyl ring to build a more comprehensive SAR model.
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A Comparative Study of Thioether Linkers in Bioactive Molecules: A Guide for Researchers
In the realm of drug development and chemical biology, the covalent linkage of molecules is a cornerstone of innovation. Among the diverse chemical strategies employed, the formation of thioether bonds has emerged as a robust and versatile method for creating stable bioconjugates. This guide provides a comprehensive comparative analysis of various thioether linker strategies, offering field-proven insights and experimental data to empower researchers in selecting the optimal linker for their bioactive molecules.
The Significance of Thioether Linkers in Bioconjugation
Thioether linkages (C-S-C) are prized for their high stability under physiological conditions, a critical attribute for therapeutic agents like antibody-drug conjugates (ADCs) that must endure the rigors of systemic circulation before reaching their target.[1][2] Unlike more labile linkages, such as disulfides which are susceptible to reduction, thioethers provide a durable connection between a payload and its delivery vehicle.[3] This stability minimizes premature drug release, thereby enhancing the therapeutic index and reducing off-target toxicity.[1][2]
This guide will delve into the nuances of different thioether linker chemistries, comparing their synthesis, stability, and impact on the overall performance of bioactive molecules. We will explore the widely used maleimide-based chemistry, next-generation alternatives designed to overcome its limitations, and other powerful techniques like native chemical ligation and thiol-ene "click" chemistry.
Comparative Analysis of Thioether Linker Strategies
The choice of a specific thioether linker technology is a critical decision that can profoundly influence the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[4][5] This section provides a detailed comparison of the most prevalent methods for forming thioether bonds in bioactive molecules.
The reaction of a thiol with a maleimide is one of the most common methods for generating thioether bonds in bioconjugation.[][7] This Michael addition reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides.[8]
However, the resulting succinimidyl thioether linkage can exhibit limited in vivo stability due to a retro-Michael reaction, which can lead to payload exchange with endogenous thiols like glutathione and albumin.[8][9][10] This potential for premature drug release has driven the development of more stable alternatives.[7][8]
Diagram: Thiol-Maleimide Reaction and its Instability
Caption: The thiol-maleimide reaction and pathways of instability.
To address the stability concerns of traditional maleimide linkers, several next-generation alternatives have been developed. These include maleimide derivatives engineered to form more stable thioether bonds and entirely new chemical moieties like sulfones.
-
Hydrolyzed Succinimide: Hydrolysis of the succinimide ring in the thioether linkage has been shown to increase its stability by preventing the retro-Michael reaction.[10]
-
Thiazine Formation: Conjugation of a maleimide reagent to a peptide or protein with an N-terminal cysteine can lead to a chemical rearrangement, forming a more stable thiazine structure.[11] Studies have shown that the thiazine linker degrades significantly slower and is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.[11]
-
Sulfone Linkers: Phenyloxadiazole sulfone linkers have demonstrated superior stability in human plasma compared to their maleimide counterparts.[2][12] The resulting sulfone linkage is not susceptible to thioether exchange, preventing the transfer of the payload to other proteins like albumin.[12]
Table 1: Comparative Stability of Thioether Linkers in Human Plasma
| Linker Type | Conjugation Site | % Intact Conjugate (72h) | Reference |
| Maleimide | Fc-S396C | ~20% | [12] |
| Maleimide | LC-V205C | ~80% | [12] |
| Sulfone | Fc-S396C | >95% | [12] |
| Sulfone | LC-V205C | >95% | [12] |
Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and proteins by forming a native peptide bond.[13][14][15] While the final product contains an amide bond, the mechanism involves a key thioester intermediate and a transthioesterification step with an N-terminal cysteine residue, which is a form of thioether chemistry.[13][16]
NCL is highly chemoselective and regioselective, allowing for the precise assembly of unprotected peptide fragments in aqueous solution at neutral pH.[13][15] The reaction is traceless, meaning no residual linker atoms remain in the final product.[14] However, a key limitation of classical NCL is the strict requirement for a cysteine residue at the ligation site.[15]
Diagram: Native Chemical Ligation Workflow
Caption: The mechanism of Native Chemical Ligation.
The thiol-ene reaction is a "click" chemistry approach that forms a stable thioether bond through the radical-mediated addition of a thiol to an alkene.[17][18] This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light), and is orthogonal to many other functional groups found in biomolecules.[18][19] The resulting thioether linkage is very stable.[19]
While the use of UV irradiation can be a concern for some sensitive biomolecules, the speed and efficiency of the reaction can mitigate this issue.[19] Thiol-ene chemistry has found broad applications in peptide modification, protein labeling, and the synthesis of glycopolymers.[18][19]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and characterization of thioether-linked bioconjugates.
This protocol describes a general procedure for conjugating a thiol-containing biomolecule to a maleimide-functionalized payload.
-
Preparation of Biomolecule:
-
Dissolve the thiol-containing biomolecule (e.g., a cysteine-containing peptide or a reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5).
-
Ensure the concentration of the biomolecule is appropriate for the desired reaction scale.
-
-
Preparation of Maleimide Payload:
-
Dissolve the maleimide-functionalized payload in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.
-
-
Conjugation Reaction:
-
Add the maleimide-payload solution to the biomolecule solution in a dropwise manner while gently stirring. A typical molar excess of the maleimide reagent is 5-20 fold.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and quenching reagent.
-
-
Characterization:
-
Characterize the conjugate by HPLC, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).[20]
-
This protocol is used to assess the stability of the thioether linkage in a plasma environment.[21]
-
Incubation:
-
Incubate the purified bioconjugate in human or mouse plasma at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.
-
-
Sample Preparation:
-
Process the aliquots to precipitate plasma proteins and isolate the conjugate. This can be achieved by protein A/G affinity chromatography for antibody conjugates or by precipitation with acetonitrile.
-
-
Analysis:
-
Analyze the processed samples by LC-MS to quantify the amount of intact conjugate remaining.[21]
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time zero to determine the stability profile.[21]
-
Characterization of Thioether-Linked Bioconjugates
The thorough characterization of thioether-linked bioconjugates is essential to ensure their quality, homogeneity, and desired biological activity. A combination of analytical techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase and size-exclusion HPLC are used to assess the purity and aggregation of the conjugate.[20]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are powerful tools for confirming the identity of the conjugate and determining the precise mass, which can be used to calculate the drug-to-antibody ratio (DAR).[20][22] Top-down proteomics approaches can also be used to analyze intact protein conjugates.[22]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation and purity.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and the conjugated payload, which allows for the calculation of the DAR.
Diagram: Characterization Workflow
Caption: A typical workflow for characterizing thioether bioconjugates.
Conclusion and Future Perspectives
Thioether linkers are indispensable tools in the creation of robust and effective bioactive molecules. While traditional thiol-maleimide chemistry remains a popular choice due to its simplicity and efficiency, concerns about in vivo stability have spurred the development of innovative next-generation linkers with enhanced stability profiles.[7][8] Technologies like native chemical ligation and thiol-ene "click" chemistry offer unique advantages in terms of precision and orthogonality.
The selection of an appropriate thioether linker strategy is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired in vivo performance.[4][5] As our understanding of the interplay between linker chemistry and biological activity deepens, we can expect the development of even more sophisticated and finely-tuned linker technologies that will further advance the field of bioconjugate therapeutics.
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Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. MDPI. [Link]
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SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION | Semantic Scholar. Semantic Scholar. [Link]
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The Gold Standard: A Comparative Guide to X-ray Crystallography for Structure Confirmation of Propanamine Derivatives
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for propanamine derivatives, a class of compounds with significant therapeutic potential, where subtle changes in stereochemistry can drastically alter biological activity. While several analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, supported by experimental insights, to empower researchers in making informed decisions for the structural validation of their propanamine derivatives.
The Challenge: Unambiguous Structure Confirmation
Propanamine derivatives often possess chiral centers and conformational flexibility, making their structural elucidation complex. An incorrect structural assignment can lead to wasted resources and potential safety concerns in drug development. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach, with X-ray crystallography as the cornerstone for absolute structure determination, is the most robust strategy.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SCXRD) provides a three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[1] This technique is considered the "gold standard" because it offers an unparalleled level of detail and certainty about the solid-state structure of a molecule.[2]
The process, in essence, involves irradiating a single crystal of the propanamine derivative with X-rays and analyzing the resulting diffraction pattern.[3] This pattern is then mathematically transformed to generate a model of the atomic arrangement within the crystal.[3]
The Critical First Step: Crystallization
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[4][5] Propanamine derivatives, often synthesized as salts to improve solubility and handling, can present unique crystallization challenges.[6] Common issues include the formation of oils or amorphous precipitates ("oiling out") instead of well-ordered crystals.[6]
Overcoming Crystallization Hurdles: A Practical Approach
The key to successful crystallization lies in systematically exploring various conditions to induce slow, controlled precipitation. Here are some field-proven strategies:
-
Solvent Selection is Crucial: The choice of solvent and anti-solvent is paramount. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is essential. For propanamine salts, solvent systems like isopropanol/water or ethanol/heptane are common starting points.
-
Slow Evaporation: This is the simplest method, where a near-saturated solution is allowed to evaporate slowly.[7][8] The rate of evaporation can be controlled by adjusting the opening of the vial.
-
Vapor Diffusion: This is often the most effective method for obtaining high-quality crystals from small amounts of material.[8][9] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Temperature Control: Slowly cooling a saturated solution can also induce crystallization. A controlled cooling rate is often more effective than rapid cooling.[6]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive structural characterization.
| Technique | Information Provided | Strengths | Limitations | Application for Propanamine Derivatives |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, absolute stereochemistry.[1] | Unambiguous structure determination, considered the "gold standard."[2] | Requires a high-quality single crystal, which can be challenging to obtain.[4] Does not provide information about the structure in solution.[10] | Definitive confirmation of stereoisomers and conformers. |
| NMR Spectroscopy | Connectivity of atoms, information about the chemical environment of nuclei, and structure in solution.[10][11] | Provides detailed information about the structure in solution, does not require crystallization.[12] | Can be complex to interpret for molecules with many signals, less definitive for absolute stereochemistry than X-ray crystallography.[10] | Elucidation of the molecular backbone and relative stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition.[1] | High sensitivity, requires very small amounts of sample. | Provides limited information about the 3D structure. | Confirmation of the molecular formula. |
Experimental Workflow: From Powder to Structure
The journey from a synthesized propanamine derivative to a fully elucidated crystal structure involves a series of well-defined steps.
Caption: Experimental workflow for X-ray crystal structure determination.
Detailed Protocol: Vapor Diffusion Crystallization
This protocol outlines a general procedure for the vapor diffusion method, a highly effective technique for crystallizing propanamine derivatives.
Materials:
-
Purified propanamine derivative
-
A primary solvent in which the compound is soluble
-
An anti-solvent in which the compound is poorly soluble, and which is miscible with the primary solvent
-
Small glass vials (e.g., 0.5 mL)
-
Larger glass vials or a sealed container (e.g., 4 mL)
-
Syringe and needle or micropipette
Procedure:
-
Prepare the Compound Solution: Dissolve 2-5 mg of the purified propanamine derivative in a minimal amount of the primary solvent in a small vial. The solution should be close to saturation.
-
Set up the Diffusion Chamber: Add a larger volume of the anti-solvent to the larger vial.
-
Initiate Diffusion: Carefully place the small vial containing the compound solution inside the larger vial, ensuring the solutions do not mix.
-
Seal and Incubate: Seal the larger vial tightly and leave it undisturbed in a location with a stable temperature.
-
Monitor Crystal Growth: Check for crystal formation periodically over several days to weeks. High-quality crystals are often clear and have well-defined facets.
-
Harvest Crystals: Once suitable crystals have formed, carefully remove them from the solution using a small loop or pipette and immediately prepare them for mounting.
Data Interpretation and the Crystallographic Information File (CIF)
The culmination of a successful X-ray diffraction experiment is the generation of a Crystallographic Information File (CIF).[2][13] This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure, including unit cell dimensions, atomic coordinates, and details of the diffraction experiment.[14][15][16] The CIF file is the standard for reporting crystal structures in scientific publications and for depositing data in crystallographic databases.[15]
Key Parameters in a Crystallographic Report:
| Parameter | Description | Significance |
| Formula | The chemical formula of the compound. | Confirms the elemental composition. |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Describes the symmetry of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information about the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit. Typically < 0.05 for a well-refined structure. |
| Goodness-of-fit (GooF) | An indicator of the quality of the refinement. | A value close to 1.0 suggests a good refinement. |
The Synergy of Techniques: A Holistic Approach
While X-ray crystallography provides the ultimate structural proof, a truly comprehensive understanding of a propanamine derivative's properties requires the integration of data from multiple analytical techniques.
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A Comparative Guide to the In Vitro Cytotoxicity of 3-[(3-Methylbenzyl)thio]-1-propanamine
Abstract
The relentless pursuit of novel anticancer agents necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for assessing the cytotoxicity of 3-[(3-Methylbenzyl)thio]-1-propanamine, a novel thioether derivative. We present a comparative analysis against Doxorubicin, a widely used chemotherapeutic agent, across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate adenocarcinoma). This document details the experimental rationale, provides step-by-step protocols for the Sulforhodamine B (SRB) cytotoxicity assay, and presents illustrative data to guide researchers in interpreting the compound's potency and selectivity. Furthermore, we explore the potential mechanistic underpinnings related to p53 and caspase signaling pathways, providing a holistic view for drug development professionals.
Introduction: The Rationale for Profiling Novel Thioether Compounds
Cancer remains a leading cause of mortality worldwide, driving an urgent need for therapeutic agents with improved efficacy and reduced side effects[1]. Thioether-containing heterocyclic compounds have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines[1][2][3]. These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways[4][5].
The subject of this guide, this compound, is a synthetic thioether derivative. Its structural motifs suggest potential bioactivity, yet its cytotoxic profile remains uncharacterized. Profiling such a compound involves determining its dose-dependent effect on cell viability across different cancer types and comparing its potency to established drugs like Doxorubicin. Doxorubicin is a well-documented anthracycline antibiotic that primarily functions by intercalating DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to apoptotic cell death[6][7][8].
This guide establishes a robust, validated workflow for conducting this essential preclinical assessment, ensuring data integrity and providing a foundation for further mechanistic studies.
Experimental Design & Methodologies
A successful cytotoxicity screen hinges on a well-designed experiment. Our approach prioritizes reproducibility and mechanistic insight.
Selection of Cell Lines
To obtain a broad understanding of the compound's activity spectrum, we selected three commonly used and well-characterized human cancer cell lines representing different malignancies:
-
MCF-7 (Breast Adenocarcinoma): A p53 wild-type, estrogen-receptor-positive cell line, often sensitive to chemotherapy-induced apoptosis.
-
A549 (Lung Carcinoma): A p56 wild-type, non-small cell lung cancer line known for its relative resistance to certain cytotoxic agents[9].
-
PC-3 (Prostate Adenocarcinoma): A p53-null cell line, which allows for the investigation of p53-independent cell death mechanisms.
Choice of Cytotoxicity Assay: Sulforhodamine B (SRB)
While several colorimetric assays exist for measuring cytotoxicity, such as the MTT and Crystal Violet Elution (CVE) assays, we selected the Sulforhodamine B (SRB) assay for this protocol.[10]
Causality Behind the Choice:
-
Principle: The SRB assay is a protein-staining method. It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of living, attached cells.
-
Advantages over MTT: The MTT assay measures mitochondrial reductase activity, which can be confounded by compounds that alter cellular metabolism without directly killing the cells[11][12]. The SRB assay, being based on total protein content, is less prone to such artifacts and provides a more stable and direct measure of cell number. It is the method of choice for large-scale drug screening programs, including those at the National Cancer Institute (NCI).[10]
Comparative Agent: Doxorubicin
Doxorubicin serves as the positive control and benchmark for this study. Its well-defined mechanism of action and extensive characterization across numerous cell lines provide a robust reference for contextualizing the potency of this compound.[6][9][13]
Detailed Experimental Protocol: SRB Cytotoxicity Assay
This protocol is designed as a self-validating system, with internal controls to ensure data quality.
Workflow Diagram
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture MCF-7, A549, and PC-3 cells in their recommended media until ~80% confluent.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into 96-well microtiter plates. Include wells for "no cell" blanks.
-
Rationale: Optimal seeding density is crucial for ensuring cells are in the logarithmic growth phase during treatment.[10]
-
-
Cell Adherence:
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly to the bottom of the wells.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (DMSO only) and untreated control wells.
-
Rationale: A wide concentration range is essential for generating a complete dose-response curve to accurately calculate the IC₅₀ value.
-
-
Drug Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour incubation is standard for assessing the effects of cytotoxic agents that may rely on cell cycle progression to exert their effects.[6]
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration: 10% TCA).
-
Incubate at 4°C for 1 hour.
-
Rationale: Cold TCA fixes the cells and precipitates proteins, ensuring that all cellular protein is retained for staining.
-
-
Washing:
-
Carefully discard the supernatant. Wash the plates five times with slow-running tap water or deionized water.
-
Remove excess water by tapping the plates on paper towels and allow them to air dry completely.
-
Rationale: Thorough washing removes TCA and unbound media components that could interfere with the SRB dye binding.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Rationale: Acetic acid keeps the SRB dye protonated, facilitating its binding to basic amino acids in the cellular proteins.
-
-
Post-Stain Washing:
-
Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Rationale: Washing with dilute acetic acid removes non-specifically bound dye, reducing background noise and increasing signal specificity.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plates on a shaker for 10-20 minutes to fully solubilize the protein-bound dye.
-
Rationale: The basic pH of the Tris buffer deprotonates the SRB dye, causing it to dissociate from the proteins and dissolve into the solution for measurement.
-
-
Absorbance Reading & Data Analysis:
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Illustrative Results & Comparative Analysis
The primary output of this assay is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative IC₅₀ Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |
| This compound | 9.5 | 25.2 | 12.8 |
| Doxorubicin (Reference) [9] | 2.5 | > 20 | 5.1 |
Note: Data for the test compound is illustrative. Doxorubicin data is representative of values found in the literature for a 24-48h exposure.[9]
Interpretation of Illustrative Data:
-
Potency: Doxorubicin demonstrates higher potency (lower IC₅₀) than the test compound in the MCF-7 and PC-3 cell lines.
-
Selectivity & Resistance: The A549 cell line shows significant resistance to both compounds, a common observation for this line.[9] The test compound appears less potent overall but may have a different spectrum of activity.
-
p53-Dependence: Both compounds are effective in the p53-null PC-3 cell line, suggesting they can induce cell death through p53-independent mechanisms. However, the higher potency in the p53 wild-type MCF-7 cells could imply that a functional p53 pathway enhances their cytotoxic effect.
Mechanistic Considerations: p53-Caspase Apoptosis Pathway
The cytotoxicity of many chemotherapeutic agents, including Doxorubicin, is mediated by the induction of apoptosis, a form of programmed cell death.[8][14] The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in this process.[15]
Upon cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can be activated. Activated p53 transcriptionally upregulates pro-apoptotic proteins like BAX.[16] BAX translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[17] This event triggers the activation of a cascade of cysteine proteases known as caspases, notably the executioner caspase-3 and caspase-6, which dismantle the cell, leading to apoptosis.[16][18]
Caption: Simplified intrinsic apoptosis pathway mediated by p53 activation.
This pathway provides a testable hypothesis for the mechanism of this compound. Future experiments could involve Western blotting for activated caspase-3 or measuring BAX expression in treated cells to validate this proposed mechanism.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous methodology for the initial cytotoxicity profiling of this compound. By comparing its performance against the gold-standard Doxorubicin across a panel of relevant cancer cell lines, researchers can effectively determine its in vitro potency and spectrum of activity.
The illustrative data suggest that while the novel compound may be less potent than Doxorubicin, its activity in p53-null cells warrants further investigation. Subsequent studies should aim to:
-
Expand the cell line panel to include more diverse cancer types.
-
Investigate the mechanism of action, confirming apoptosis induction via caspase activity assays and TUNEL staining.[19]
-
Assess its effect on non-cancerous cell lines (e.g., HFF-1) to determine a preliminary selectivity index.[4]
By following the robust protocols and logical framework presented herein, drug development professionals can generate the high-quality, reproducible data necessary to advance promising new chemical entities toward further preclinical and clinical evaluation.
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Chen, M., et al. (2015). Synthesis of thioether andrographolide derivatives and their inhibitory effect against cancer cells. PMC - NIH. Available at: [Link]
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Dahham, S. S., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Methylbenzyl Substituted Compounds
Introduction: The Strategic Importance of the 3-Methylbenzyl Group in Medicinal Chemistry
In the intricate process of drug discovery and development, the modification of a lead compound's structure is a critical step toward optimizing its biological activity, selectivity, and pharmacokinetic properties.[1] The structure-activity relationship (SAR) explores the link between a molecule's chemical structure and its biological function, providing a foundational framework for rational drug design.[1] Among the myriad of structural motifs employed by medicinal chemists, the benzyl group is a common scaffold. The strategic placement of substituents on its phenyl ring can profoundly influence a compound's interaction with its biological target.
This guide focuses on the 3-methylbenzyl (or meta-methylbenzyl) substitution, a seemingly simple modification that can lead to significant changes in a molecule's efficacy and selectivity. The methyl group, though small, can impact a compound's properties in several ways:
-
Steric Influence: The position of the methyl group can dictate the molecule's preferred conformation and influence how it fits into a protein's binding pocket.
-
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic ring, potentially affecting interactions with the target.
-
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a binding site.
This guide provides a comparative analysis of 3-methylbenzyl substituted compounds against their positional isomers (ortho and para) and unsubstituted counterparts across different therapeutic targets. We will delve into supporting experimental data, outline key protocols for evaluation, and present a logical framework for understanding the nuanced role of the 3-methylbenzyl group in modulating biological activity.
Comparative Analysis of 3-Methylbenzyl Substitution
The influence of the substituent position on the benzyl ring is a recurring theme in SAR studies. The following examples illustrate how the 3-methylbenzyl group's unique steric and electronic properties contribute to the biological activity of different compound classes.
Pyrimidine-2,4(1H,3H)-dione Derivatives as Anticancer Agents
In a study focused on novel pyrimidine-dione derivatives targeting thymidylate synthase for cancer therapy, the position of the methyl group on the benzyl substituent was found to be a key determinant of cytotoxic activity.[2]
The data below compares the activity of the 3-methylbenzyl substituted compound (5b) with its 4-methylbenzyl (para) analogue (5f) against the MCF-7 breast cancer cell line.
| Compound | Substitution | Target Cell Line | IC50 (µM) |
| 5b | 3-Methylbenzyl | MCF-7 | 14.15 |
| 5f | 4-Methylbenzyl | MCF-7 | Weaker Activity |
| 5h | 3-Bromo-4-methoxybenzyl | MCF-7 | 16.50 ± 4.90 |
| Cisplatin | Reference Drug | MCF-7 | N/A |
| 5-Fluorouracil | Reference Drug | MCF-7 | N/A |
| (Data sourced from reference[2]) |
The SAR analysis revealed that compound 5b , with the 3-methylbenzyl group, exhibited significantly higher activity against MCF-7 cells compared to its para-substituted counterpart, 5f.[2] This suggests that the meta-positioning of the methyl group optimizes hydrophobic interactions within the thymidylate synthase binding pocket, whereas a para-methyl group may result in a less favorable binding orientation.[2]
YC-1 Analogs as sGC Activators and HIF-1 Inhibitors
The compound YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its analogs have been studied for their antiplatelet and other biological activities.[3] SAR studies on the 1-N-benzyl substituent have provided insights into the effects of positional isomerism.
When evaluating fluoro-substituted analogs, the ortho derivative showed better inhibitory activity than the meta and para derivatives.[3] In a separate series of modifications on the benzyl ring, substitutions at the ortho position with either fluoro or cyano groups led to better inhibitory activity compared to substitutions at the meta or para positions.[3] For instance, the IC50 values for monofluoro-substituted compounds were:
-
ortho (26a): 4.9 µM
-
meta (26b): 10 µM
-
para (26c): 19 µM
This highlights that while the 3-methyl (meta) position was favorable in the pyrimidine-dione series, the optimal position for a substituent is highly dependent on the specific scaffold and the topology of the target's binding site.
Benzylthioquinolinium Iodides as Antifungal Agents
In the development of antifungal agents, a series of 3-substituted benzylthioquinolinium iodides were synthesized and evaluated.[4] The study included an analog with a 3-methylbenzyl group to explore a quadrant of the Craig plot representing negative σ (electronic) and positive π (hydrophobic) values.[4]
The results indicated that compounds with a methyl group on the benzyl ring showed potent activities against C. neoformans, comparable to trifluoromethyl analogs.[4] However, these activities were lower than that of the unsubstituted analog (9a).[4] This demonstrates a case where the addition of a methyl group, regardless of its position, did not enhance potency against this specific pathogen compared to the parent compound.
Experimental Protocols for SAR Evaluation
To establish a robust SAR, it is essential to employ validated and reproducible experimental assays. Below are detailed protocols for common assays used to characterize the activity of novel compounds.
Protocol 1: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity. This protocol is fundamental for evaluating potential anticancer agents like the pyrimidine-dione derivatives discussed earlier.[2]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-methylbenzyl substituted analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme, such as acetylcholinesterase, butyrylcholinesterase, or viral proteases.[5][6]
Objective: To determine the concentration of a compound that inhibits enzyme activity by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds at various concentrations in a suitable assay buffer.
-
Reaction Setup: In a 96-well plate, add the buffer, the test compound (or vehicle for control wells), and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress over time. This can be done by measuring the increase in absorbance or fluorescence of a product, or the decrease in the signal from the substrate, using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize these rates to the activity of the enzyme in the absence of the inhibitor (100% activity) and a control with no enzyme activity (0% activity).
-
IC50 Determination: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.
Logical Framework for SAR Analysis
The process of elucidating the structure-activity relationship is iterative. It involves a continuous cycle of design, synthesis, testing, and analysis.
Caption: The iterative cycle of SAR studies.
Conclusion
The 3-methylbenzyl substitution is a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. As demonstrated, its effect is highly context-dependent, providing significant potency enhancement in some scaffolds (e.g., pyrimidine-diones) while having a lesser or even detrimental effect in others. A thorough SAR investigation, comparing positional isomers and utilizing robust biological assays, is crucial for understanding the specific steric, electronic, and hydrophobic requirements of a given drug target. The insights gained from such comparative studies are essential for guiding the rational design of more potent, selective, and ultimately, more effective therapeutic agents.
References
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- 3-Methylbenzyl alcohol 587-03-1 wiki. Guidechem.
- Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. NIH.
- Comparative Guide to Confirming the Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine via Secondary Assays. Benchchem.
- 3-Methylbenzyl alcohol | C8H10O | CID 11476. PubChem.
- Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosph
- 3-methylbenzyl alcohol (CHEBI:27995). EMBL-EBI.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI.
- Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. MDPI.
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase.
- 3-Methylbenzyl alcohol 98 587-03-1. Sigma-Aldrich.
- Structure-Activity Relationship Studies.
- Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: Design, synthesis, MTT assay, and DFT calculation.
Sources
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- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of 3-[(3-Methylbenzyl)thio]-1-propanamine and Commercial Reagents in Antifungal and Anticancer Applications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This guide provides a comprehensive comparative analysis of the novel reagent, 3-[(3-Methylbenzyl)thio]-1-propanamine , against established commercial reagents in two critical areas of biomedical research: antifungal and anticancer applications. Drawing upon established principles of structure-activity relationships for benzylthio and propanamine derivatives, this document outlines a rigorous experimental framework for evaluating its efficacy.
The unique molecular architecture of this compound, featuring a lipophilic 3-methylbenzyl group, a flexible propanamine chain, and a sulfur-containing thioether linkage, suggests its potential as a bioactive agent. The thioether moiety is a known pharmacophore in various therapeutic agents, contributing to metabolic stability and target engagement. The primary amine offers a site for interaction with biological targets and can be crucial for its mechanism of action. This guide will delve into the methodologies required to substantiate these therapeutic hypotheses.
I. Rationale for Comparative Evaluation: Antifungal and Anticancer Potential
The selection of antifungal and anticancer assays for the evaluation of this compound is based on extensive literature precedent for structurally related compounds. Benzylthio derivatives have demonstrated significant activity against various fungal pathogens and cancer cell lines. The substitution on the benzyl ring, in this case, a methyl group at the 3-position, can modulate the compound's electronic and steric properties, potentially enhancing its biological activity and selectivity.
This guide will compare this compound with the following commercially available and widely used reagents:
-
Antifungal Comparator: Fluconazole , a triazole antifungal agent commonly used to treat a variety of fungal infections. Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Anticancer Comparator: A selective Sirtuin 2 (SIRT2) inhibitor with a thioether scaffold. SIRT2 is a promising therapeutic target in neurodegenerative diseases and cancer, and inhibitors containing a thioether linkage have shown significant potency and selectivity.[1]
The objective of this comparative analysis is to determine if this compound exhibits superior or comparable efficacy to these established reagents, thereby warranting its further development as a potential therapeutic candidate.
II. Experimental Design and Methodologies
To ensure the scientific integrity and reproducibility of the findings, the following detailed experimental protocols are provided. These protocols are based on widely accepted and validated assays in the fields of mycology and oncology.
A. Antifungal Efficacy Assessment
The antifungal activity of this compound will be determined using the broth microdilution method, a standardized technique for in vitro antifungal susceptibility testing.[2][3]
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal efficacy using the broth microdilution method.
Step-by-Step Protocol: Broth Microdilution Assay
-
Preparation of Reagents:
-
Dissolve this compound and Fluconazole in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mg/mL).
-
Prepare RPMI-1640 medium buffered with MOPS and supplemented with L-glutamine.
-
-
Inoculum Preparation:
-
Subculture fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[3]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and Fluconazole in RPMI-1640 medium, typically ranging from 64 µg/mL to 0.0625 µg/mL.
-
Inoculate each well with the prepared fungal suspension.
-
Include a drug-free growth control and a sterility control (medium only).
-
Incubate the plates at 35°C for 24 hours for Candida species and 48 hours for Aspergillus species.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.
-
The results will be tabulated and compared to assess the relative potency of this compound.
-
B. Anticancer Efficacy Assessment
The cytotoxic potential of this compound against cancer cells will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the selected SIRT2 inhibitor in the culture medium.
-
Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
III. Expected Outcomes and Data Interpretation
The experimental data generated from these assays will be summarized in the following tables to facilitate a clear and objective comparison.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | This compound | Fluconazole |
| Candida albicans | [Hypothetical Data] | [Hypothetical Data] |
| Aspergillus fumigatus | [Hypothetical Data] | [Hypothetical Data] |
| Cryptococcus neoformans | [Hypothetical Data] | [Hypothetical Data] |
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Cancer Cell Line | This compound | SIRT2 Inhibitor |
| MCF-7 (Breast Cancer) | [Hypothetical Data] | [Hypothetical Data] |
| HCT116 (Colon Cancer) | [Hypothetical Data] | [Hypothetical Data] |
| A549 (Lung Cancer) | [Hypothetical Data] | [Hypothetical Data] |
A lower MIC value in the antifungal assay indicates greater potency. Similarly, a lower IC50 value in the anticancer assay signifies higher cytotoxic activity. The selectivity of the compound can be assessed by comparing its activity against different fungal strains or cancer cell lines.
IV. Concluding Remarks and Future Directions
This guide provides a robust framework for the initial comparative efficacy evaluation of this compound. The proposed experiments will generate critical data to ascertain its potential as a novel antifungal or anticancer agent. Favorable outcomes from these in vitro studies would justify further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and toxicological profiling. The modular nature of the this compound scaffold also presents opportunities for medicinal chemistry efforts to synthesize analogs with improved potency and selectivity, guided by the structure-activity relationships elucidated from these initial studies.
V. References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
Benzyl Alcohol+sertaconazole Nitrate: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
-
Is Benzyl Alcohol a good antifungal agent? Misbar. [Link]
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Thioamines in Biological Matrices
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of thioamines—a class of organic compounds containing a thiol group and an amine group—in biological matrices is of paramount importance. These molecules, ranging from the vital endogenous antioxidant glutathione to therapeutic thioamide drugs, play critical roles in health and disease. The reliability of pharmacokinetic, toxicokinetic, and biomarker studies hinges on the robustness of the analytical methods employed.
This guide provides an in-depth comparison of the two predominant analytical techniques for thioamine quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of procedural steps, this document delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our objective is to equip you with the technical insights and field-proven knowledge to select and validate the most appropriate method for your research needs.
The Analytical Challenge: The Reactive Nature of Thioamines
The central challenge in thioamine analysis is the inherent reactivity of the sulfhydryl (-SH) group. This group is susceptible to oxidation, leading to the formation of disulfides (e.g., glutathione disulfide, GSSG, from reduced glutathione, GSH). This reactivity necessitates meticulous sample handling and preparation to preserve the in vivo state of the thioamines.[1][2] Immediate acidification or derivatization of the thiol group upon sample collection is often a critical first step to prevent auto-oxidation and ensure data integrity.[1][3]
Comparative Overview of Core Analytical Techniques
The choice between HPLC-ECD and LC-MS/MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, throughput, and available instrumentation.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective technique well-suited for the analysis of electroactive compounds, which includes many thioamines.[4] The principle of ECD is based on measuring the current generated when an analyte is oxidized or reduced at an electrode surface. This direct measurement without the need for derivatization for some thioamines makes it a powerful tool.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and versatility.[5][6][7] This technique separates compounds based on their chromatographic properties and then identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of specificity minimizes the impact of interfering components from complex biological matrices.[8]
The following diagram illustrates the fundamental workflow for both techniques.
Caption: General workflow for thioamine analysis in biological matrices.
In-Depth Comparison: Performance and Validation Parameters
A rigorous validation process is essential to demonstrate that an analytical method is fit for its intended purpose. Key validation parameters, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA), are compared for HPLC-ECD and LC-MS/MS.
Case Study 1: Endogenous Thiol - Glutathione (GSH) in Human Blood/Plasma
Glutathione is a key indicator of cellular redox status, and its accurate measurement is crucial in many disease-related studies.
| Parameter | LC-MS/MS | HPLC-ECD | Justification & Causality |
| Linearity Range | 0.01 - 50 µM (GSH & GSSG) | 0.01 - 80 µmol/L (GSH) | LC-MS/MS often provides a wider dynamic range, accommodating both low physiological and higher pathological concentrations without dilution.[9] |
| LLOQ | 0.5 µM (GSH), 0.0625 µM (GSSG) | ~0.01 µmol/L (GSH) | Both techniques offer excellent sensitivity, capable of quantifying low nanomolar concentrations. The choice may depend on the specific instrumentation and optimization.[4][9] |
| Accuracy (% Bias) | -2.1% to 7.9% | Within ±15% of nominal | The high selectivity of MS/MS minimizes interference from matrix components, often leading to superior accuracy.[9] HPLC-ECD accuracy is highly dependent on chromatographic resolution from interfering electroactive species. |
| Precision (% RSD) | < 10% (Intra- & Inter-day) | < 15% | Both methods demonstrate high precision. The use of stable isotope-labeled internal standards in LC-MS/MS effectively corrects for variability in sample processing and instrument response.[9] |
| Selectivity | High | Moderate to High | LC-MS/MS is inherently more selective due to detection based on specific mass transitions. HPLC-ECD selectivity relies on the uniqueness of the analyte's oxidation/reduction potential and chromatographic separation.[9] |
| Sample Volume | Lower (e.g., 10-50 µL) | Higher (e.g., 50-100 µL) | The higher sensitivity of modern LC-MS/MS systems often allows for the use of smaller sample volumes, which is advantageous in studies with limited sample availability. |
| Stability | GSH stable for at least 7 days at -80°C in acidified samples. | GSH stable for up to 4 weeks at -80°C in 15% perchloric acid. | Proper sample stabilization is critical for both methods to prevent GSH auto-oxidation.[1] |
Case Study 2: Therapeutic Thioamide - Ethionamide in Human Plasma
Ethionamide is a second-line antituberculosis drug. Its therapeutic drug monitoring is important for treatment efficacy and minimizing toxicity.
| Parameter | LC-MS/MS | HPLC-ECD | Justification & Causality |
| Linearity Range | 25.7 - 6120 ng/mL | Method-dependent | LC-MS/MS provides a broad linear range suitable for pharmacokinetic studies, covering both peak and trough concentrations.[10] |
| LLOQ | 25.7 ng/mL | Method-dependent | The sensitivity of LC-MS/MS is well-suited for quantifying therapeutic concentrations of ethionamide in plasma.[10] |
| Accuracy (% Bias) | Within ±15% of nominal | Within ±15% of nominal | LC-MS/MS is the preferred method for regulatory submissions due to its high specificity, which is crucial for distinguishing the parent drug from its metabolites.[10] |
| Precision (% RSD) | < 15% | < 15% | As with other LC-MS/MS assays, the use of a suitable internal standard ensures high precision.[10] |
| Selectivity | High | Moderate | HPLC-ECD may be susceptible to interference from other drugs or endogenous compounds, whereas LC-MS/MS can selectively detect ethionamide and its metabolites. |
| Sample Prep | Solid-Phase Extraction (SPE) | LLE or SPE | SPE is commonly used for LC-MS/MS to achieve high sample purity and minimize matrix effects.[10] |
| Stability | Stable for 13h (bench-top), 28h (autosampler), 6 freeze-thaw cycles, and 146 days at -80°C.[11] | Stability needs to be rigorously assessed. | Comprehensive stability testing is a mandatory part of method validation to ensure that the measured concentration reflects the true concentration at the time of sampling.[11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as examples and should be optimized and fully validated for your specific application.
Protocol 1: LC-MS/MS for Glutathione (GSH & GSSG) in Human Plasma
This protocol is adapted from a validated method for the sensitive quantification of GSH and its oxidized form, GSSG.
1. Sample Collection and Stabilization:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately after collection, transfer 100 µL of whole blood into a tube containing 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins and stabilize GSH.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.0 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate GSH and GSSG.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
GSH: m/z 308.1 → 162.1
-
GSSG: m/z 613.2 → 355.1
-
Stable isotope-labeled internal standards should be used for accurate quantification.
-
The logical flow of this LC-MS/MS method is depicted below.
Caption: LC-MS/MS protocol for glutathione analysis.
Protocol 2: HPLC-ECD for Total Thiols (e.g., Cysteine) in Urine
This protocol outlines a general approach for the determination of total thiols after a reduction step, followed by derivatization.
1. Sample Preparation:
-
To measure total thiols, disulfide bonds must first be reduced. To 500 µL of urine, add 50 µL of a reducing agent solution (e.g., 10% sodium borohydride in 0.1 M NaOH).
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and precipitate proteins by adding 250 µL of 10% metaphosphoric acid.
-
Centrifuge at 12,000 x g for 10 minutes.
-
The supernatant can then be derivatized or directly injected if the native thiol is electroactive at a suitable potential. For many thiols, pre-column derivatization with an agent like o-phthalaldehyde (OPA) is required to produce a fluorescent and electroactive derivative.
2. HPLC-ECD Analysis:
-
HPLC System: An isocratic HPLC system.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 M sodium phosphate, 0.05 M sodium acetate, with 10% methanol, adjusted to pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: A coulometric or amperometric detector.
-
Working Electrode Potential: Set to a potential sufficient to oxidize the thiol or its derivative (e.g., +400 to +800 mV). The optimal potential must be determined experimentally by constructing a hydrodynamic voltammogram.
The workflow for the HPLC-ECD method is visualized below.
Caption: HPLC-ECD protocol for total thiol analysis.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-ECD and LC-MS/MS are powerful techniques for the quantification of thioamines in biological matrices.
HPLC-ECD remains a cost-effective, robust, and highly sensitive option, particularly for dedicated analysis of a limited number of known electroactive thioamines. Its simplicity can be an advantage in high-throughput settings.
LC-MS/MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices, for distinguishing between structurally similar compounds (e.g., drug and metabolites), and for applications requiring the highest level of confidence and regulatory compliance. While the initial investment is higher, its versatility and the richness of the data it provides are often indispensable in modern research and development.
Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements, the properties of the thioamine of interest, and the available resources. A comprehensive validation, following established guidelines, is non-negotiable to ensure the generation of reliable and reproducible data that can confidently support critical scientific and clinical decisions.
References
-
Kulkarni, R., Pandey, S., Mungantiwar, A., & Mullangi, R. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study. Biomedical Chromatography, 25(9), 985-994. Available at: [Link]
-
Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2013). Glutathione stability in whole blood: effects of various deproteinizing acids. Journal of Chromatography B, 927, 111-115. Available at: [Link]
-
Lenton, S. V., Sane, A. T., & Mårtensson, J. (2014). Rapid method for glutathione quantitation using high-performance liquid chromatography with coulometric electrochemical detection. Analytical Biochemistry, 445, 56-61. Available at: [Link]
-
Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. Proteomics – Clinical Applications, 17(3), e2200106. Available at: [Link]
-
Serru, V., Baudin, B., Ziegler, F., & Cals, M. J. (2006). Effects of Storage Time and Temperature on the Stability of Glutathione in Deproteinized Blood Sample. Journal of Food and Drug Analysis, 14(2). Available at: [Link]
-
Kulkarni, R., Pandey, S., Mungantiwar, A., & Mullangi, R. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study. ResearchGate. Available at: [Link]
-
Squellerio, I., Porro, B., Songia, P., Veglia, F., Tremoli, E., & Cavalca, V. (2012). Direct glutathione quantification in human blood by LC–MS/MS: Comparison with HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 70, 325-332. Available at: [Link]
-
Jones, D. P. (2013). Methods for the Determination of Plasma or Tissue Glutathione Levels. Methods in Molecular Biology, 1005, 23-33. Available at: [Link]
-
Sharma, D., & Nair, A. (2011). Quantitative bioanalysis by LC-MS/MS: a review. International Journal of Drug Development and Research, 3(4), 135-153. Available at: [Link]
-
Amuza Inc. (n.d.). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
-
Clarke, W. (2012). Therapeutic drug monitoring and LC-MS/MS. Journal of Chromatography B, 883-884, 33-49. Available at: [Link]
-
Enomoto, A. C., Schneider, E., McKinnon, T., Williams, C. D., & Knaub, L. A. (2020). Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. Biomedical Chromatography, 34(9), e4854. Available at: [Link]
-
Lee, S. G., Yim, J., Lim, Y., & Kim, J. H. (2016). Validation of a liquid chromatography tandem mass spectrometry method to measure oxidized and reduced forms of glutathione in whole blood and verification in a mouse model as an indicator of oxidative stress. Journal of Chromatography B, 1019, 45-50. Available at: [Link]
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- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid method for glutathione quantitation using high-performance liquid chromatography with coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What methods can be used to measure intracellular cysteine content? [en.biotech-pack.com]
- 7. Electroanalysis of Plant Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmro.in [cmro.in]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 3-[(3-Methylbenzyl)thio]-1-propanamine
In the landscape of drug discovery and chemical biology, the characterization of a novel bioactive compound extends beyond the identification of its primary target. A comprehensive understanding of its interaction with a broader range of biological molecules is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for researchers to conduct cross-reactivity studies of the compound 3-[(3-Methylbenzyl)thio]-1-propanamine. Due to the limited publicly available data on the specific biological targets of this molecule, this guide will propose a putative target class based on structural analogies and outline a systematic approach to assess its selectivity.
The chemical structure of this compound, featuring a propanamine moiety and a thioether-linked methylbenzyl group, suggests potential interactions with enzymes that recognize amine substrates or possess hydrophobic binding pockets capable of accommodating the benzyl group. Based on these features, we hypothesize that monoamine oxidases (MAOs) could be a primary target class for this compound. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters and are frequent targets for therapeutic agents.[1]
This guide will therefore focus on a cross-reactivity study design with Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) as the primary putative targets. To assess the selectivity of this compound, we will compare its activity against a panel of functionally distinct enzymes: Spermidine Synthase and Acetylcholinesterase (AChE).
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study necessitates a carefully planned experimental workflow. The following diagram illustrates the logical progression of the investigation, from initial compound handling to data analysis and interpretation.
Caption: Workflow for assessing the enzymatic cross-reactivity of this compound.
Methodologies for Enzymatic Assays
The following sections provide detailed protocols for the enzymatic assays. It is crucial to include appropriate positive and negative controls in each assay to ensure data validity.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay will determine the inhibitory potential of this compound against the two major isoforms of monoamine oxidase. A fluorometric assay is described here, which offers high sensitivity.[2][3]
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in assay buffer.
-
Prepare solutions of positive controls: Clorgyline for MAO-A and Pargyline for MAO-B.[4]
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a solution of a suitable substrate, such as p-tyramine, which is a substrate for both isoforms.[2]
-
Prepare a detection reagent mix containing HRP and a fluorescent probe (e.g., Amplex Red).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or positive control at various concentrations to the wells. For the negative control, add 20 µL of assay buffer with DMSO.
-
Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately add 40 µL of the detection reagent mix.
-
Measure the fluorescence intensity at time zero and then kinetically over 30-60 minutes using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read).
-
Normalize the data to the negative control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Spermidine Synthase Inhibition Assay
Spermidine synthase is an enzyme involved in polyamine biosynthesis.[5] The activity of this enzyme can be monitored by various methods, including radiolabeling or coupled enzymatic assays. A non-radioactive, coupled-enzyme assay is described below.
Principle: Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine and 5'-methylthioadenosine (MTA). The production of MTA can be coupled to a series of enzymatic reactions leading to a detectable product.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions.
-
Prepare a known spermidine synthase inhibitor as a positive control, such as N-cyclohexyl-1,3-propanediamine (CDAP).[6]
-
Prepare solutions of recombinant human spermidine synthase, putrescine, and dcSAM.
-
Prepare the coupling enzyme system which may include MTA phosphorylase, xanthine oxidase, and a colorimetric or fluorometric probe.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or positive control at various concentrations to the wells.
-
Add 20 µL of spermidine synthase enzyme and incubate for 10-15 minutes.
-
Add 20 µL of putrescine and 20 µL of dcSAM to initiate the reaction.
-
Add 20 µL of the coupling enzyme system and detection probe.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay evaluates the potential of the test compound to inhibit acetylcholinesterase, a key enzyme in the nervous system.[7] The Ellman's method is a widely used colorimetric assay for AChE activity.[8][9]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO and serial dilutions.
-
Prepare a known AChE inhibitor as a positive control (e.g., physostigmine or donepezil).
-
Prepare a solution of purified AChE (e.g., from electric eel or human recombinant).
-
Prepare solutions of acetylthiocholine iodide (ATCI) and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound or positive control at various concentrations to the wells.
-
Add 50 µL of the AChE solution and incubate for 10 minutes at room temperature.
-
Add 50 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Measure the absorbance at 412 nm kinetically for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Data Presentation and Interpretation
The results of the enzymatic assays should be compiled into a clear and concise table to facilitate comparison.
Table 1: Cross-Reactivity Profile of this compound
| Enzyme Target | Putative Role | IC₅₀ (µM) [Test Compound] | IC₅₀ (µM) [Positive Control] | Positive Control Used |
| MAO-A | Primary Target | Experimental Value | Experimental Value | Clorgyline |
| MAO-B | Primary Target | Experimental Value | Experimental Value | Pargyline |
| Spermidine Synthase | Off-Target | Experimental Value | Experimental Value | N-cyclohexyl-1,3-propanediamine |
| Acetylcholinesterase | Off-Target | Experimental Value | Experimental Value | Physostigmine |
The selectivity of the compound can be expressed as a selectivity index, which is the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for the primary target enzyme. A higher selectivity index indicates a greater specificity for the primary target.
The following diagram illustrates the concept of a cross-reactivity profile, highlighting the desired outcome of high potency against the primary target and low potency against off-targets.
Caption: Idealized cross-reactivity profile for a selective compound.
Conclusion
This guide provides a comprehensive framework for initiating the investigation of the enzymatic cross-reactivity of this compound. By systematically evaluating its inhibitory activity against a panel of rationally selected enzymes, researchers can gain crucial insights into its selectivity and potential for further development. The provided protocols are based on established methodologies and can be adapted to specific laboratory capabilities. A thorough and well-documented cross-reactivity study is an indispensable step in the journey from a novel compound to a well-characterized chemical probe or therapeutic lead.
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PubChem. 3-(Methylthio)propylamine. National Center for Biotechnology Information. [Link]
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Pegg, A. E. (2009). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E592-E602. [Link]
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ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
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PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
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PubMed Central. Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts. [Link]
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A Senior Application Scientist's Guide to In Vitro Metabolic Stability Assessment of Thioether Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The thioether moiety, a sulfur atom bonded to two alkyl or aryl groups, is a common functional group in a multitude of pharmaceuticals. Its presence can significantly influence a molecule's physicochemical properties, target engagement, and, critically, its metabolic fate. A thorough understanding of a thioether-containing compound's metabolic stability is paramount in early drug discovery, as it directly impacts its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.
This guide provides an in-depth comparison of the methodologies used to assess the in vitro metabolic stability of thioether compounds. We will move beyond simple procedural lists to explore the biochemical rationale behind experimental design, compare the utility of different biological matrices, and provide a self-validating protocol for generating robust and reliable data.
The Metabolic Landscape: Key Pathways for Thioether Biotransformation
Thioether compounds are primarily metabolized through two major pathways: Phase I oxidation and Phase II conjugation. The dominant pathway is dictated by the specific chemical structure of the compound and its accessibility to various enzyme systems.
Phase I Metabolism: The Central Role of S-Oxidation
The most prevalent metabolic transformation for thioethers is S-oxidation, the addition of an oxygen atom to the sulfur, which is a soft nucleophile.[1] This reaction sequentially forms a sulfoxide and then a sulfone, significantly increasing the compound's polarity and facilitating its excretion. Two key enzyme superfamilies are responsible for this transformation: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).
-
Cytochrome P450 (CYP) System: CYPs are a large family of heme-containing enzymes located primarily in the endoplasmic reticulum of hepatocytes.[2] They are the major catalysts for the metabolism of a vast array of xenobiotics.[3] For thioethers, CYPs, particularly isoforms like CYP3A4, CYP2C9, and CYP1A2, can catalyze S-oxidation to form sulfoxides.[3][4] In some cases, the resulting sulfoxide can be a reactive intermediate capable of covalent binding.[4]
-
Flavin-containing Monooxygenase (FMO) System: FMOs are non-heme enzymes that also catalyze the oxygenation of nucleophilic heteroatoms.[1][5] In humans, FMO3 is the predominant form in the adult liver and plays a significant role in the S-oxygenation of many sulfur-containing drugs and xenobiotics.[6] While both CYPs and FMOs perform S-oxidation, they differ in mechanism and substrate specificity. A key experimental consideration is that FMOs are generally more thermally sensitive than CYPs, a factor that must be managed during sample preparation.[7] Studies have shown that for some thioethers, the metabolic burden is shared, with CYPs accounting for the majority of oxidation (85-90%) and FMOs contributing a smaller but significant portion (10-15%).[3]
Figure 1. Primary metabolic pathways for thioether compounds.
Phase II Metabolism: Glutathione Conjugation
Phase II reactions involve the conjugation of a drug or its metabolite with an endogenous molecule to further increase water solubility. For thioethers, the most relevant Phase II pathway is conjugation with glutathione (GSH), a tripeptide that acts as a key cellular antioxidant.[8] This reaction is catalyzed by Glutathione S-transferases (GSTs) and typically occurs in two scenarios:
-
Direct Conjugation: If the thioether-containing molecule also possesses a sufficiently electrophilic center, it can be directly attacked by the nucleophilic thiol group of GSH.[9][10]
-
Conjugation of a Metabolite: More commonly, a Phase I metabolic reaction (e.g., epoxidation of an aromatic ring elsewhere in the molecule) creates a reactive electrophilic intermediate that is then quenched by GSH.[11]
The formation of GSH adducts is a critical detoxification pathway, converting reactive molecules into more polar, excretable mercapturic acids.[11][12]
Choosing the Right In Vitro System: A Comparative Guide
The choice of the in vitro test system is a critical decision that influences the scope and relevance of the metabolic data obtained. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.
| Test System | Composition | Primary Metabolic Pathways | Best For... | Causality & Rationale |
| Liver Microsomes | Vesicles of the endoplasmic reticulum. | Phase I (CYPs, FMOs). Can support some Phase II (UGTs) with specific cofactors. | High-throughput screening of oxidative metabolism; determining intrinsic clearance by Phase I enzymes. | This is the most concentrated and cost-effective source of the key S-oxidizing enzymes (CYPs and FMOs).[2] Its simplicity makes it ideal for rank-ordering compounds based on oxidative liability early in discovery.[13] |
| S9 Fraction | Supernatant from 9000g centrifugation. Contains microsomes and cytosol. | Phase I & Phase II (CYPs, FMOs, GSTs, Sulfotransferases etc.). | Investigating the contribution of both Phase I and cytosolic Phase II enzymes. | The inclusion of the cytosol provides the necessary soluble enzymes, like GSTs, and endogenous cofactors like GSH, which are absent in microsomes.[14] This system gives a more complete, albeit less active, picture than microsomes alone. |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved). | Comprehensive Metabolism (Phase I, Phase II, Transporters). | "Gold standard" assessment; confirming metabolic pathways; studying low-clearance compounds. | As whole cells, hepatocytes contain the full complement of metabolic enzymes in their correct subcellular locations, along with transporters governing influx and efflux.[14][15] This provides the most physiologically relevant data in vitro. |
Experimental Protocol: High-Throughput Microsomal Stability Assay
This protocol provides a robust method for assessing the metabolic stability of thioether compounds using pooled human liver microsomes (HLMs). The design includes essential controls to ensure data integrity.
Workflow Overview
Figure 2. Experimental workflow for the microsomal stability assay.
Step-by-Step Methodology
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System, Solution A & B, or prepare in-house: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂)
-
Test Compounds & Positive Controls (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (structural analog of the analyte)
-
96-well incubation plates and collection plates
2. Preparation of Working Solutions:
-
Microsome Dilution: On ice, dilute the 20 mg/mL HLM stock to 1 mg/mL in 100 mM phosphate buffer.
-
Test Compound Spiking Solution: Dilute the 10 mM stock to 100 µM in buffer. This intermediate dilution minimizes the final DMSO concentration. The final test compound concentration in the incubation will be 1 µM.
-
Quenching Solution: Prepare ice-cold ACN containing a suitable concentration of the analytical internal standard (e.g., 100 nM).
3. Incubation Procedure:
-
Set up a 96-well plate with the required incubations. Include:
-
Test Compound: Triplicate wells for each time point.
-
Positive Control: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
Negative Control (-NADPH): Test compound incubated at the longest time point without the NADPH regenerating system. This control is crucial to assess non-enzymatic degradation.[16]
-
-
To each well, add 178 µL of the 1 mg/mL microsomal suspension.
-
Add 2 µL of the 100 µM test compound spiking solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding 20 µL of the NADPH regenerating system. The T=0 sample is taken immediately by transferring an aliquot to the quenching solution.
-
Incubate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots (e.g., 50 µL) into a 96-well collection plate containing a 3-5 fold volume (e.g., 150 µL) of the ice-cold ACN/IS quenching solution.[2][17]
4. Sample Processing and Analysis:
-
Seal and vortex the collection plate vigorously.
-
Centrifuge the plate at ~4000g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[17][18]
Data Analysis and Interpretation
The goal of the analysis is to calculate the compound's in vitro half-life (t½) and intrinsic clearance (CLint).
-
Calculate % Remaining: For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting line is the negative of the elimination rate constant (-k). The plot should be linear, indicating first-order kinetics.
-
Calculate Half-Life (t½): t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of microsomal protein used. CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
Comparative Data Example
| Compound | % Remaining (5 min) | % Remaining (15 min) | % Remaining (30 min) | % Remaining (45 min) | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Verapamil (Control) | 65 | 25 | 5 | <1 | 8.5 | 163.1 | High Clearance |
| Warfarin (Control) | 98 | 95 | 91 | 88 | 215.5 | 6.4 | Low Clearance |
| Thioether A | 95 | 88 | 75 | 66 | 95.0 | 14.6 | Low-Moderate Clearance |
| Thioether B | 45 | 10 | <1 | <1 | 6.1 | 227.2 | High Clearance |
| Thioether C | 99 | 97 | 96 | 94 | >300 | <4.6 | Stable |
Interpretation:
-
Thioether B shows rapid metabolism, similar to the high-clearance control. This compound would likely have a short half-life in vivo due to extensive first-pass metabolism and may require formulation strategies or structural modification.
-
Thioether A displays moderate clearance, suggesting it is metabolized but at a much slower rate.
-
Thioether C is highly stable in liver microsomes. Its clearance in vivo is likely to be driven by other mechanisms (e.g., renal excretion) or by Phase II metabolism not captured in this assay. Further investigation in hepatocytes would be a logical next step.
By systematically evaluating thioether compounds with this robust in vitro framework, researchers can make informed, data-driven decisions, prioritizing candidates with more favorable pharmacokinetic profiles and ultimately accelerating the path to viable drug candidates.
References
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Horning, M. G., Sheng, L.-S., Nowlin, J. G., Lertratanangkoon, K., & Horning, E. C. (1987). Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. Journal of Chromatography A, 399, 303–319. Available from: [Link]
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Horning, M., Sheng, L., Nowlin, J., Lertratanangkoon, K., & Horning, E. (1987). Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. Journal of Chromatography, 399, 303–319. Available from: [Link]
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PubMed. (1987). Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. Journal of Chromatography. Available from: [Link]
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Hodgson, E., & Levi, P. E. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition, 32(3), 333-339. Available from: [Link]
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Czogalla, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub. Available from: [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]
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Shen, B. Q., et al. (2005). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Bioconjugate Chemistry. Available from: [Link]
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Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2006). Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones. Drug Metabolism and Disposition, 34(5), 843-850. Available from: [Link]
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Davis, M. R., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Available from: [Link]
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Czogalla, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9298. Available from: [Link]
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Koukouritaki, S. B., & Hines, R. N. (2005). Drug metabolism by flavin-containing monooxygenases of human and mouse. Current Drug Metabolism, 6(6), 499-511. Available from: [Link]
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JoVE. (2025). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. Available from: [Link]
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Ren, J., et al. (2018). The in vitro metabolic stability study of the selected compounds. ResearchGate. Available from: [Link]
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Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2334–2337. Available from: [Link]
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Wikipedia. (n.d.). Flavin-containing monooxygenase. Available from: [Link]
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Cashman, J. R. (1995). Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism. Toxicology and Applied Pharmacology, 133(1), 1-12. Available from: [Link]
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de Gracia Lux, C., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 19(9), 3656–3666. Available from: [Link]
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Jin, B., et al. (2002). Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. Cancer Chemotherapy and Pharmacology, 49(6), 461-467. Available from: [Link]
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Candeias, E., et al. (2013). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism, 14(1), 103-113. Available from: [Link]
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XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
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Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2334-2337. Available from: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]
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Dansette, P. M., et al. (2012). Metabolic Oxidative Cleavage of Thioesters: Evidence for the Formation of Sulfenic Acid Intermediates in the Bioactivation of the Antithrombotic Prodrugs Ticlopidine and Clopidogrel. Chemical Research in Toxicology. Available from: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
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Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610. Available from: [Link]
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Sharma, M., et al. (2020). Role of Cytochrome P450-Mediated Metabolism and Identification of Novel Thiol-Conjugated Metabolites in Mice With Phenytoin-Induced Liver Injury. Amanote Research. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Substituted Propanamines: A Guide for Researchers
Substituted propanamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from antidepressants to beta-blockers. The strategic installation of the propanamine motif is therefore a critical consideration in drug design and development. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this valuable scaffold, offering insights into their mechanisms, practical applications, and relative merits. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most versatile and widely employed method for the synthesis of substituted propanamines. This reaction proceeds via the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the desired amine.
Mechanism and Key Considerations
The reaction is typically a one-pot process where the carbonyl compound, amine, and a reducing agent are combined.[1] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored as they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.[2] Catalytic hydrogenation over palladium, platinum, or nickel is also a common and scalable method.[3]
Advantages:
-
High Versatility: A wide range of ketones, aldehydes, and amines can be used, allowing for extensive diversification of the propanamine structure.
-
One-Pot Procedure: The direct method simplifies the experimental setup and reduces workup steps.[1]
-
Good Functional Group Tolerance: With the appropriate choice of reducing agent, many functional groups are well-tolerated.
Disadvantages:
-
Over-alkylation: Primary amines can sometimes undergo further reaction to form secondary and tertiary amines.[1]
-
Control of Stereochemistry: The synthesis of chiral propanamines from prochiral ketones requires the use of chiral catalysts or enzymatic methods, such as amine dehydrogenases, to achieve high enantioselectivity.[4]
Gabriel Synthesis: A Classic for Primary Amines
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with other methods.[5]
Mechanism and Key Considerations
The synthesis involves the N-alkylation of potassium phthalimide with a suitable propyl halide. The resulting N-propylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the primary propanamine.[6]
Advantages:
-
Exclusively Primary Amines: This method provides a clean route to primary amines without the formation of secondary or tertiary amine byproducts.[5]
-
Good Yields: The reaction generally proceeds in good to excellent yields.
Disadvantages:
-
Harsh Cleavage Conditions: The hydrolysis of the N-alkylphthalimide can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[6] The use of hydrazine is milder but can still present challenges in product purification.
-
Limited to Primary Alkyl Halides: The reaction proceeds via an SN2 mechanism and is therefore generally not suitable for the synthesis of amines from secondary or tertiary alkyl halides.[6]
-
Poor Atom Economy: The generation of a stoichiometric amount of phthalhydrazide as a byproduct reduces the overall atom economy.[7]
Hofmann and Curtius Rearrangements: Carbon Chain Shortening
The Hofmann and Curtius rearrangements are powerful methods for the synthesis of primary amines with one less carbon atom than the starting material.[8][9] This makes them particularly useful when the desired propanamine is derived from a butyric acid derivative.
Mechanism and Key Considerations
Both reactions proceed through a key isocyanate intermediate.
-
Hofmann Rearrangement: A primary amide is treated with bromine and a strong base to form an N-bromoamide, which rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine.[10]
-
Curtius Rearrangement: An acyl azide, typically prepared from a carboxylic acid derivative, undergoes thermal or photochemical decomposition to form the isocyanate with the loss of nitrogen gas.[11]
Advantages:
-
Access to Amines with a Shortened Carbon Chain: These methods are ideal for synthesizing propanamines from butyric acid derivatives.
-
Good Functional Group Tolerance (Curtius): The Curtius rearrangement is generally compatible with a wider range of functional groups compared to the Hofmann rearrangement.[11]
-
Stereoretention: The migration of the alkyl group in both rearrangements occurs with retention of configuration.[11]
Disadvantages:
-
Use of Hazardous Reagents: The Hofmann rearrangement uses bromine, while the Curtius rearrangement involves potentially explosive acyl azides.
-
Limited to Primary Amines: Both methods exclusively produce primary amines.
Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.[12] These Mannich bases can be readily converted to substituted propanamines.
Mechanism and Key Considerations
The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine. This electrophilic species is then attacked by the enol or enolate of the active hydrogen compound.[13] The resulting Mannich base can be reduced to the corresponding amino alcohol, which can be further modified.
Advantages:
-
Convergent Synthesis: The three-component nature of the reaction allows for the rapid assembly of complex molecules.
-
Versatile Precursors: Mannich bases are versatile intermediates that can be transformed into a variety of propanamine derivatives.
Disadvantages:
-
Limited to α-Methyl Ketones for Direct Propanamine Precursors: To directly form a propanamine backbone, the starting ketone must have a methyl group at the α-position.
-
Potential for Side Reactions: The reaction can sometimes be plagued by side reactions, such as the formation of bis-Mannich products.
Other Notable Synthetic Routes
Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a direct route to β-amino carbonyl compounds, which can be precursors to substituted propanamines. This reaction can be performed under catalyst- and solvent-free conditions, offering a green chemistry approach.[14]
Ritter Reaction
The Ritter reaction is particularly useful for the synthesis of N-tert-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol.[15] The resulting amide can be hydrolyzed to the corresponding primary amine. This method is well-suited for the synthesis of propanamines with a tertiary alkyl group on the nitrogen.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediate | Typical Yields | Stereocontrol | Scalability | Key Advantages | Key Disadvantages |
| Reductive Amination | Ketone/Aldehyde, Amine | Imine/Iminium ion | Good to Excellent | Requires chiral catalysts or enzymes | Excellent | High versatility, one-pot procedure | Potential for over-alkylation |
| Gabriel Synthesis | Alkyl Halide, Phthalimide | N-Alkylphthalimide | Good to Excellent | Not applicable (for achiral halides) | Moderate | Exclusively primary amines, avoids over-alkylation | Harsh cleavage, poor atom economy |
| Hofmann Rearrangement | Primary Amide | Isocyanate | Moderate to Good | Retention of configuration | Moderate | Carbon chain shortening | Use of bromine, limited to primary amines |
| Curtius Rearrangement | Acyl Azide | Isocyanate | Good to Excellent | Retention of configuration | Moderate | Carbon chain shortening, good functional group tolerance | Potentially explosive intermediates |
| Mannich Reaction | Ketone, Formaldehyde, Amine | Iminium ion | Moderate to Good | Can be made asymmetric | Good | Convergent, versatile intermediates | Limited substrate scope for direct propanamine synthesis |
| Aza-Michael Addition | α,β-Unsaturated Carbonyl, Amine | Enolate | Good to Excellent | Can be made asymmetric | Good | Atom economical, often mild conditions | Limited to β-amino carbonyl precursors |
| Ritter Reaction | Nitrile, Carbocation source | Nitrilium ion | Moderate to Good | Not applicable | Good | Synthesis of N-tert-alkyl amines | Requires strong acid, generates salt waste |
Experimental Protocols
General Protocol for Reductive Amination of Phenylacetone to Amphetamine
Materials:
-
Phenylacetone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask, dissolve phenylacetone (1 equivalent) and a large excess of ammonium acetate in methanol.
-
Stir the solution at room temperature for approximately 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Make the aqueous layer basic with a sodium hydroxide solution and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amphetamine.
-
The product can be further purified by distillation or by formation of a crystalline salt.
General Protocol for the Gabriel Synthesis of Isobutylamine
Materials:
-
Potassium phthalimide
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in DMF.
-
Add 1-bromo-2-methylpropane (1.1 equivalents) and heat the mixture with stirring. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into water to precipitate the N-isobutylphthalimide. Filter and dry the solid.
-
Suspend the N-isobutylphthalimide in ethanol and add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture until the solid has been replaced by a precipitate of phthalhydrazide.
-
Cool the mixture and acidify with hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a sodium hydroxide solution and extract the isobutylamine with diethyl ether.
-
Dry the ether extracts over anhydrous potassium carbonate, filter, and distill to obtain pure isobutylamine.
Conclusion
The synthesis of substituted propanamines can be achieved through a variety of robust and well-established methods. Reductive amination stands out for its versatility and scalability, making it a go-to method in many drug discovery programs. The Gabriel synthesis remains a reliable choice for the clean synthesis of primary propanamines. The Hofmann and Curtius rearrangements offer a unique strategy for accessing propanamines from higher carbon homologues. The Mannich reaction provides a convergent approach to complex propanamine precursors. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups present in the molecule.
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Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and pharmacology of potential beta-blockers. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Curtius Rearrangement. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
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Large-scale reductive amination and synthesis applications. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Industrial processes for manufacturing amines. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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What is the difference between Hofmann and Curtius rearrangement?. (2025). askIITians. Retrieved January 18, 2026, from [Link]
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Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PMC. Retrieved January 18, 2026, from [Link]
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Hofmann and Curtius Rearrangements. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]
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How does a Curtius rearrangement differ from a Hofmann rearrangement?. (n.d.). TutorChase. Retrieved January 18, 2026, from [Link]
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Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Methods of asymmetric synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PubMed. Retrieved January 18, 2026, from [Link]
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Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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MANNICH REACTION. (n.d.). AdiChemistry. Retrieved January 18, 2026, from [Link]
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Curtius rearrangement. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Ritter reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Hofmann & Curtius Rearrangements: Examples & Mechanisms. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]
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SAR and Synthesis of adrenergic blockers. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]
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Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved January 18, 2026, from [Link]
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Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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The Mannich Reaction. (2020). YouTube. Retrieved January 18, 2026, from [Link]
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The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]
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The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Amines in Pharmaceutical Synthesis. (2025). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved January 18, 2026, from [Link]
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Green Chemistry. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Gabriel Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
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Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2025). Retrieved January 18, 2026, from [Link]
-
Neuropharmacology of Synthetic Cathinones. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Ritter Reaction. (2019). Retrieved January 18, 2026, from [Link]
-
Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
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Conversions after given time of the aza-Michael addition of 1 and 2 to... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[(3-Methylbenzyl)thio]-1-propanamine
For professionals in research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-[(3-Methylbenzyl)thio]-1-propanamine (CAS No. 1082766-37-7). By understanding the chemical nature of this compound and the governing regulations, we can establish a disposal protocol that is both safe and scientifically sound.
Hazard Identification and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound is a bifunctional molecule containing a primary amine and a thioether (sulfide) group. This structure informs our risk assessment and dictates the necessary handling precautions.
-
Amine Group: Primary amines can be corrosive, causing skin burns and serious eye damage.[1][2] They are often toxic and can be particularly harmful to aquatic life, making their release into the environment a significant concern.[1]
-
Thioether (Sulfide) Group: Thioethers, and the related thiols, are notorious for their potent and unpleasant odors.[3] While this compound's odor potential is not fully documented, it is prudent to handle it as a malodorous substance. Furthermore, the combustion of sulfur-containing compounds can release toxic gases like sulfur oxides.[4]
The Regulatory Imperative: EPA and RCRA Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[6][7]
A chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly named on an EPA list.[8][9] Given the corrosive potential of the amine group, this compound waste must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[8][10]
Essential Safety Protocol: Personal Protective Equipment (PPE)
Prior to handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes that could cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, irritation, and potential burns.[11] |
| Body Protection | Standard laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Mitigates inhalation of potentially harmful or malodorous vapors. |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a systematic process that ensures safety and compliance from the point of generation to final removal.
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or excess reagent.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
Empty or rinsed containers ("RCRA empty" protocols may apply for completely empty containers, but this should be verified with your institution's EHS office).
This waste stream should be segregated as non-halogenated organic waste . Critically, avoid mixing it with incompatible waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[10][11]
Step 2: Container Selection and Labeling
-
Selection: Choose a robust, leak-proof waste container made of a chemically compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[1][12]
-
Labeling: Proper labeling is a strict regulatory requirement.[13][14] Affix a "Hazardous Waste" label to the container before adding any waste. The label must contain the following information:
Step 3: Waste Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][15]
-
An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]
-
Keep the waste container closed at all times, except when actively adding waste.[8] This is crucial to prevent the release of vapors.
-
Federal regulations limit the accumulation in an SAA to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the container must be moved from the lab within three days.[8][16]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or will no longer be used, arrange for its removal.
-
Never attempt to transport hazardous waste off-site yourself.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][8] Follow their specific procedures for waste handover.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste.
Spill and Decontamination Procedures
Accidents require immediate and correct responses to mitigate risks.
-
Small Spills:
-
Ensure the area is well-ventilated and alert colleagues.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through EHS.
-
-
Large Spills:
-
Evacuate all personnel from the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
-
Glassware Decontamination: Due to the malodorous potential of the thioether group, a decontamination step for glassware is recommended.
-
Inside a chemical fume hood, rinse the glassware with a suitable organic solvent to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Submerge the rinsed glassware in a bath containing a dilute bleach solution and allow it to soak overnight.[17][18] This helps oxidize residual sulfur compounds.
-
The used bleach solution should be collected and disposed of as hazardous waste, as it is now contaminated.[18] Do not pour it down the drain.
-
Waste Minimization: A Proactive Approach
As part of a comprehensive safety and compliance culture, laboratories should actively seek to minimize waste generation.[8]
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain an accurate inventory to avoid purchasing duplicates.
-
Scale of Experiments: Where possible, utilize microscale techniques to reduce the volume of reagents used and waste generated.
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
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Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health and Safety URL: [Link]
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Title: Managing Hazardous Chemical Waste in the Lab Source: American Chemical Society URL: [Link]
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Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]
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Title: Reagents & Solvents: How to Work with Thiols Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: RCRA Fact Sheet Source: GSA Real Property Disposition URL: [Link]
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Title: Safety Data Sheet (General) Source: KIC URL: [Link]
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Navigating the Safe Handling of 3-[(3-Methylbenzyl)thio]-1-propanamine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 3-[(3-Methylbenzyl)thio]-1-propanamine, a compound that demands meticulous attention to safety protocols due to its significant hazard profile. By understanding the causality behind each procedural step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Understanding the Hazard Landscape
Before any handling of this compound, a thorough understanding of its intrinsic hazards is crucial. This compound presents a complex risk profile that necessitates a multi-faceted approach to personal protection. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Toxicity: The substance is harmful if swallowed, toxic in contact with skin, and fatal if inhaled[1].
-
Corrosivity: It causes severe skin burns and eye damage[1].
-
Sensitization: It may provoke an allergic skin reaction and can lead to allergy or asthma symptoms or breathing difficulties if inhaled[1].
-
Long-Term Health Effects: The compound is suspected of causing genetic defects and may cause damage to the thymus through prolonged or repeated exposure[1].
-
Aquatic Hazard: It is also harmful to aquatic life[1].
These hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent any direct contact or inhalation.
Core Principles of Personal Protective Equipment (PPE)
The selection and use of PPE are not merely a matter of compliance but a critical line of defense. The following sections detail the minimum PPE requirements for handling this compound, with an emphasis on the rationale behind each choice.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for various laboratory scenarios involving this compound.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a certified chemical fume hood) | Chemical-resistant gloves (e.g., Nitrile rubber, inspect prior to use) | Tightly fitting safety goggles and a face shield (8-inch minimum)[1] | Lab coat or chemical-resistant apron | Not typically required if handled in a properly functioning chemical fume hood |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves | Tightly fitting safety goggles and a full-face shield | Chemical-resistant suit or gown | A full-face respirator is recommended if exposure limits are exceeded or symptoms of irritation occur[2] |
| Emergency Situations (e.g., large spill, fire) | Chemical-resistant gloves | Tightly fitting safety goggles and a full-face shield | Fire/flame resistant and impervious clothing[2] | Self-contained breathing apparatus (SCBA) |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Put on the lab coat or apron and ensure it is securely fastened.
-
Respiratory Protection (if required): Perform a seal check before entering the work area.
-
Eye and Face Protection: Put on safety goggles and then the face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Apron: Remove the gown by unfastening it and rolling it inside-out, away from the body.
-
Eye and Face Protection: Remove the face shield and then the goggles from the back of the head.
-
Respiratory Protection (if used): Remove the respirator outside the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[1].
Operational and Disposal Plans
A proactive approach to operational procedures and waste management is essential for maintaining a safe laboratory environment.
Prudent Handling Practices
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling[1][3].
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste[1].
Spill Response
In the event of a spill, immediate and appropriate action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to soak up the chemical[1].
-
Collect: Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste[1].
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid release to the environment[1].
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for PPE selection based on the assessed risk of the handling scenario.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is a responsibility that extends from the individual researcher to the entire institution. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a robust safety culture. This proactive stance not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors. Always consult the most current Safety Data Sheet before handling any chemical and adhere to your institution's specific safety protocols.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
